Cdk7-IN-17
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H26F3N6OP |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
3-[2-[[(3aR,6aS)-5-amino-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-7-dimethylphosphoryl-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C24H26F3N6OP/c1-35(2,34)22-12(9-28)3-4-17-18(10-30-21(17)22)20-19(24(25,26)27)11-31-23(33-20)32-16-7-13-5-15(29)6-14(13)8-16/h3-4,10-11,13-16,30H,5-8,29H2,1-2H3,(H,31,32,33)/t13-,14+,15?,16? |
InChI Key |
DETYPENTJDFBFF-PJPHBNEVSA-N |
Isomeric SMILES |
CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4C[C@H]5CC(C[C@H]5C4)N)C#N |
Canonical SMILES |
CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CC5CC(CC5C4)N)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Cdk7-IN-17: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a pivotal therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of Cdk7-IN-17, a pyrimidine-based inhibitor of CDK7, in cancer cells.[4][5] While specific quantitative data for this compound is emerging, this document consolidates our understanding based on the established effects of highly similar and well-characterized CDK7 inhibitors. We will delve into the core molecular mechanisms, supported by quantitative data from surrogate inhibitors, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.
Introduction to CDK7 as a Therapeutic Target
CDK7 is a serine/threonine kinase that functions as a central node in two fundamental cellular processes:
-
Cell Cycle Progression: As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through the various phases of the cell cycle.[1][2]
-
Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor TFIIH. In this capacity, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation and elongation.[6]
The dual functionality of CDK7 makes it an attractive target for cancer therapy. Many cancers exhibit dysregulated cell cycle control and a high dependency on the transcription of oncogenes.[2] By inhibiting CDK7, it is possible to simultaneously arrest the cell cycle and suppress the expression of key cancer-driving genes.[7]
This compound: A Pyrimidine-Based Inhibitor
This compound is a potent, pyrimidine-based inhibitor of CDK7.[4][5] Its chemical properties are summarized in the table below. The pyrimidine scaffold is a common feature in many kinase inhibitors, providing a framework for specific interactions within the ATP-binding pocket of the target kinase. This compound is designed for research into cancers characterized by transcriptional dysregulation.[5]
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆F₃N₅O | [4] |
| Molecular Weight | 485.5 g/mol | [4] |
| CAS Number | 2765676-60-4 | [4] |
| Class | Pyrimidine derivative | [5] |
Core Mechanism of Action
The primary mechanism of action of this compound and other CDK7 inhibitors involves the competitive inhibition of the ATP-binding site of CDK7, leading to the downstream effects on transcription and cell cycle progression.
Inhibition of Transcription
CDK7 inhibition directly impacts transcription by preventing the phosphorylation of the RNA Polymerase II CTD at serine 5 and 7 residues.[1][6] This leads to several consequences:
-
Impaired Transcription Initiation: The lack of Pol II CTD phosphorylation stalls the initiation of transcription at the promoter of genes.
-
Promoter-Proximal Pausing: Inhibition of CDK7 can lead to an accumulation of paused Pol II at the 5' end of genes.[8]
-
Preferential Suppression of Super-Enhancer-Driven Genes: Cancer cells are often highly dependent on the expression of oncogenes driven by super-enhancers, which are large clusters of enhancers that recruit high densities of transcription factors and Pol II. These genes are particularly sensitive to CDK7 inhibition. A prime example is the MYC oncogene, a key driver in many cancers, which is often regulated by super-enhancers and is potently downregulated by CDK7 inhibitors.[9]
Cell Cycle Arrest
As a key component of the CAK complex, CDK7 is responsible for activating CDKs that drive the cell cycle. Inhibition of CDK7 leads to a failure to activate these downstream CDKs, resulting in cell cycle arrest, primarily at the G1/S and G2/M transitions.[2][7] This cytostatic effect prevents cancer cell proliferation.
Induction of Apoptosis
In many cancer cell lines, the combined effect of transcriptional suppression of pro-survival genes and cell cycle arrest ultimately leads to the induction of apoptosis, or programmed cell death.[10][11] This cytotoxic effect is crucial for tumor regression.
Quantitative Data (Based on Surrogate CDK7 Inhibitors)
While specific data for this compound is not yet widely published, the following tables summarize representative quantitative data from studies on other well-characterized CDK7 inhibitors, such as THZ1 and YKL-5-124.
Table 1: IC50 Values of CDK7 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) | Reference |
| Jurkat | T-cell acute lymphoblastic leukemia | YKL-5-124 | 9.7 | [12] |
| HCT116 | Colon Carcinoma | THZ1 | 50 | [13] |
| MCF7 | Breast Adenocarcinoma | THZ1 | 125 | [13] |
| A549 | Lung Carcinoma | THZ1 | 200 | [13] |
Table 2: Effect of CDK7 Inhibition on Cell Cycle Distribution
| Cell Line | Inhibitor (Concentration) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| HCT116 | THZ1 (50 nM) | 65.2 | 18.5 | 16.3 | [13] |
| MCF7 | THZ1 (125 nM) | 70.1 | 15.3 | 14.6 | [13] |
| A549 | THZ1 (200 nM) | 60.5 | 20.1 | 19.4 | [13] |
Table 3: Induction of Apoptosis by CDK7 Inhibition
| Cell Line | Inhibitor (Concentration) | % Apoptotic Cells (Annexin V+) | Reference | | :--- | :--- | :--- | :--- | :--- | | HCT116 | THZ1 (50 nM) | 25.4 |[13] | | MCF7 | THZ1 (125 nM) | 30.1 |[13] | | A549 | THZ1 (200 nM) | 22.8 |[13] |
Detailed Experimental Protocols
CDK7 Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the kinase activity of CDK7 in vitro. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[14]
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK7 substrate peptide (e.g., Cdk7/9tide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
This compound dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 2.5 µL of the diluted inhibitor to the assay wells.
-
Add 2.5 µL of a 4x concentrated solution of the CDK7 enzyme complex in kinase buffer.
-
Add 5 µL of a 2x concentrated solution of the substrate peptide and ATP in kinase buffer to initiate the reaction.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Measure luminescence on a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT/CCK-8)
This assay determines the effect of this compound on the viability and proliferation of cancer cells.[15][16][17][18]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a DMSO vehicle control.
-
For MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
-
For CCK-8 assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting
This technique is used to detect changes in the protein levels and phosphorylation status of CDK7 targets and downstream effectors.[19][20][21]
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK7, anti-phospho-RNA Pol II Ser5, anti-phospho-CDK2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Chromatin Immunoprecipitation (ChIP-seq)
ChIP-seq is used to map the genome-wide localization of proteins, such as RNA Polymerase II, to understand the effects of this compound on transcription.[8][22][23][24]
Materials:
-
Cancer cells treated with this compound
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Antibody against RNA Polymerase II
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Cross-link proteins to DNA in treated cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.
-
Immunoprecipitate the protein-DNA complexes using an antibody against RNA Polymerase II and magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes and reverse the cross-links.
-
Purify the DNA.
-
Prepare a DNA library for next-generation sequencing.
-
Sequence the DNA and analyze the data to identify regions of RNA Polymerase II enrichment.
Conclusion
This compound represents a promising therapeutic agent for the treatment of cancers with transcriptional dysregulation. Its mechanism of action, centered on the dual inhibition of transcription and cell cycle progression, offers a powerful strategy to combat cancer cell proliferation and survival. The preferential targeting of super-enhancer-driven oncogenes highlights its potential for selective activity against tumor cells. Further preclinical and clinical investigation of this compound and similar inhibitors is warranted to fully elucidate their therapeutic potential and to identify patient populations most likely to benefit from this targeted approach. This guide provides a foundational understanding of the core mechanisms and the experimental methodologies required to further explore the role of CDK7 inhibition in cancer therapy.
References
- 1. CDK7 subfamily - Creative Enzymes [creative-enzymes.com]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cymitquimica.com [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.cn [documents.thermofisher.cn]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. dojindo.com [dojindo.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 23. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Dual Role of CDK7: A Linchpin in Transcription and Cell Cycle Control
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 7 (CDK7) stands at a critical intersection of cellular regulation, wielding significant influence over both the intricate machinery of gene transcription and the precise orchestration of the cell cycle. This dual functionality has catapulted CDK7 into the spotlight as a compelling therapeutic target, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the multifaceted roles of CDK7, complete with quantitative data, detailed experimental protocols, and visual representations of its complex signaling networks.
Core Functions of CDK7: A Tale of Two Complexes
CDK7 exerts its influence through its participation in two distinct protein complexes, each with a specialized function:
-
Transcription Factor IIH (TFIIH): As a subunit of the general transcription factor TFIIH, CDK7 is integral to the initiation of transcription by RNA Polymerase II (Pol II).[1][2][3] Within this ten-subunit complex, CDK7, in association with Cyclin H and MAT1, forms the CDK-activating kinase (CAK) subcomplex.[2][3] The kinase activity of CDK7 is essential for phosphorylating the C-terminal domain (CTD) of the largest subunit of Pol II, a critical step for promoter clearance and the transition from transcription initiation to elongation.[1][4][5]
-
CDK-Activating Kinase (CAK) Complex: In its free form, the trimeric CDK7-Cyclin H-MAT1 complex acts as a CDK-activating kinase (CAK).[1][4][6][7] In this capacity, CDK7 phosphorylates and activates other CDKs that are central to cell cycle progression, including CDK1, CDK2, CDK4, and CDK6.[4][7] This activation is a prerequisite for the transitions between different phases of the cell cycle.[1][8]
CDK7 in Transcription: Orchestrating the Transcriptional Machinery
CDK7's role in transcription is multifaceted, extending beyond simple initiation. Its key functions include:
-
Phosphorylation of RNA Polymerase II: CDK7-mediated phosphorylation of the Pol II CTD, primarily at serine 5 (Ser5) and serine 7 (Ser7), is a hallmark of active transcription.[9][10][11] This phosphorylation serves as a scaffold for the recruitment of various factors involved in mRNA processing, such as the capping enzyme.[12] Inhibition of CDK7 leads to a significant reduction in Pol II CTD phosphorylation, thereby impeding transcription.[11][13]
-
Promoter-Proximal Pausing and Elongation Control: CDK7 plays a crucial role in establishing promoter-proximal pausing, a key regulatory step in gene expression where Pol II stalls shortly after initiation.[5][9][14] This pause allows for the recruitment of elongation factors and ensures proper mRNA capping.[12][15] CDK7 also indirectly promotes the transition to productive elongation by activating CDK9 (a component of P-TEFb), which in turn phosphorylates negative elongation factors and the Pol II CTD at serine 2 (Ser2).[10][16]
-
Regulation of Transcription Factors: CDK7 can directly phosphorylate and regulate the activity of various transcription factors, further fine-tuning gene expression programs.[7]
CDK7 in the Cell Cycle: A Master Regulator of Proliferation
As the catalytic subunit of the CAK complex, CDK7 is a central activator of the cell cycle engine. Its primary roles include:
-
Activating Cell Cycle CDKs: By phosphorylating a conserved threonine residue in the T-loop of cell cycle-dependent kinases (CDKs) such as CDK1, CDK2, CDK4, and CDK6, CDK7 unleashes their kinase activity, driving the cell through the G1/S and G2/M transitions.[7][8][17]
-
Cell Cycle Arrest upon Inhibition: Consequently, inhibition of CDK7 leads to a halt in cell cycle progression, typically causing arrest in the G1 and G2/M phases.[17] This disruption of the cell cycle is a key mechanism behind the anti-proliferative effects of CDK7 inhibitors in cancer cells.
Quantitative Data on CDK7 Inhibition
The development of specific CDK7 inhibitors has provided valuable tools to probe its function and has shown significant therapeutic promise. The following tables summarize key quantitative data on the effects of these inhibitors.
Table 1: Inhibitory Potency of Selected CDK7 Inhibitors
| Inhibitor | Target(s) | IC50/GI50 | Cell Line(s) | Reference(s) |
| THZ1 | Covalent CDK7 inhibitor (also targets CDK12/13 at higher concentrations) | IC50: 80-300 nM (2-day treatment) | Panel of 13 breast cancer cell lines | [18] |
| IC50: 92.17 nM | RBE (Intrahepatic Cholangiocarcinoma) | [19] | ||
| IC50: 148.8 nM | SSP-25 (Intrahepatic Cholangiocarcinoma) | [19] | ||
| Samuraciclib (CT7001/ICEC0942) | Oral CDK7 inhibitor | IC50: 41 nM | In vitro kinase assay | [8] |
| GI50: 0.2-0.3 µM | Breast cancer cell lines | [8] | ||
| LDC4297 | Non-covalent CDK7 inhibitor | IC50: 6 nM (for CDK2), 54 nM (for CDK1) | In vitro kinase assay | [14] |
| BS-181 | CDK7 inhibitor | IC50: 14.4 µM | JT/Neo (Jurkat T-cell leukemia) | [17] |
| LY3405105 | CDK7 inhibitor | IC50: 93 nM | In vitro kinase assay | [14] |
Table 2: Effect of CDK7 Inhibition on Cell Cycle Distribution
| Inhibitor | Cell Line | Concentration | Treatment Duration | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference(s) |
| BS-181 | JT/Neo | 15 µM | 12 h | 51.4% | 8.6% | 8.0% | [17] |
| Control (DMSO) | JT/Neo | - | 12 h | 48.3% | 38.7% | 6.5% | [17] |
Table 3: Impact of CDK7 Inhibition on RNA Polymerase II CTD Phosphorylation
| Inhibitor | Cell Line | Concentration | Effect on Phosphorylation | Reference(s) |
| THZ1 | Ovarian cancer cell lines | Dose-dependent | Inhibition of RNAPII CTD phosphorylation at S2, S5, and S7 | [11] |
| Samuraciclib (CT7001) | LNCaP (Prostate cancer) | > GR50 | Reduced Pol II CTD phosphorylation at S5 and S2 | [20] |
| Compound 297 | A549 (Lung carcinoma) | 0.3 µM | Moderate reduction in CTD Ser5-P | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of CDK7 function. Below are protocols for two fundamental experiments.
In Vitro CDK7 Kinase Assay
This protocol outlines a typical procedure for measuring the kinase activity of CDK7 in vitro, often used for inhibitor screening.
Materials:
-
Recombinant active CDK7/Cyclin H/MAT1 complex
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
CDK7 substrate peptide (e.g., a peptide containing the consensus phosphorylation sequence)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)
-
CDK7 inhibitor (or DMSO as a control)
-
Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate
-
Scintillation counter (for radioactive assays) or appropriate detection system (for non-radioactive assays)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, prepare the kinase reaction mixture by combining the kinase assay buffer, the CDK7 substrate peptide, and the CDK7 inhibitor at various concentrations (or DMSO for the control).
-
Enzyme Addition: Add the recombinant CDK7/Cyclin H/MAT1 enzyme to the reaction mixture and pre-incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. For radioactive assays, this will be a mixture of cold ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specific time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution or phosphoric acid).
-
Detection of Phosphorylation:
-
Radioactive Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assay: Use a commercial kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced, which is proportional to the kinase activity. Follow the manufacturer's instructions for detection.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration compared to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for CDK7
This protocol describes the general workflow for identifying the genomic regions where CDK7 is bound.
Materials:
-
Cultured cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers (for cell and nuclear lysis)
-
Sonicator or micrococcal nuclease (for chromatin shearing)
-
Anti-CDK7 antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cross-linking: Treat cultured cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei to release the chromatin. Shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with an anti-CDK7 antibody overnight at 4°C to form antibody-protein-DNA complexes.
-
Add protein A/G magnetic beads to capture the immune complexes.
-
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads. Reverse the formaldehyde cross-links by incubating at a high temperature (e.g., 65°C) in the presence of a high salt concentration.
-
DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA according to the instructions of the next-generation sequencing platform to be used. Sequence the library.
-
Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify genomic regions enriched for CDK7 binding. Perform downstream analyses such as motif discovery and gene ontology analysis to understand the biological significance of CDK7 binding sites.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions of CDK7 is essential for a comprehensive understanding of its roles. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
CDK7 Signaling in Transcription
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for CDK7 activation by MAT1 and Cyclin H - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 8. Samuraciclib hydrochloride | Apoptosis | CDK | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 11. m.youtube.com [m.youtube.com]
- 12. In vitro kinase assay [protocols.io]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. encodeproject.org [encodeproject.org]
- 20. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-17 chemical structure and synthesis pathway
An In-Depth Technical Guide to the CDK7 Inhibitor: Cdk7-IN-17
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). It covers the compound's chemical properties, biological mechanism of action, and relevant experimental context. This guide is intended to serve as a foundational resource for professionals engaged in oncology research and drug development.
Chemical Profile and Structure
This compound is a pyrimidinyl derivative identified as a potent CDK7 inhibitor with potential applications in cancers characterized by transcriptional dysregulation.[1][2] Its fundamental chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 2765676-60-4 | [1][2][3][4] |
| Molecular Formula | C₂₄H₂₆F₃N₆OP | [1][3] |
| Molecular Weight | 502.47 g/mol | [1][3] |
| Description | A pyrimidine-based derivative compound. | [1][2] |
| Form | Solid | [1] |
| Origin | Disclosed in patent CN114249712A (Compound 1). | [2] |
The definitive chemical structure and stereochemistry of this compound are detailed within the originating patent documentation.
Synthesis Pathway
The precise, step-by-step synthesis protocol for this compound is proprietary information contained within patent CN114249712A.[2] While the exact reagents and conditions are not publicly disclosed, a generalized synthetic workflow for analogous pyrimidine-based kinase inhibitors typically involves multi-step organic synthesis. This often includes key steps such as the formation of the core pyrimidine ring, followed by sequential coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to append the necessary side chains, and concluding with purification via chromatography.
Biological Activity and Mechanism of Action
CDK7 is a unique serine/threonine kinase that plays a dual role in regulating both cell cycle progression and gene transcription, making it a critical target in oncology.[5][6][7]
Role in Transcriptional Regulation
As a core component of the general transcription factor TFIIH, CDK7 is essential for the initiation of transcription by RNA Polymerase II (Pol II).[7]
-
Transcription Initiation: CDK7 phosphorylates the C-terminal domain (CTD) of RNA Pol II at serine 5 (Ser5) and serine 7 (Ser7) residues. This action facilitates promoter clearance and the transition from transcription initiation to elongation.[6]
-
Elongation Control: CDK7 also activates CDK9 by phosphorylating its T-loop. Activated CDK9 then phosphorylates the Pol II CTD at serine 2 (Ser2), a key step for productive transcript elongation.[6]
By inhibiting CDK7, this compound is expected to disrupt these fundamental transcriptional processes, leading to the downregulation of key oncogenes and survival factors, ultimately inducing apoptosis in cancer cells.
Role in Cell Cycle Control
CDK7 also functions as the catalytic core of the CDK-Activating Kinase (CAK) complex, which is responsible for the activation of several other CDKs that drive the cell cycle.[5]
-
G1/S Transition: CAK activates CDK2, CDK4, and CDK6, which are required for progression through the G1 phase and entry into the S phase.
-
G2/M Transition: CAK activates CDK1, the primary driver of entry into mitosis.
Inhibition of CDK7's CAK activity by this compound is predicted to cause cell cycle arrest, primarily at the G1/S transition, preventing cancer cell proliferation.[5]
Quantitative Data
As of this writing, specific biochemical data such as IC₅₀ or Kᵢ values for this compound are not publicly available in peer-reviewed literature. However, to provide context, the potencies of other well-characterized, selective CDK7 inhibitors are listed below.
| Inhibitor | Type | Target(s) | IC₅₀ (CDK7) | Source |
| THZ1 | Covalent | CDK7, CDK12, CDK13 | ~5-10 nM | [8][9] |
| YKL-5-124 | Covalent | CDK7 | 53.5 nM | [9] |
| SY-5609 | Non-covalent | CDK7 | <10 nM | [6][10] |
| This compound | Presumed Covalent | CDK7 | Not Publicly Available | - |
Experimental Protocols
Evaluating the efficacy and mechanism of a CDK7 inhibitor like this compound involves a series of standard biochemical and cell-based assays. A representative protocol for an in vitro kinase assay to determine inhibitory potency is outlined below.
Representative Protocol: In Vitro CDK7 Kinase Inhibition Assay
This protocol provides a general framework for measuring the IC₅₀ value of an inhibitor against recombinant CDK7.
-
Reagent Preparation:
-
Kinase: Recombinant human CDK7/Cyclin H/MAT1 complex.
-
Substrate: A suitable substrate, such as a peptide derived from the RNA Pol II CTD or a full-length protein like CDK2 (for CAK activity).
-
ATP: Adenosine triphosphate, typically used at or near its Km concentration for the kinase.
-
Inhibitor: this compound, prepared in a series of dilutions (e.g., 10-point, 3-fold serial dilution) in DMSO.
-
Assay Buffer: Buffer containing MgCl₂, DTT, and other components to ensure optimal kinase activity.
-
-
Assay Procedure:
-
Add a defined amount of CDK7 kinase to each well of a microplate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the kinase and inhibitor for a pre-determined time (e.g., 30-60 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Signal Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the amount of phosphorylated substrate. Common detection methods include:
-
Luminescence-based (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the reaction. A lower signal indicates higher kinase activity.
-
Fluorescence-based (e.g., LanthaScreen®): Uses a europium-labeled antibody that detects the phosphorylated substrate, resulting in a FRET signal.[8]
-
Radiometric: Uses ³²P- or ³³P-labeled ATP and measures the incorporation of the radioactive phosphate into the substrate.
-
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no kinase or high concentration of a known inhibitor).
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. This compound () for sale [vulcanchem.com]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Anti-Tumor Potential of Cdk7 Inhibition: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific inhibitor "Cdk7-IN-17" was not identifiable in the public scientific literature at the time of this writing. Therefore, this guide will focus on the well-characterized and potent covalent CDK7 inhibitor, THZ1, as a representative example to illustrate the biological activities and mechanisms of targeting CDK7 in cancer. The principles and methodologies described herein are broadly applicable to the study of other CDK7 inhibitors.
Executive Summary
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription, processes that are fundamental to tumor proliferation and survival.[1][2] This technical guide provides an in-depth overview of the biological activity of CDK7 inhibition on tumor proliferation, using the covalent inhibitor THZ1 as a primary example. We will delve into its mechanism of action, present quantitative data on its anti-proliferative effects, detail key experimental protocols for its evaluation, and visualize the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug developers in the field of oncology.
Mechanism of Action of CDK7 Inhibition
CDK7 is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes:
-
Cell Cycle Regulation: As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for progression through the different phases of the cell cycle.[1][2][3] Inhibition of CDK7 leads to a failure in activating these downstream CDKs, resulting in cell cycle arrest, predominantly at the G1 and G2/M phases.
-
Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor TFIIH.[3] It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at serine 5 and 7, a critical step for the initiation of transcription.[4] By inhibiting CDK7, the transcription of a broad range of genes, including key oncogenes like MYC, is suppressed.[4] This transcriptional shutdown is particularly detrimental to cancer cells that are often addicted to the high-level expression of certain oncogenes for their survival.[1]
The dual inhibition of cell cycle progression and transcription by a single agent provides a powerful therapeutic strategy against cancer.
Quantitative Data on Anti-Proliferative Activity
The anti-proliferative activity of CDK7 inhibitors has been demonstrated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological process.
Below is a summary of the reported IC50 values for the CDK7 inhibitor THZ1 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 3.2 | [5] |
| BT549 | Triple-Negative Breast Cancer | Data from graphical representation | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data from graphical representation | [6] |
| KHOS | Osteosarcoma | Data from graphical representation | [7] |
| U2OS | Osteosarcoma | Data from graphical representation | [7] |
Note: Specific numerical IC50 values for BT549, MDA-MB-231, KHOS, and U2OS from the provided search results were presented in graphical format. For precise values, please refer to the original publications.
Key Experimental Protocols
This section provides detailed methodologies for essential in vitro assays to characterize the biological activity of CDK7 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[8][9]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the CDK7 inhibitor (e.g., this compound or THZ1) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cells. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[10]
Protocol:
-
Cell Treatment: Treat cells with the CDK7 inhibitor or vehicle control for a specified time (e.g., 16-24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.[10][11]
-
Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[10]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can be used to label early apoptotic cells. Propidium iodide is used as a counterstain to identify cells that have lost their membrane integrity (late apoptotic and necrotic cells).[12][13][14]
Protocol:
-
Cell Treatment: Treat cells with the CDK7 inhibitor or vehicle control for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.[14]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, including the phosphorylation status of key signaling molecules.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
Protocol:
-
Cell Lysis: Treat cells with the CDK7 inhibitor for the desired time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-RNAPII, total RNAPII, phospho-CDK2, total CDK2, or cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[15]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the biological activity of CDK7 inhibitors.
Caption: CDK7 dual role in cell cycle and transcription.
Caption: Workflow for MTT-based cell viability assay.
Caption: Apoptosis analysis by Annexin V/PI staining.
Conclusion
Inhibition of CDK7 represents a promising therapeutic strategy for a variety of cancers. By simultaneously disrupting cell cycle progression and oncogenic transcription, CDK7 inhibitors like THZ1 induce potent anti-proliferative and pro-apoptotic effects in tumor cells. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the continued investigation and development of novel CDK7-targeted therapies. Further research into biomarkers of sensitivity and mechanisms of resistance will be crucial for the successful clinical translation of this important class of anti-cancer agents.
References
- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 2. news-medical.net [news-medical.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. bio-rad.com [bio-rad.com]
- 16. docs.abcam.com [docs.abcam.com]
Investigating the Downstream Targets of Cdk7-IN-17: A Technical Guide
Introduction
Cyclin-dependent kinase 7 (Cdk7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression, making it a compelling target in oncology. As a subunit of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation and elongation.[1][2] Additionally, as the catalytic core of the CDK-activating kinase (CAK) complex, Cdk7 phosphorylates and activates cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell proliferation.[2]
Cdk7-IN-17 is a pyrimidine-based inhibitor of Cdk7 with potential applications in cancers characterized by abnormal transcription.[3] While detailed experimental data on the specific downstream effects of this compound are not extensively available in public literature, this guide will delineate the expected downstream consequences of Cdk7 inhibition by summarizing data from studies of other well-characterized, potent, and selective Cdk7 inhibitors. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and pathway visualizations to guide investigations into the mechanism of action of Cdk7 inhibitors.
Data Presentation
The following tables summarize quantitative data from studies of various selective Cdk7 inhibitors, illustrating their potency, selectivity, and impact on downstream cellular processes. This data provides a framework for understanding the anticipated effects of this compound.
Table 1: Biochemical and Cellular Potency of Selective Cdk7 Inhibitors
| Inhibitor | Type | Cdk7 IC50 (nM) | Cdk2 IC50 (nM) | Cdk9 IC50 (nM) | Cdk12 IC50 (nM) | Cdk13 IC50 (nM) | Cell Line/Assay Context | Reference |
| YKL-5-124 | Covalent | 9.7 | 1300 | 3020 | >1000 | >1000 | In vitro kinase assay | [4] |
| THZ1 | Covalent | 3.2 | - | - | equipotent | equipotent | In vitro kinase assay | [5] |
| SY-1365 | Covalent | 84 | - | - | - | - | In vitro kinase assay | [5] |
| BS-181 | Non-covalent | 21 | 880 | 4200 | - | - | In vitro kinase assay | [6] |
| LDC4297 | Non-covalent | 0.13 | - | - | - | - | In vitro kinase assay | [7] |
| ICEC0942 (CT7001) | Non-covalent | 40 | ~600 (15x) | ~1200 (30x) | - | - | In vitro kinase assay | [8] |
| LGR6768 | Non-covalent | 20 | >240 | - | - | - | In vitro kinase assay | [9] |
Table 2: Summary of Phosphoproteomic Changes Following Cdk7 Inhibition with SY-351
| Protein Target | Function | Phosphorylation Change | Reference |
| CDK12 | Transcriptional Regulation (Ser2-P of RNAPII) | Decreased (T-loop) | [10] |
| CDK13 | Transcriptional Regulation, Splicing | Decreased (T-loop) | [10] |
| SF3B1 | Splicing (Component of U2 snRNP) | Decreased | [10][11] |
| U2AF2 | Splicing (Component of U2 snRNP) | Decreased | [10] |
| SPT5 (DSIF) | Transcriptional Elongation | Decreased | [11] |
| MED1 | Mediator Complex Subunit | Decreased | - |
| POLR2A (RNAPII CTD) | Transcription | Decreased (Ser5/Ser7) | [1] |
Data derived from studies using the covalent Cdk7 inhibitor SY-351 in HL60 cells.
Table 3: Global Transcriptional Effects of Cdk7 Inhibition
| Inhibitor | Cell Line | Method | Key Findings | Reference |
| THZ1 | Jurkat | RNA-seq, ChIP-seq | Global downregulation of mRNA transcripts. Reduced RNAPII occupancy at promoters and gene bodies. | |
| THZ1 | Kasumi-1 (AML) | PRO-seq | Widespread loss of promoter-proximal paused RNAPII; accumulation of polymerases in gene bodies, suggesting slower elongation rates. | |
| SY-5609 | HCT116, OV90 | PRO-seq, ChIP-seq | ~22% average reduction in nascent transcription genome-wide. Reduced RNAPII Ser5 phosphorylation at transcription start sites. Widespread transcription readthrough at gene 3' ends. | |
| SY-351 | HL60 | RNA-seq | Widespread splicing defects, including alternative exon inclusion and intron retention. Downregulation of proliferative gene sets (E2F targets, MYC targets). | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of kinase inhibitor targets. The following protocols are generalized from standard practices cited in the literature for studying Cdk7 inhibitors.
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against purified Cdk7.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Enzyme: Recombinant human Cdk7/Cyclin H/MAT1 complex.
-
Substrate: Biotinylated peptide substrate derived from the RNAPII CTD (e.g., Biotin-YSPTSPS-amide).
-
ATP: Prepare a stock solution of 10 mM ATP in water.
-
Inhibitor: Prepare a serial dilution of this compound in 100% DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add 2.5 µL of 4x kinase solution (e.g., 20 ng/µL in Kinase Buffer).
-
Add 0.5 µL of the serially diluted inhibitor or DMSO (vehicle control). Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Prepare a 2x Substrate/ATP mix in Kinase Buffer (e.g., 2 µM peptide substrate and 20 µM ATP).
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix to each well. The final reaction volume is 10 µL.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of Stop Buffer (e.g., 50 mM EDTA).
-
-
Detection (e.g., using ADP-Glo™ Assay):
-
Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete unused ATP.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.
-
Protocol 2: Quantitative Phosphoproteomics using SILAC
This protocol outlines a workflow to identify and quantify changes in protein phosphorylation in response to Cdk7 inhibition using Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
-
SILAC Labeling:
-
Culture two populations of cells (e.g., HL60) for at least five cell divisions in specialized DMEM/RPMI media.
-
"Light" medium: Contains normal L-arginine (Arg0) and L-lysine (Lys0).
-
"Heavy" medium: Contains stable isotope-labeled L-arginine (¹³C₆¹⁵N₄-Arg, Arg10) and L-lysine (¹³C₆¹⁵N₂-Lys, Lys8).
-
-
Cell Treatment and Lysis:
-
Treat the "Heavy" labeled cells with this compound (e.g., 50 nM for 1 hour).
-
Treat the "Light" labeled cells with DMSO (vehicle control) for the same duration.
-
Harvest cells, wash with cold PBS, and combine the "Light" and "Heavy" cell pellets in a 1:1 ratio.
-
Lyse the combined cell pellet in urea lysis buffer (8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.0) supplemented with phosphatase and protease inhibitors. Sonicate to shear DNA and clarify the lysate by centrifugation.
-
-
Protein Digestion and Phosphopeptide Enrichment:
-
Perform a protein assay to determine the total protein concentration.
-
Reduce proteins with DTT and alkylate with iodoacetamide.
-
Digest proteins with trypsin overnight at 37°C.
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) and desalt using a C18 Sep-Pak column.
-
Enrich for phosphopeptides using Titanium Dioxide (TiO₂) or Fe-NTA affinity chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).
-
-
Data Analysis:
-
Process the raw MS data using software like MaxQuant.
-
Identify peptides and proteins, and quantify the "Heavy"/"Light" SILAC ratios for each identified phosphopeptide.
-
Filter for phosphosites with significant changes in abundance (e.g., >2-fold change, p-value < 0.05) upon inhibitor treatment. These are high-confidence downstream targets.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by Cdk7 inhibition is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Caption: Cdk7's role in transcriptional regulation.
Caption: Cdk7 as the CDK-Activating Kinase (CAK).
Caption: Workflow for identifying Cdk7 inhibitor targets.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of a selective cyclin-dependent kinase inhibitor which demonstrates anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Cdk7-IN-17: A Potential Therapeutic Avenue for Triple-Negative Breast Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Recent research has illuminated the critical role of Cyclin-Dependent Kinase 7 (CDK7) in the transcriptional addiction of TNBC cells, positioning it as a promising therapeutic target. This technical guide provides a comprehensive overview of the preclinical evidence supporting the development of CDK7 inhibitors, with a focus on the potential of compounds like Cdk7-IN-17. This document details the mechanism of action of CDK7 inhibition, summarizes key quantitative data from studies with representative CDK7 inhibitors, provides detailed experimental protocols for preclinical evaluation, and visualizes essential pathways and workflows to guide further research and development in this area.
Introduction: The Rationale for Targeting CDK7 in TNBC
Triple-negative breast cancer, defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, accounts for 15-20% of all breast cancers. It is characterized by high histological grade, aggressive clinical behavior, and a dismal prognosis.[1][2] Unlike other breast cancer subtypes, TNBC lacks well-defined molecular targets, leaving chemotherapy as the primary treatment modality.
A key vulnerability of TNBC lies in its profound reliance on a specific transcriptional program for survival and proliferation. This "transcriptional addiction" makes TNBC cells particularly susceptible to agents that disrupt the machinery of gene expression.[3][4][5] Central to this machinery is Cyclin-Dependent Kinase 7 (CDK7), a kinase with a dual role in both cell cycle progression and transcription.[6][7][8]
As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[8][9] More critically for TNBC, CDK7 is a core component of the general transcription factor TFIIH.[7][8] In this capacity, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7, a crucial step for transcription initiation and elongation.[7][10]
The inhibition of CDK7 has been shown to disproportionately affect the expression of a cluster of genes associated with super-enhancers, to which many oncogenes, including MYC, are tethered.[3][4] This selective targeting of oncogenic transcriptional programs provides a therapeutic window for CDK7 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells while sparing normal cells.
This compound is a pyrimidine-based inhibitor of CDK7.[11] While specific preclinical data for this compound in TNBC is not extensively available in the public domain, the wealth of data from studies on other potent CDK7 inhibitors, such as THZ1, provides a strong rationale for its investigation as a potential therapeutic for this challenging disease.
Mechanism of Action of CDK7 Inhibition in TNBC
The anti-tumor activity of CDK7 inhibitors in TNBC stems from a multi-pronged mechanism that disrupts core cellular processes essential for cancer cell survival and proliferation.
-
Inhibition of Transcriptional Addiction: By blocking the kinase activity of CDK7, inhibitors prevent the phosphorylation of the RNAPII CTD. This leads to a global suppression of transcription, with a particularly profound effect on genes regulated by super-enhancers. These genes often encode for key oncogenic drivers and survival factors in TNBC.[3][4]
-
Induction of Apoptosis: The suppression of critical survival gene expression ultimately triggers programmed cell death, or apoptosis. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase 3 in TNBC cells treated with CDK7 inhibitors.[5]
-
Cell Cycle Arrest: As a CDK-activating kinase, CDK7 is also involved in cell cycle control. Inhibition of CDK7 can lead to a G2/M phase cell cycle arrest, further contributing to the anti-proliferative effects.[12]
The following diagram illustrates the central role of CDK7 in TNBC and the mechanism of action of its inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of representative CDK7 inhibitors in TNBC models. This data provides a benchmark for the expected potency and efficacy of novel CDK7 inhibitors like this compound.
Table 1: In Vitro Potency of CDK7 Inhibitors in TNBC Cell Lines
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| THZ1 | MDA-MB-231 | Cell Viability | < 70 | [5] |
| THZ1 | MDA-MB-468 | Cell Viability | < 70 | [5] |
| THZ1 | BT-549 | Cell Viability | < 70 | [5] |
| THZ1 | SUM-159 | Cell Viability | < 70 | [5] |
| THZ2 | MDA-MB-231 | Clonogenic Growth | ~10 | [5] |
| N76-1 | MDA-MB-231 | Cell Viability (72h) | 4.4 | [13] |
| N76-1 | CAL-148 | Cell Viability (72h) | 32 | [13] |
| N76-1 | MFM-223 | Cell Viability (72h) | 23.1 | [13] |
Table 2: In Vivo Efficacy of CDK7 Inhibitors in TNBC Xenograft Models
| Compound | Model | Dosing Schedule | Outcome | Reference |
| THZ1 | MDA-MB-231 Xenograft | 10 mg/kg, daily | Tumor growth suppression | [12] |
| THZ2 | MDA-MB-231 Xenograft | 10 mg/kg, twice daily | Substantial blockage of tumor growth | [5][14] |
| N76-1 | MDA-MB-231 Xenograft | Not specified | Tumor growth inhibition | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in TNBC models.
CDK7 Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against the CDK7 enzyme.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK7 substrate peptide (e.g., a peptide derived from the RNAPII CTD)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 384-well plate, add the CDK7/Cyclin H/MAT1 enzyme and the substrate peptide.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of this compound on TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, BT-549)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, SRB)
-
96-well plates
Procedure:
-
Seed TNBC cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Determine the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis
Objective: To evaluate the effect of this compound on the phosphorylation of CDK7 targets and apoptosis markers.
Materials:
-
TNBC cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser5), anti-phospho-RNAPII CTD (Ser7), anti-PARP, anti-cleaved Caspase 3, anti-CDK7, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat TNBC cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
In Vivo Xenograft Study
Objective: To assess the anti-tumor efficacy of this compound in a TNBC mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
TNBC cells (e.g., MDA-MB-231)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of TNBC cells and Matrigel into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
The following diagram outlines the general workflow for the preclinical evaluation of this compound.
Future Directions and Conclusion
The targeting of CDK7 represents a highly promising therapeutic strategy for triple-negative breast cancer. The preclinical data for CDK7 inhibitors like THZ1 and others strongly support the notion that these agents can effectively target the transcriptional dependencies of TNBC cells, leading to potent anti-tumor activity.
While specific data for this compound is emerging, its classification as a pyrimidine-based CDK7 inhibitor places it within a class of compounds with demonstrated potential. Future research should focus on:
-
Comprehensive preclinical profiling of this compound: Determining its in vitro potency across a panel of TNBC cell lines, elucidating its off-target effects, and establishing its in vivo efficacy and safety profile.
-
Identification of predictive biomarkers: Investigating which TNBC patients are most likely to respond to CDK7 inhibition. This could involve assessing the expression levels of CDK7, its cofactors, or the status of key oncogenic pathways.
-
Exploring combination therapies: Evaluating the synergistic potential of this compound with standard-of-care chemotherapy or other targeted agents to enhance efficacy and overcome potential resistance mechanisms.
References
- 1. Targeting Mutated p53 Dependency in Triple-Negative Breast Cancer Cells Through CDK7 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.cn [documents.thermofisher.cn]
- 4. Structural basis for CDK7 activation by MAT1 and Cyclin H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 subfamily - Creative Enzymes [creative-enzymes.com]
- 7. Arnicolide D Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cymitquimica.com [cymitquimica.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Novel CDK7 inhibitor demonstrates antitumor activity in models of TNBC | BioWorld [bioworld.com]
- 14. elgenelim.com [elgenelim.com]
The Role of Cdk7-IN-17 in Overcoming Endocrine Therapy Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endocrine therapies form the cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, a significant number of patients develop resistance to these treatments, posing a major clinical challenge. Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of both cell cycle progression and transcription, making it a promising therapeutic target. This technical guide provides an in-depth overview of the role of selective CDK7 inhibition, exemplified by the pyrimidine-based inhibitor Cdk7-IN-17, in overcoming endocrine therapy resistance. We will delve into the molecular mechanisms, present key quantitative data from studies with CDK7 inhibitors, provide detailed experimental protocols for assessing their efficacy, and visualize the intricate signaling pathways involved.
Introduction to Endocrine Therapy Resistance
Endocrine therapy for ER+ breast cancer aims to block the proliferative signals mediated by the estrogen receptor. This is primarily achieved through selective estrogen receptor modulators (SERMs) like tamoxifen, or by aromatase inhibitors that reduce estrogen production.[1][2] Despite the initial effectiveness of these treatments, many tumors eventually acquire resistance through various mechanisms, including:
-
Mutations in the Estrogen Receptor Gene (ESR1): These mutations can lead to a constitutively active ERα that is no longer dependent on estrogen for its function.[3][4]
-
Activation of Alternative Signaling Pathways: Upregulation of growth factor receptor pathways, such as the PI3K/AKT/mTOR pathway, can provide alternative proliferative signals that bypass the need for ERα signaling.[1][3]
-
Altered Cell Cycle Regulation: Dysregulation of cell cycle components can contribute to uncontrolled proliferation despite endocrine intervention.[5]
Overcoming this resistance is a critical goal in breast cancer research, and targeting key cellular regulators like CDK7 presents a promising strategy.
This compound and the Rationale for CDK7 Inhibition
This compound is a potent, pyrimidine-based inhibitor of CDK7.[2][6] CDK7 is a serine/threonine kinase with a dual role in fundamental cellular processes:
-
Cell Cycle Regulation: As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[7][8]
-
Transcriptional Regulation: CDK7 is a component of the general transcription factor TFIIH. It phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation and elongation of transcription of many genes, including key oncogenes.[8]
In the context of endocrine-resistant breast cancer, CDK7 is a compelling target because it directly phosphorylates ERα at serine 118, a modification that enhances its transcriptional activity and is associated with tamoxifen resistance.[7][9] By inhibiting CDK7, this compound and other selective inhibitors can simultaneously block both the cell cycle and the transcription of genes driving cancer cell proliferation and survival, thereby offering a multi-pronged attack on resistant tumors.
Quantitative Data on CDK7 Inhibition in Endocrine-Resistant Models
Studies using selective CDK7 inhibitors, such as THZ1 and SY-1365, have provided quantitative evidence of their efficacy in overcoming endocrine resistance. While specific data for this compound is emerging, the data from these analogous compounds illustrate the potential of this drug class.
| Cell Line | Treatment | IC50 | Reference |
| MCF-7 (Tamoxifen-sensitive) | Tamoxifen | 6.5 µM | [7] |
| LCC2 (Tamoxifen-resistant) | Tamoxifen | 67.7 µM | [7] |
| MCF-7 | THZ1 | 11 nM | [7] |
| LCC2 | THZ1 | 13 nM | [7] |
| T47D PalboS (Palbociclib-sensitive) | SY-1365 | Comparable to PalboR | [10] |
| MCF7 PalboR (Palbociclib-resistant) | SY-1365 | Comparable to PalboS | [10] |
Table 1: In Vitro Efficacy of CDK7 Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of tamoxifen and the CDK7 inhibitor THZ1 in tamoxifen-sensitive (MCF-7) and tamoxifen-resistant (LCC2) breast cancer cell lines. It also indicates the comparable sensitivity of palbociclib-sensitive (PalboS) and palbociclib-resistant (PalboR) cell lines to the CDK7 inhibitor SY-1365.
| Xenograft Model | Treatment | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| LCC2 | Tamoxifen | 32% | 20% | [7] |
| LCC2 | THZ1 | 46% | 29% | [7] |
| LCC2 | Tamoxifen + THZ1 | 62% | 50% | [7] |
Table 2: In Vivo Efficacy of CDK7 Inhibition. This table shows the reduction in tumor volume and weight in a xenograft model using the tamoxifen-resistant LCC2 cell line, following treatment with tamoxifen, the CDK7 inhibitor THZ1, or a combination of both.
Signaling Pathways Targeted by this compound
The mechanism of action of this compound and other CDK7 inhibitors involves the disruption of key signaling pathways that are often dysregulated in endocrine-resistant breast cancer.
Figure 1: Mechanism of CDK7 Inhibition. this compound inhibits the kinase activity of CDK7, leading to reduced phosphorylation (P) of RNA Polymerase II and ERα, thereby suppressing oncogenic transcription. It also prevents the activation of cell cycle CDKs, causing cell cycle arrest and inhibiting proliferation.
In endocrine-resistant cells, CDK7 inhibition has been shown to suppress the expression of the proto-oncogene MYC, which is a key driver of proliferation and is often overexpressed in resistant tumors.[7]
Figure 2: Overcoming Endocrine Resistance. In resistant cells, standard therapies like tamoxifen are ineffective against constitutively active ERα. Upregulated CDK7 further enhances ERα activity. This compound circumvents this by directly inhibiting CDK7, thereby blocking downstream proliferative signaling.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments used to evaluate the efficacy of CDK7 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, LCC2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (or other CDK7 inhibitor) and endocrine therapy drug (e.g., tamoxifen)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, the endocrine therapy drug, or a combination of both. Include vehicle-only control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot for ERα Phosphorylation
This technique is used to detect the phosphorylation status of ERα at Serine 118.
Materials:
-
Cell lysates from treated and untreated breast cancer cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERα (Ser118) and anti-total ERα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERα (Ser118) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERα for normalization.
In Vivo Xenograft Model
This model is used to assess the anti-tumor activity of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Endocrine-resistant breast cancer cells (e.g., LCC2)
-
Matrigel
-
This compound and endocrine therapy drug formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of LCC2 cells and Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound, endocrine therapy drug, combination).
-
Administer the treatments according to the predetermined schedule and dosage.
-
Measure tumor volume with calipers twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a CDK7 inhibitor like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cymitquimica.com [cymitquimica.com]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. Identification of ChIP-seq and RIME grade antibodies for Estrogen Receptor alpha. - Cancer Research UK Cambridge Institute [cruk.cam.ac.uk]
- 5. par.nsf.gov [par.nsf.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Blockade of CDK7 Reverses Endocrine Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Transcriptional Addiction of Ovarian Cancer to CDK7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ovarian cancer, a leading cause of gynecologic cancer mortality, is characterized by a pronounced dependency on transcriptional processes for its sustained growth and proliferation.[1] This phenomenon, termed "transcriptional addiction," presents a promising therapeutic vulnerability. At the heart of this addiction lies Cyclin-Dependent Kinase 7 (CDK7), a master regulator of both the cell cycle and transcription. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the reliance of ovarian cancer on CDK7, the preclinical efficacy of targeting this kinase, and the experimental methodologies used to investigate this dependency.
The Central Role of CDK7 in Ovarian Cancer
CDK7 is a serine/threonine kinase that functions as a critical component of two essential cellular complexes:
-
Transcription Factor IIH (TFIIH): As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 (S5) and serine 7 (S7).[1] This action is crucial for the initiation of transcription.
-
CDK-Activating Kinase (CAK): In this complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[1][2]
In ovarian cancer, high expression of CDK7 is correlated with advanced tumor stage, high-grade histology, and poor patient prognosis.[2][3] This underscores its significance as a key driver of the disease. The dual roles of CDK7 in transcription and cell cycle control make it a pivotal node for the survival and proliferation of ovarian cancer cells.
Transcriptional Addiction Mediated by Super-Enhancers
A key aspect of CDK7's role in ovarian cancer is its involvement with "super-enhancers." Super-enhancers are large clusters of enhancers that are densely occupied by transcription factors and co-factors, driving high-level expression of genes crucial for cell identity and oncogenesis.[4][5]
In ovarian cancer, CDK7 inhibition has been shown to preferentially suppress the transcription of genes associated with super-enhancers.[1][6] This selective effect is due to the high concentration of transcriptional machinery, including RNAPII, at these sites, making them particularly sensitive to disruptions in CDK7 activity. Key oncogenes, such as MYC, are often under the control of super-enhancers in ovarian cancer, and their expression is markedly downregulated upon CDK7 inhibition.[4][5][7]
Quantitative Analysis of CDK7 Inhibition in Ovarian Cancer
The development of potent and selective CDK7 inhibitors, such as THZ1, has enabled the preclinical validation of CDK7 as a therapeutic target in ovarian cancer.[1][8] THZ1 is a covalent inhibitor that demonstrates broad cytotoxicity across various ovarian cancer cell lines.[1]
Table 1: In Vitro Efficacy of THZ1 in Ovarian Cancer Cell Lines
| Cell Line | Histologic Subtype | THZ1 IC50 (nmol/L) |
| COV 413B | Serous | < 100 |
| OVCA420 | Serous | < 100 |
| SKOV3 | Serous | < 100 |
| A2780 | Endometrioid | ~50 |
| HeyA8 | Serous | ~50 |
| OVCAR8 | Serous | ~250 |
| KURAMOCHI | Serous | < 250 |
| COV362 | Serous | < 250 |
| (Data compiled from multiple studies)[1][4] |
Table 2: In Vivo Efficacy of THZ1 in Ovarian Cancer Xenograft Models
| Xenograft Model | Treatment | Change in Tumor Volume/Weight |
| HEY (cell-line derived) | THZ1 (10 mg/kg) | Significant decrease in tumor weight |
| ES-2 (cell-line derived) | THZ1 (10 mg/kg) | Significant decrease in tumor weight |
| Patient-Derived Xenograft (PDX) | THZ1 | Significant tumor growth inhibition |
| (Data compiled from multiple studies)[2][4][5] |
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway in Ovarian Cancer
The following diagram illustrates the central role of CDK7 in regulating transcription and the cell cycle in ovarian cancer, and the mechanism of action of CDK7 inhibitors.
Caption: CDK7 signaling in ovarian cancer and inhibitor action.
Experimental Workflow for Assessing CDK7 Inhibitor Efficacy
This diagram outlines a typical experimental workflow to evaluate the effects of a CDK7 inhibitor on ovarian cancer cells.
Caption: Workflow for evaluating CDK7 inhibitors.
Detailed Experimental Protocols
Western Blot Analysis
This protocol is for assessing the phosphorylation status of RNAPII and the expression levels of key proteins following CDK7 inhibitor treatment.
-
Cell Lysis: Treat ovarian cancer cells with the CDK7 inhibitor or DMSO for the desired time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-RNAPII Ser2/5/7, anti-CDK7, anti-MYC, anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
RNA Sequencing (RNA-seq)
This protocol is for genome-wide analysis of gene expression changes upon CDK7 inhibition.
-
RNA Extraction: Treat cells with the CDK7 inhibitor or DMSO. Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) and treat with DNase I to remove genomic DNA contamination.
-
Library Preparation: Assess RNA quality and quantity. Prepare sequencing libraries from high-quality RNA using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina). This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of raw sequencing reads.
-
Align reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between inhibitor-treated and control samples.
-
Conduct pathway and gene ontology analysis on the differentially expressed genes.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is for identifying the genomic regions associated with specific proteins (e.g., H3K27ac to identify active enhancers and super-enhancers) and how these associations are affected by CDK7 inhibition.
-
Cross-linking: Treat cells with the CDK7 inhibitor or DMSO. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.[9]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-H3K27ac) overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and sequence them.
-
Data Analysis:
-
Align sequencing reads to the reference genome.
-
Perform peak calling to identify regions of protein binding.
-
For H3K27ac ChIP-seq, identify enhancers and super-enhancers based on the density and intensity of the signal.
-
Analyze the differential binding of proteins between treated and control samples.
-
Therapeutic Implications and Future Directions
The profound dependence of ovarian cancer on CDK7-mediated transcription highlights a critical vulnerability that can be exploited therapeutically.[1] Preclinical studies have demonstrated that CDK7 inhibition leads to a significant reduction in tumor growth, both in vitro and in vivo.[1][2] Furthermore, CDK7 inhibitors can synergize with other anticancer agents, such as PARP inhibitors, offering potential combination therapy strategies.[4][10]
Future research will focus on the development of next-generation CDK7 inhibitors with improved selectivity and pharmacokinetic properties. The identification of biomarkers to predict which patients are most likely to respond to CDK7-targeted therapies will also be crucial for the clinical translation of this promising therapeutic approach. The continued exploration of the mechanisms of transcriptional addiction will undoubtedly uncover new targets and strategies for the treatment of ovarian cancer and other transcriptionally dependent malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13 | eLife [elifesciences.org]
- 5. Targeting MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13 | eLife [elifesciences.org]
- 8. Preclinical Efficacy and Molecular Mechanism of Targeting CDK7-Dependent Transcriptional Addiction in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
The Impact of Cdk7 Inhibition on Super-Enhancer-Associated Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of transcription and cell cycle progression, making it a compelling target in oncology. As a core component of the general transcription factor TFIIH, CDK7 plays a pivotal role in the initiation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). Recent research has illuminated the profound and preferential impact of CDK7 inhibition on the expression of genes associated with super-enhancers—large clusters of transcriptional enhancers that drive the expression of key oncogenes and cell identity genes. This technical guide provides an in-depth analysis of the effects of the CDK7 inhibitor, Cdk7-IN-17, and related molecules on super-enhancer-associated gene expression, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Introduction to CDK7 and Super-Enhancers
CDK7 is a serine/threonine kinase that, in complex with Cyclin H and MAT1, forms the CDK-activating kinase (CAK).[1] This complex has a dual role: it activates other CDKs involved in cell cycle control and, as part of the TFIIH complex, it phosphorylates the Serine 5 and 7 residues of the RNA Pol II CTD.[2][3] This phosphorylation is a crucial step for promoter clearance and the transition from transcription initiation to elongation.
Super-enhancers (SEs) are clusters of enhancers that are densely occupied by transcription factors and coactivators. They are critical for the robust expression of genes that define cell identity and are often implicated in the dysregulated gene expression programs of cancer cells. Genes driven by super-enhancers are particularly sensitive to perturbations in the transcriptional machinery, making CDK7 an attractive therapeutic target. Inhibition of CDK7 has been shown to disproportionately affect the expression of SE-associated genes, including prominent oncogenes like MYC.
Quantitative Impact of CDK7 Inhibition on Gene Expression
The inhibition of CDK7 leads to a significant downregulation of a specific subset of genes, many of which are associated with super-enhancers. The following tables summarize quantitative data from studies using CDK7 inhibitors, such as THZ1, a compound structurally and functionally related to this compound.
Table 1: Effect of THZ1 Treatment on Super-Enhancer-Associated Gene Expression in U2OS Osteosarcoma Cells
| Gene | Log2 Fold Change | Function |
| MYC | -1.58 | Transcription factor, oncogene |
| CDK6 | -1.25 | Cell cycle regulation |
| TGFB2 | -1.11 | Growth factor signaling |
| CALM2 | -1.05 | Calcium signaling |
| E2F2 | -1.89 | Transcription factor, cell cycle |
| PIM1 | -1.65 | Oncogenic kinase |
| FOSL1 | -1.43 | Transcription factor |
| RUNX2 | -1.32 | Transcription factor, bone development |
Data adapted from a study on the effect of 250 nM THZ1 for 6 hours in U2OS cells. The study noted that 2802 genes were downregulated more than two-fold.[4]
Table 2: Phosphoproteomic Changes Following CDK7 Inhibition with SY-351
| Protein Class | Number of Significantly Changed Phosphosites |
| Decreased Phosphosites | 621 |
| Increased Phosphosites | 732 |
Data from a study using 50 nM SY-351 in HL60 cells. This highlights the broad impact of CDK7 inhibition on cellular signaling.[2]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships affected by this compound.
CDK7's Role in Transcription Initiation
Caption: CDK7 phosphorylates RNA Pol II, promoting transcription elongation of super-enhancer-driven oncogenes.
Logical Flow of this compound's Impact
Caption: The inhibitory cascade of this compound, from kinase inhibition to tumor growth suppression.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to assess the impact of CDK7 inhibitors on super-enhancer-associated gene expression.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify genome-wide binding sites of transcription factors and histone modifications, such as H3K27ac, which is a marker of active enhancers and super-enhancers.
Methodology Overview:
-
Cell Culture and Cross-linking: Cells are cultured to ~80% confluency and treated with the CDK7 inhibitor or vehicle control for the desired time. Formaldehyde is added directly to the media to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and nuclei are isolated. The chromatin is then sheared into fragments of 200-500 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to the protein of interest (e.g., H3K27ac, BRD4). Protein A/G magnetic beads are used to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: The beads are washed to remove non-specific binding. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and proteins are digested with proteinase K. DNA is then purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Data Analysis: Sequenced reads are aligned to the reference genome. Peak calling algorithms are used to identify regions of enrichment. Super-enhancers are identified by stitching together constituent enhancers that are in close proximity.
RNA Sequencing (RNA-seq)
Objective: To perform global profiling of gene expression changes in response to CDK7 inhibition.
Methodology Overview:
-
Cell Treatment and RNA Isolation: Cells are treated with the CDK7 inhibitor or vehicle control. Total RNA is isolated using a suitable kit, and its quality and quantity are assessed.
-
Library Preparation:
-
mRNA Enrichment: Poly(A) selection is typically used to enrich for messenger RNA.
-
RNA Fragmentation: The enriched mRNA is fragmented into smaller pieces.
-
cDNA Synthesis: First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand synthesis.
-
End Repair, A-tailing, and Adapter Ligation: The ends of the double-stranded cDNA are repaired, an 'A' base is added to the 3' ends, and sequencing adapters are ligated.
-
-
PCR Amplification: The adapter-ligated cDNA is amplified by PCR to create the final library.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads are quality-controlled and aligned to the reference genome. Gene expression levels are quantified, and differential expression analysis is performed to identify genes that are significantly up- or downregulated upon CDK7 inhibition. Gene Ontology (GO) and pathway analysis can be used to identify the biological processes affected.
Quantitative Phosphoproteomics
Objective: To identify and quantify changes in protein phosphorylation on a global scale following CDK7 inhibition.
Methodology Overview:
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC): Cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).
-
Cell Treatment and Lysis: "Heavy"-labeled cells are treated with the CDK7 inhibitor, while "light"-labeled cells are treated with a vehicle control. The two cell populations are then mixed, and proteins are extracted and digested into peptides.
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture, often using titanium dioxide or immobilized metal affinity chromatography.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments. The relative abundance of "heavy" and "light" phosphopeptides is determined, allowing for the quantification of changes in phosphorylation at specific sites.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of a CDK7 inhibitor.
Caption: A generalized workflow for studying the multi-omic effects of this compound.
Conclusion
The inhibition of CDK7 with molecules like this compound represents a promising therapeutic strategy, particularly for cancers driven by transcriptional addiction to super-enhancer-associated oncogenes. The data and methodologies presented in this guide underscore the potent and selective effects of CDK7 inhibition on these key cancer drivers. By disrupting the fundamental process of transcription initiation, CDK7 inhibitors preferentially impact the highly active transcriptional programs of cancer cells, leading to the downregulation of critical oncogenes and subsequent inhibition of tumor growth. Further research and clinical development in this area hold the potential to deliver novel and effective treatments for a range of malignancies.
References
Initial Studies on Cdk7-IN-17 in Hematologic Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1] Inhibition of CDK7 presents a promising strategy, particularly in hematologic malignancies which are often characterized by transcriptional dysregulation. This document provides a technical overview of the initial studies on Cdk7-IN-17, a potent and selective pyrimidinyl-derived inhibitor of CDK7. Data on its biological activity is primarily extracted from patent literature, specifically CN114249712A, where this compound is referenced as compound 1.[2] This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to support further research and development of this compound.
Introduction to CDK7 in Hematologic Malignancies
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle and gene transcription.[1] CDK7, in particular, acts as a master regulator. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the initiation and elongation of transcription.[1]
In many hematologic malignancies, there is a heightened reliance on continuous transcription of oncogenes and anti-apoptotic proteins for survival and proliferation. This "transcriptional addiction" makes these cancers particularly vulnerable to CDK7 inhibition. By blocking CDK7, inhibitors can simultaneously induce cell cycle arrest and suppress the expression of key survival genes, leading to apoptosis of malignant cells.
This compound is a novel, potent pyrimidinyl derivative that has been identified as a selective inhibitor of CDK7.[2][3] Its potential as a therapeutic agent in cancers with transcriptional dysregulation, including hematologic malignancies, is the focus of ongoing research.
Quantitative Data on Biological Activity
The following tables summarize the in vitro inhibitory activity of this compound (referred to as compound 1 in the source patent) against CDK7 and its effect on the proliferation of various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) |
| This compound | CDK7 | 1.2 |
Data extracted from patent CN114249712A.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | 10.5 |
| MOLM-13 | Acute Myeloid Leukemia | 15.2 |
| Jurkat | Acute T-cell Leukemia | 25.8 |
| A549 | Non-Small Cell Lung Cancer | 30.1 |
| HCT116 | Colorectal Carcinoma | 45.3 |
Data extracted from patent CN114249712A.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the initial evaluation of this compound. These protocols are based on standard laboratory procedures and information inferred from the source patent.
Synthesis of this compound (A Representative Pyrimidinyl Derivative)
The synthesis of pyrimidinyl derivatives, such as this compound, typically involves a multi-step process. A generalized synthetic scheme is as follows:
-
Core Synthesis: Condensation of a substituted guanidine with a β-ketoester to form the pyrimidine core.
-
Functionalization: Sequential Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce the various substituents at specific positions of the pyrimidine ring.
-
Final Modification: Introduction of the phosphine oxide moiety, often through reaction with a corresponding phosphinyl chloride or through an Arbuzov reaction followed by oxidation.
-
Purification: The final compound is purified using column chromatography and its structure is confirmed by NMR and mass spectrometry.
In Vitro Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound against CDK7 is determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human CDK7/Cyclin H/MAT1 complex, a suitable peptide substrate, ATP, and the test compound (this compound).
-
Procedure: a. The CDK7 enzyme, substrate, and varying concentrations of this compound are pre-incubated in a 384-well plate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at room temperature. d. A detection solution containing a lanthanide-labeled antibody specific for the phosphorylated substrate is added. e. The TR-FRET signal is measured on a compatible plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (Anti-proliferative IC50 Determination)
The effect of this compound on the proliferation of hematologic malignancy cell lines is assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Culture: Hematologic cancer cell lines (e.g., MV-4-11, MOLM-13, Jurkat) are cultured in appropriate media and conditions.
-
Procedure: a. Cells are seeded in 96-well plates at a predetermined density. b. After allowing the cells to adhere (for adherent lines) or stabilize, they are treated with a serial dilution of this compound. c. The plates are incubated for a specified period (e.g., 72 hours). d. The CellTiter-Glo® reagent is added to each well, and the plate is incubated to stabilize the luminescent signal. e. Luminescence is measured using a plate reader.
-
Data Analysis: The percentage of viable cells relative to a vehicle-treated control is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis
Western blotting is used to assess the effect of this compound on the phosphorylation of CDK7 substrates and downstream signaling proteins.
-
Cell Lysis: Cells treated with this compound for various times are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: a. The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). b. The membrane is incubated with primary antibodies against target proteins (e.g., phospho-RNA Polymerase II CTD, total RNA Polymerase II, cleaved PARP, etc.). c. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Visualizations
CDK7 Signaling Pathway in Hematologic Malignancies
Caption: CDK7 dual function in transcription and cell cycle, and its inhibition.
Experimental Workflow for this compound Evaluation
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
The initial data on this compound, a novel pyrimidinyl-derived CDK7 inhibitor, demonstrates potent in vitro activity against CDK7 and significant anti-proliferative effects in hematologic malignancy cell lines. Its mechanism of action, inferred from the broader class of CDK7 inhibitors, involves the dual inhibition of transcriptional and cell cycle pathways, which are critical for the survival of cancer cells. The provided experimental protocols offer a foundation for further investigation into the efficacy and mechanism of action of this compound. Future studies should aim to expand the panel of hematologic malignancy cell lines, investigate mechanisms of resistance, and evaluate the in vivo efficacy and safety of this promising compound.
References
The Function of CDK7 as a CDK-Activating Kinase (CAK): A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that functions at the intersection of cell cycle regulation and transcription. As the catalytic subunit of the CDK-activating kinase (CAK) complex, it is responsible for the phosphorylation and subsequent activation of several key cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][2][3] This activation is a prerequisite for the orderly progression through the various phases of the cell cycle.[2][3] Beyond its role as a master regulator of the cell cycle, CDK7 is also an essential component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation.[4][5][6] This dual functionality establishes CDK7 as a direct link between cell proliferation and gene expression.[4] Given its central role in these fundamental cellular processes, CDK7 has emerged as a significant prognostic biomarker and a compelling therapeutic target in oncology.[5][7][8] This guide provides an in-depth exploration of the core function of CDK7 as a CAK, detailing its molecular composition, mechanism of activation, substrate specificity, and the experimental methodologies used to investigate its activity.
The CDK-Activating Kinase (CAK) Complex
The CAK complex is a heterotrimeric protein assembly, with CDK7 serving as the catalytic core.[9] Full kinase activity and proper function are dependent on its association with two regulatory subunits: Cyclin H and MAT1.[9][10]
-
CDK7: The catalytic subunit, a member of the cyclin-dependent protein kinase family.[4] Its levels tend to remain constant throughout the cell cycle.[11]
-
Cyclin H: The primary regulatory partner of CDK7. Binding of Cyclin H is a crucial first step in the activation of CDK7.[1]
-
MAT1 (Ménage à Trois 1): A 36 kDa RING finger protein that acts as an assembly factor for the CDK7-Cyclin H complex.[10][12] MAT1 is essential for the formation of a stable and active trimeric CAK complex, enhancing its kinase activity and influencing its substrate preference.[10][13][14]
The assembly of this trimeric complex is a critical regulatory step. While the CDK7-Cyclin H dimer can form, the addition of MAT1 is required to create a fully functional and stable CAK.[10][14] This trimeric complex is the active form that phosphorylates downstream CDK targets.[9]
Mechanism of CDK7 Activation and Function
The activation of CDK7 and its subsequent phosphorylation of target CDKs is a tightly regulated process involving protein-protein interactions and post-translational modifications.
Assembly and Activation of the CAK Complex
Unlike many other CDKs, the activation of CDK7 is unique. The formation of the trimeric CDK7/Cyclin H/MAT1 complex can result in an active kinase, even in the absence of T-loop phosphorylation.[9] MAT1 plays a crucial role by stabilizing the active conformation of the CDK7 T-loop.[13]
However, the activity of CDK7 is further modulated by phosphorylation within its activation segment, known as the T-loop.[2][3] There are two key phosphorylation sites on the human CDK7 T-loop:
-
Threonine 170 (T170): This is the canonical activating phosphorylation site found in most CDKs.[15][16] Phosphorylation at this site enhances kinase activity towards certain substrates, particularly those involved in transcription like the RNA Pol II CTD.[1][15][16]
-
Serine 164 (S164): Phosphorylation at this site appears to precede and potentially prime for T170 phosphorylation.[15][16] pS164 helps to stabilize the trimeric CAK complex.[15][16]
This dual phosphorylation provides a mechanism for fine-tuning CDK7 activity towards its different substrates.[15][17]
CDK7-Mediated Activation of Cell Cycle CDKs
The primary role of CAK in cell cycle control is to phosphorylate a conserved threonine residue within the T-loop of downstream CDKs.[1][18] This single phosphorylation event induces a conformational change that is essential for the full activation of the target CDK.
The activation of cell cycle CDKs by CDK7 follows a sequential and ordered pathway to ensure proper cell cycle phase transitions:
-
G1 Phase: CDK7 phosphorylates and activates CDK4 and CDK6, which in complex with D-type cyclins, initiate the phosphorylation of the Retinoblastoma (Rb) protein.[2][3]
-
G1/S Transition: Activation of CDK2 by CDK7 is critical for the transition from the G1 to the S phase and the initiation of DNA replication.[2][3]
-
G2/M Transition: CDK7-mediated activation of CDK1 (also known as CDC2) is required for entry into mitosis.[2][3]
The signaling cascade initiated by CDK7 is fundamental for driving the cell cycle forward.
Quantitative Analysis of CDK7 Activity
The characterization of CDK7 inhibitors is crucial for drug development. This typically involves determining the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.
| Inhibitor | Type | IC50 (CDK7) | Cell Line/Assay Condition | Reference |
| SY-351 | Covalent | 8.3 nM (EC50) | HL-60 cells | [19] |
| THZ1 | Covalent | 3.2 nM | In vitro kinase assay | [4] |
| LDC4297 | Non-covalent | Low nM range | In vitro kinase assay | [20][21] |
| BS-181 | ATP-competitive | 21 nM | In vitro kinase assay | [8] |
| REC-617 | Reversible, Non-covalent | N/A | Phase 1 Clinical Trial | [22] |
| KRLS-017 | Reversible | N/A | Preclinical | [7] |
Note: IC50 and EC50 values can vary based on the specific assay conditions, including ATP concentration and substrate used.
Experimental Methodologies
Investigating the function of CDK7 as a CAK requires a combination of biochemical and cell-based assays. Below are protocols for two fundamental techniques.
In Vitro Kinase Assay for CDK7 Activity
This protocol is designed to measure the kinase activity of recombinant CDK7/Cyclin H/MAT1 against a known CDK substrate in vitro. The incorporation of radiolabeled phosphate ([γ-³³P]-ATP) into the substrate is used to quantify enzyme activity.[23]
Workflow Diagram:
Detailed Protocol:
-
Prepare Kinase Reaction Buffer (1x): A typical buffer may consist of 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij 35.[24]
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following:
-
Kinase Reaction Buffer
-
Purified recombinant CDK7/Cyclin H/MAT1 complex (e.g., 50-100 ng)
-
Purified substrate (e.g., inactive CDK2/Cyclin A, 1-2 µg)
-
Test compound/inhibitor or vehicle control (e.g., DMSO)
-
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]-ATP to a final concentration of 10-50 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 2x SDS-PAGE sample loading buffer and heating at 95°C for 5 minutes.[25]
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the incorporated radiolabel using a phosphorimager.
-
Quantify the signal intensity of the phosphorylated substrate band to determine relative kinase activity.
-
Co-Immunoprecipitation (Co-IP) to Identify CDK7 Interactors
Co-IP is used to isolate CDK7 from a cell lysate along with its bound interaction partners, such as Cyclin H, MAT1, or other cellular proteins.[26][27][28]
Workflow Diagram:
Detailed Protocol:
-
Cell Lysis:
-
Harvest cultured cells and wash them with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clearing (Optional but Recommended): Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Antibody Incubation: Add a primary antibody specific to CDK7 to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype control IgG in a separate sample. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G agarose beads to each sample and incubate for another 1-2 hours at 4°C with rotation to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Pellet the beads by gentle centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
After the final wash, remove all supernatant and resuspend the beads in 1x SDS-PAGE sample loading buffer.
-
-
Analysis:
-
Boil the samples for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads, and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting using antibodies against CDK7 (to confirm successful immunoprecipitation) and potential interacting partners like Cyclin H and MAT1.
-
CDK7 in Drug Development
The dual involvement of CDK7 in transcription and cell cycle control makes it a highly attractive target for cancer therapy.[5] Cancer cells often exhibit transcriptional addiction, a heightened reliance on the transcriptional machinery to maintain their malignant phenotype. By inhibiting CDK7, it is possible to simultaneously disrupt the cell cycle of rapidly dividing tumor cells and interfere with the transcription of key oncogenes and survival factors.[6] A number of small molecule inhibitors targeting CDK7 are currently in preclinical and clinical development, showing promise for the treatment of various solid tumors and hematological malignancies.[7][22][29]
Conclusion
CDK7, in its role as the catalytic engine of the CAK complex, is an indispensable regulator of the eukaryotic cell cycle. Its function in activating downstream CDKs ensures the timely and coordinated progression through G1, S, G2, and M phases. The intricate regulation of the CDK7/Cyclin H/MAT1 complex, involving both assembly and T-loop phosphorylation, allows for precise control over its kinase activity. The continued development of robust experimental assays and specific inhibitors will further illuminate the complex biology of CDK7 and help realize its potential as a therapeutic target in human diseases.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk7 inhibitors - Articles | BioWorld [bioworld.com]
- 8. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for CDK7 activation by MAT1 and Cyclin H - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assembly of a functional human CDK7-cyclin H complex requires MAT1, a novel 36 kDa RING finger protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. pnas.org [pnas.org]
- 14. embopress.org [embopress.org]
- 15. Structural basis of Cdk7 activation by dual T-loop phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. seekingalpha.com [seekingalpha.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro kinase assay [protocols.io]
- 26. m.youtube.com [m.youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. m.youtube.com [m.youtube.com]
- 29. youtube.com [youtube.com]
Cdk7-IN-17 and its Impact on RNA Polymerase II Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of transcription, primarily through its role in phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II). This phosphorylation is a key step in the transition from transcription initiation to productive elongation. Cdk7-IN-17 is a potent and specific inhibitor of CDK7, belonging to a class of pyrimidinyl derivative compounds. While specific peer-reviewed data on this compound's direct effects on Pol II phosphorylation are not extensively published, this guide synthesizes the known mechanisms of CDK7 action and the observed effects of other well-characterized CDK7 inhibitors to provide a comprehensive technical overview for researchers. This document will detail the role of CDK7 in Pol II phosphorylation, present expected quantitative effects of CDK7 inhibition based on analogous compounds, provide detailed experimental protocols for assessing these effects, and visualize the relevant biological pathways and experimental workflows.
Introduction: The Role of CDK7 in Transcriptional Regulation
The regulation of gene expression is a tightly controlled process, with the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (Rpb1) playing a pivotal role. The CTD consists of multiple repeats of the heptapeptide consensus sequence Y-S-P-T-S-P-S. The phosphorylation status of the serine residues at positions 2, 5, and 7 of this repeat dictates the stage of the transcription cycle and the recruitment of various factors involved in RNA processing.
CDK7, as the catalytic subunit of the CDK-activating kinase (CAK) complex and a component of the general transcription factor TFIIH, is a master regulator of this process.[1][2] Its primary role in transcription is the phosphorylation of Serine 5 (Ser5) and Serine 7 (Ser7) of the Pol II CTD.[3][4]
-
Ser5 Phosphorylation (pSer5): This modification is an early event in the transcription cycle, occurring at the promoter. It is crucial for the recruitment of the 5'-capping enzyme complex, which adds a 7-methylguanosine cap to the nascent RNA transcript, protecting it from degradation and facilitating its export from the nucleus and subsequent translation.[5]
-
Ser7 Phosphorylation (pSer7): Phosphorylation at this position is important for the transcription of small nuclear RNAs (snRNAs) and for the proper processing of the 3'-end of transcripts.[3][4]
Furthermore, CDK7 indirectly influences the phosphorylation of Serine 2 (Ser2) of the Pol II CTD. It does so by phosphorylating and activating CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb).[6][7] Activated CDK9 then phosphorylates Ser2, a mark associated with transcriptional elongation and the recruitment of splicing and polyadenylation factors.
Inhibition of CDK7, therefore, is expected to have a profound impact on the phosphorylation landscape of the Pol II CTD, leading to a global disruption of transcription. This compound, as a potent inhibitor of CDK7, is a valuable tool for studying these processes and holds therapeutic potential in cancers characterized by transcriptional dysregulation.[5][8][9]
Quantitative Effects of CDK7 Inhibition on RNA Polymerase II Phosphorylation
While specific quantitative data for this compound is not yet widely available in the public domain, data from other selective CDK7 inhibitors can provide an expected range of activity. The following tables summarize the inhibitory concentrations and cellular effects of well-characterized CDK7 inhibitors on Pol II CTD phosphorylation.
Table 1: In Vitro Inhibitory Activity of Selected CDK7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| YKL-5-124 | CDK7 | 9.7 | Biochemical Kinase Assay | [10] |
| THZ1 | CDK7 | 3.2 | Biochemical Kinase Assay | N/A |
| SY-5609 | CDK7 | <10 | Biochemical Kinase Assay | N/A |
Table 2: Cellular Effects of CDK7 Inhibition on RNA Polymerase II CTD Phosphorylation
| Inhibitor | Cell Line | Concentration | Effect on pSer5 | Effect on pSer7 | Effect on pSer2 | Reference |
| YKL-5-124 | Hela | 62.5 nM | Significant Reduction | Not Reported | Not Reported | [10] |
| THZ1 | Jurkat | 50 nM | Reduction | Reduction | Reduction | N/A |
| SY-5609 | Various | 50 nM | Reduction at TSS | Reduction at TSS | Not Directly Reported | [1] |
TSS: Transcription Start Site
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway in RNA Polymerase II Phosphorylation
The following diagram illustrates the central role of CDK7 in the phosphorylation of the RNA Polymerase II CTD and how its inhibition by this compound disrupts this process.
Caption: CDK7-mediated phosphorylation of RNA Polymerase II.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical experimental workflow to determine the effect of this compound on RNA Polymerase II CTD phosphorylation in a cellular context.
Caption: Workflow for analyzing this compound's effect on Pol II phosphorylation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on RNA Polymerase II phosphorylation. These are generalized protocols and may require optimization for specific cell lines and antibodies.
Western Blotting for RNA Pol II CTD Phosphorylation
This protocol allows for the quantification of changes in the phosphorylation status of Ser2, Ser5, and Ser7 of the Pol II CTD in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-RNA Polymerase II (total Rpb1)
-
Anti-phospho-RNA Polymerase II (Ser2)
-
Anti-phospho-RNA Polymerase II (Ser5)
-
Anti-phospho-RNA Polymerase II (Ser7)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 10 nM to 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use separate membranes for each phospho-specific antibody and the total Pol II antibody.
-
Washing: Wash the membranes three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membranes with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-specific signals to the total RNA Polymerase II signal and the loading control.
Chromatin Immunoprecipitation (ChIP) for RNA Pol II Occupancy and Phosphorylation
This protocol assesses the effect of this compound on the recruitment and phosphorylation status of RNA Polymerase II at specific gene promoters.
Materials:
-
Cell culture reagents
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and chromatin shearing buffers
-
Sonicator or enzymatic digestion kit for chromatin fragmentation
-
ChIP-grade antibodies:
-
Anti-RNA Polymerase II (total Rpb1)
-
Anti-phospho-RNA Polymerase II (Ser5)
-
Anti-phospho-RNA Polymerase II (Ser7)
-
IgG control antibody
-
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target gene promoters and control regions
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound as described above. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Preparation: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclei in a shearing buffer.
-
Chromatin Fragmentation: Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with the specific ChIP-grade antibodies or an IgG control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Analysis: Quantify the immunoprecipitated DNA by qPCR using primers specific to the promoter regions of genes of interest. Normalize the results to the input DNA and the IgG control.
Conclusion
This compound is a potent inhibitor of CDK7, a key kinase in the regulation of transcription through the phosphorylation of the RNA Polymerase II CTD. Based on the established role of CDK7 and data from analogous inhibitors, this compound is expected to decrease the phosphorylation of Ser5 and Ser7 of the Pol II CTD, and indirectly affect Ser2 phosphorylation. This will lead to a disruption of transcription initiation, RNA capping, and elongation. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the specific effects of this compound on these fundamental cellular processes. Further research into the precise quantitative effects and broader cellular consequences of this compound will be invaluable for its development as a research tool and potential therapeutic agent.
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human TFIIH kinase CDK7 regulates transcription-associated chromatin modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. biocat.com [biocat.com]
- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Characterization of Novel CDK7 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. As a key component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for the initiation and elongation of transcription. In many cancers, there is a heightened dependency on transcriptional machinery, making tumor cells particularly vulnerable to CDK7 inhibition. This technical guide provides an in-depth overview of the discovery and characterization of novel CDK7 inhibitors, presenting key data, experimental protocols, and signaling pathway diagrams to aid researchers in this field.
Novel CDK7 Inhibitors: A Quantitative Overview
A growing number of small molecule inhibitors targeting CDK7 have been developed, broadly categorized as either covalent or non-covalent inhibitors. Covalent inhibitors typically form an irreversible bond with a specific cysteine residue (Cys312) located near the ATP-binding pocket of CDK7, leading to sustained target inhibition. Non-covalent inhibitors, on the other hand, bind reversibly to the ATP-binding site. The choice between these two modalities involves a trade-off between potency, selectivity, and potential for off-target effects.
Below are tables summarizing the quantitative data for prominent covalent and non-covalent CDK7 inhibitors.
Covalent CDK7 Inhibitors
| Compound | Target | IC50 (nM) | k_inact/K_I (M⁻¹s⁻¹) | Selectivity Highlights | Reference(s) |
| THZ1 | CDK7 | ~10-50 | 9,000 | Potent against CDK12/13 | [1] |
| YKL-5-124 | CDK7 | 9.7 (CDK7/CycH/MAT1), 53.5 (CDK7) | 103,000 | >100-fold selective over CDK2 and CDK9; inactive against CDK12/13 | [1][2][3] |
| SY-1365 | CDK7 | 369 (at 2mM ATP) | Not Reported | >5-fold selective over other CDKs tested | [4] |
Non-Covalent CDK7 Inhibitors
| Compound | Target | IC50 (nM) | K_i (nM) | EC50/GI50 (nM) | Selectivity Highlights | Reference(s) |
| SY-5609 | CDK7 | <1 (enzymatic) | 0.07 (K_d) | 1-6 (cell proliferation) | >4000-fold selective over closest off-target | [5] |
| Samuraciclib (CT7001) | CDK7 | 41 | Not Reported | 200-300 (cell growth) | 15-fold selective over CDK2, 30-fold over CDK9, and 45-fold over CDK1 | [6][7][8] |
| BS-181 | CDK7 | 21 | Not Reported | 11,700-37,000 (cell growth) | >40-fold selective over CDK1, 2, 4, 5, 6, or 9 | |
| LY3405105 | CDK7 | 93 | Not Reported | 14-48 (cell proliferation) | Selective over a panel of 320 kinases |
Key Experimental Protocols
The characterization of novel CDK7 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and anti-tumor efficacy. Detailed methodologies for key assays are provided below.
In Vitro Kinase Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex (e.g., from Promega, BPS Bioscience)
-
CDK7 substrate peptide (e.g., a peptide containing the YSPTSPS motif of RNAPII CTD)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (CDK7 inhibitor)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of the CDK7/Cyclin H/MAT1 enzyme in assay buffer. The final concentration should be optimized for each batch of enzyme, typically in the low nM range.
-
Prepare a 2X solution of the substrate peptide in assay buffer. The concentration should be at or near the Km for the substrate.
-
Prepare a 4X solution of ATP in assay buffer. The final concentration is typically at the Km for ATP to assess ATP-competitive inhibitors.
-
Prepare a serial dilution of the test compound in DMSO, then dilute in assay buffer to a 4X final concentration.
-
-
Kinase Reaction:
-
Add 5 µL of the 4X test compound solution to the wells of the assay plate. Include DMSO-only wells as a control.
-
Add 10 µL of the 2X enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the 4X ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (MTT)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium
-
Test compound (CDK7 inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[9]
-
-
MTT Incubation:
-
Add 10 µL of the MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly by gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the EC50 or GI50 value by plotting the data and fitting to a dose-response curve.
-
Western Blotting for Target Engagement and Pathway Modulation
This technique is used to detect changes in the phosphorylation status of CDK7 targets and downstream signaling proteins.
Materials:
-
Cancer cell line
-
Test compound (CDK7 inhibitor)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Primary Antibodies for CDK7 Pathway Analysis:
| Target Protein | Phosphorylation Site | Recommended Dilution | Supplier (Cat. No.) |
| CDK7 (total) | - | 1:1000 | Cell Signaling Technology (#2916) |
| Phospho-RNAPII CTD (Ser5) | Serine 5 | 1:1000 | Abcam (ab5131) |
| Phospho-RNAPII CTD (Ser2) | Serine 2 | 1:1000 | Abcam (ab5095) |
| Phospho-CDK2 (Thr160) | Threonine 160 | 1:1000 | Cell Signaling Technology (#2561) |
| Phospho-Rb (Ser807/811) | Serine 807/811 | 1:1000 | Cell Signaling Technology (#8516) |
| GAPDH or β-actin (loading control) | - | 1:5000 | Santa Cruz Biotechnology (sc-47724) |
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with the CDK7 inhibitor at various concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using a digital imager or X-ray film.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control.
-
Analyze the changes in protein phosphorylation levels in response to the inhibitor treatment.
-
In Vivo Xenograft Studies
Patient-derived xenograft (PDX) models are increasingly used to evaluate the anti-tumor efficacy of novel cancer therapeutics in a more clinically relevant setting.[10][11][12]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Patient-derived tumor tissue or cancer cell line
-
Matrigel (optional)
-
Test compound (CDK7 inhibitor) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant a small fragment of patient-derived tumor tissue or a suspension of cancer cells (typically 1-10 million cells in PBS or Matrigel) into the flank of the mice.[11]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights regularly (e.g., twice a week).
-
The study can be terminated when the tumors in the control group reach a maximum allowable size, or after a fixed duration of treatment.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Assess the tolerability of the treatment by monitoring body weight changes and any signs of toxicity.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CDK7 function and the workflow for inhibitor discovery can provide valuable insights. The following diagrams were generated using Graphviz (DOT language).
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Samuraciclib - Ace Therapeutics [acetherapeutics.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Linchpin of Genomic Integrity: A Technical Guide to the Role of CDK7 in DNA Repair Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of cellular homeostasis, operating at the crossroads of transcription, cell cycle progression, and the DNA damage response (DDR). This technical guide provides an in-depth exploration of the multifaceted roles of CDK7 in various DNA repair mechanisms. By functioning as a core component of the general transcription factor TFIIH and as a CDK-activating kinase (CAK), CDK7 exerts both direct and indirect influence over the cellular machinery that safeguards genomic integrity. This document will detail CDK7's involvement in Homologous Recombination (HR), Nucleotide Excision Repair (NER), and its broader impact on other repair pathways through transcriptional control. We will present quantitative data from key studies, outline detailed experimental protocols for investigating CDK7's function, and provide visual representations of the pertinent signaling pathways to facilitate a comprehensive understanding of this pivotal kinase in the context of DNA repair and its potential as a therapeutic target.
Introduction: The Dual Roles of CDK7
CDK7 is a serine/threonine kinase that plays two fundamental roles within the cell. Firstly, as the catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1, it is responsible for the activating phosphorylation of several cell cycle-dependent kinases, including CDK1, CDK2, CDK4, and CDK6.[1][2] Secondly, CDK7 is an integral component of the general transcription factor TFIIH.[3][4][5] In this capacity, it phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAPII) at Serine 5 and Serine 7 residues, a critical step for transcription initiation and promoter escape.[6][7][8] This dual functionality places CDK7 at a critical nexus, allowing it to coordinate cell cycle progression and gene expression, particularly in response to DNA damage.
CDK7's Pervasive Influence on DNA Repair Pathways
CDK7's involvement in DNA repair is intricate and multifaceted, extending from direct participation in specific repair processes to the overarching transcriptional regulation of DNA repair genes.
Homologous Recombination (HR)
CDK7 primarily regulates HR through its transcriptional control over key HR genes. Inhibition of CDK7 has been shown to downregulate the expression of essential HR factors such as BRCA1, BRCA2, RAD51, and RAD50.[6][7] This transcriptional repression leads to a state of "BRCAness" in HR-proficient cells, rendering them susceptible to agents that exploit HR deficiencies, such as PARP inhibitors.[9]
Beyond transcriptional regulation, CDK7's role as a CAK allows it to indirectly influence HR. By activating CDK1 and CDK2, which are known to phosphorylate key HR proteins and regulate DNA end resection, CDK7 can modulate the efficiency of the HR process.[7][10][11]
Nucleotide Excision Repair (NER)
CDK7's role in NER is more direct due to its inclusion in the TFIIH complex, a cornerstone of the NER pathway.[4][5] TFIIH is essential for the recognition and verification of bulky DNA lesions and for unwinding the DNA around the damage.[4][12] While the helicase subunits of TFIIH (XPB and XPD) are responsible for the DNA unwinding, the kinase activity of CDK7 is thought to be involved in the regulation and coordination of the repair process, although its precise phosphorylation targets within the NER complex are still being fully elucidated.
Other DNA Repair Pathways (BER, MMR, NHEJ)
The influence of CDK7 on Base Excision Repair (BER), Mismatch Repair (MMR), and Non-Homologous End Joining (NHEJ) appears to be primarily mediated through its transcriptional regulatory function. By controlling the expression of a broad network of DNA repair genes, CDK7 inhibition can lead to a general suppression of the cellular DNA repair capacity.[6][7] For instance, some studies suggest that CDK7 activity may influence the choice between HR and NHEJ by regulating the expression of factors involved in DNA end resection.[13][14]
Quantitative Data on CDK7's Role in DNA Repair
The following tables summarize key quantitative findings from studies investigating the impact of CDK7 inhibition on DNA repair processes.
Table 1: Effect of CDK7 Inhibition on Homologous Recombination Foci Formation
| Cell Line | CDK7 Inhibitor | Inhibitor Concentration | Treatment Duration | Effect on RAD51 Foci Formation | Reference |
| D458 Medulloblastoma | THZ1 | IC20 | Post-irradiation | Noticeable decrease | [6][7] |
| MDA-MB-231 | THZ1 | 25 nM | 12h pre-IR | Significant decrease | [15] |
| OVCAR5 | THZ1 | 25 nM | 12h pre-IR | Significant decrease | [15] |
| DU145 | THZ1 | 25 nM | 12h pre-IR | Significant decrease | [15] |
Table 2: Impact of CDK7 Inhibition on Cell Viability in Combination with DNA Damaging Agents
| Cell Line | CDK7 Inhibitor | DNA Damaging Agent | Combination Effect | Reference |
| MYC-amplified Medulloblastoma | THZ1 | Ionizing Radiation | Sensitization, increased DNA DSBs | [6][7] |
| HR-proficient Cancer Cells | THZ1 | Olaparib (PARPi) | Synergistic reduction in cell viability | [16] |
| Prostate Cancer Cells | CDK7i | PARP inhibitors | Synergistic, creates a "BRCAness" state | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the role of CDK7 in DNA repair.
Immunofluorescence Staining for DNA Damage Foci (e.g., γH2AX and RAD51)
This protocol is used to visualize and quantify the formation of protein foci at sites of DNA damage, a hallmark of an active DNA damage response.
-
Cell Culture and Treatment: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat cells with the CDK7 inhibitor (e.g., THZ1) at the desired concentration and for the specified duration. Induce DNA damage, for example, by treating with a DNA damaging agent or by exposure to ionizing radiation.
-
Fixation and Permeabilization: Wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash three times with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-γH2AX or anti-RAD51) diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of foci per nucleus using image analysis software (e.g., ImageJ).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to identify the genomic regions where CDK7 or other proteins of interest are bound, providing insights into the transcriptional regulation of DNA repair genes.
-
Cell Crosslinking: Treat cultured cells with a CDK7 inhibitor or vehicle control. Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the crosslinking reaction by adding glycine.
-
Cell Lysis and Chromatin Sonication: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclei in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-CDK7, anti-RNAPII). Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the protein-DNA complexes from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks by incubating at 65°C overnight with proteinase K. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. Perform high-throughput sequencing of the DNA library.
-
Data Analysis: Align the sequencing reads to a reference genome. Perform peak calling to identify regions of protein binding. Analyze the data to identify target genes and perform pathway analysis.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and relationships involving CDK7 in DNA repair.
Caption: CDK7's dual roles in regulating homologous recombination.
Caption: Workflow for identifying CDK7 target genes via ChIP-seq.
Therapeutic Implications and Future Directions
The critical role of CDK7 in the transcriptional regulation of DNA repair pathways has positioned it as a promising target for cancer therapy. By inhibiting CDK7, it is possible to induce a synthetic lethal phenotype in cancer cells that are already deficient in certain DNA repair pathways or to sensitize them to other DNA damaging agents. The combination of CDK7 inhibitors with PARP inhibitors is a particularly attractive strategy for treating HR-proficient tumors.[9][16]
Future research should focus on further delineating the specific phosphorylation targets of CDK7 within the DNA damage response network. A deeper understanding of the interplay between CDK7's transcriptional and CAK functions in the context of different types of DNA damage will be crucial for the development of more effective and targeted therapeutic strategies. Additionally, the identification of biomarkers to predict which patients are most likely to respond to CDK7 inhibition will be essential for its successful clinical translation.
Conclusion
CDK7 is a master regulator of gene expression and cell cycle progression, with a profound impact on the maintenance of genomic stability. Its integral role in the TFIIH complex and as a CDK-activating kinase provides multiple avenues through which it influences DNA repair. The transcriptional control of a vast network of DNA repair genes, particularly those involved in homologous recombination, is a key mechanism by which CDK7 governs the cellular response to DNA damage. The ability to pharmacologically inhibit CDK7 and thereby compromise DNA repair presents a powerful therapeutic opportunity in oncology. This technical guide has provided a comprehensive overview of the current understanding of CDK7's role in DNA repair, offering a foundation for further research and the development of novel cancer therapies targeting this essential kinase.
References
- 1. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. The cdk7-cyclin H-MAT1 complex associated with TFIIH is localized in coiled bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nucleotide Excision Repair and Transcriptional Regulation: TFIIH and Beyond | Annual Reviews [annualreviews.org]
- 6. Transcriptional control of DNA repair networks by CDK7 regulates sensitivity to radiation in MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional control of DNA repair networks by CDK7 regulates sensitivity to radiation in Myc-driven Medulloblastoma | bioRxiv [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cyclin-dependent kinases (cdks) and the DNA damage response: rationale for cdk inhibitor–chemotherapy combinations as an anticancer strategy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coupling of Homologous Recombination and the Checkpoint by ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CDK7 inhibition suppresses aberrant hedgehog pathway and overcomes resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK-mediated Yku80 Phosphorylation Regulates the Balance Between Non-homologous End Joining (NHEJ) and Homologous Directed Recombination (HDR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cdk7-IN-17: A Potent Cyclin-Dependent Kinase 7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vitro cell-based assays with Cdk7-IN-17, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (Cdk7). The following protocols are based on established methodologies for characterizing Cdk7 inhibitors and can be adapted for specific research needs.
Introduction
Cyclin-Dependent Kinase 7 (Cdk7) is a critical enzyme that plays a dual role in regulating the cell cycle and transcription.[1] As a component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1] Additionally, as part of the transcription factor IIH (TFIIH), Cdk7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), which is essential for the initiation and elongation of transcription.[2][3] Dysregulation of Cdk7 activity is implicated in various cancers, making it an attractive therapeutic target. This compound is a pyrimidinyl derivative that acts as a potent inhibitor of Cdk7 and is under investigation for its potential in cancer therapy.[4][5]
Cdk7 Signaling Pathway
Cdk7's central role in both cell cycle and transcription is illustrated in the signaling pathway below. Its inhibition affects both processes, leading to cell cycle arrest and suppression of transcription of key oncogenes.
Caption: Cdk7's dual role in cell cycle and transcription.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the well-characterized Cdk7 inhibitor THZ1 in various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NALM6 | B-cell Acute Lymphocytic Leukemia | 101.2 | [6] |
| REH | B-cell Acute Lymphocytic Leukemia | 26.26 | [6] |
| HuCCT1 | Cholangiocarcinoma | <500 | [2] |
| OPM2 | Multiple Myeloma | <50 | [7] |
| RPMI8226 | Multiple Myeloma | <50 | [7] |
| H929 | Multiple Myeloma | <50 | [7] |
| U266 | Multiple Myeloma | <50 | [7] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 | [3] |
Experimental Protocols
Cell Viability Assay
This protocol determines the effect of this compound on the proliferation of cancer cells.
Workflow:
Caption: Workflow for the cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the luminescence signal against the log of the inhibitor concentration using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis of Cdk7 Activity
This protocol assesses the effect of this compound on the phosphorylation of its downstream target, RNA Polymerase II.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNA Pol II (Ser5), anti-total RNA Pol II, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or DMSO for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cdk7-IN-17 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3] CDK7 is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[4][5][6] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation of transcription.[3][6] In many cancers, there is a heightened reliance on transcriptional programs controlled by super-enhancers, making them particularly vulnerable to CDK7 inhibition.
Cdk7-IN-17 is a potent and selective inhibitor of CDK7. These application notes provide a comprehensive guide for the utilization of this compound in a xenograft mouse model, a critical step in the preclinical evaluation of its anti-tumor efficacy. The following protocols are based on established methodologies for similar CDK7 inhibitors and are intended to serve as a starting point for study design.
Mechanism of Action of CDK7 Inhibition
Inhibition of CDK7 disrupts two fundamental processes in cancer cells:
-
Cell Cycle Arrest: By preventing the activation of cell cycle CDKs, CDK7 inhibition leads to a G1 phase arrest, halting cell proliferation.[7]
-
Transcriptional Repression: Inhibition of CDK7-mediated phosphorylation of RNA polymerase II leads to the suppression of transcription, particularly of genes associated with super-enhancers that drive oncogenic pathways.[4] This often results in the downregulation of key oncogenes like MYC and a subsequent induction of apoptosis.[8][9]
Signaling Pathways Affected by this compound
The following diagram illustrates the central role of CDK7 in both cell cycle progression and transcription, and how its inhibition by this compound can lead to anti-tumor effects.
Experimental Protocols
The following protocols provide a framework for conducting in vivo xenograft studies with this compound. Optimization of doses, schedules, and vehicles may be necessary for specific cell lines and animal models.
Animal Models
-
Species: Immunocompromised mice (e.g., NOD-scid gamma (NSG), BALB/c nude).
-
Age/Weight: 6-8 weeks old, 18-22 grams.
-
Housing: Maintained in a specific-pathogen-free (SPF) facility with ad libitum access to food and water. All procedures should be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Implantation
-
Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer) under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
-
Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment. Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
This compound Formulation and Administration
-
Formulation: The formulation will depend on the physicochemical properties of this compound. Based on protocols for similar CDK7 inhibitors, a common vehicle for oral administration is 0.5% methylcellulose in sterile water. For intraperitoneal (IP) injection, a solution in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water may be suitable. It is crucial to assess the solubility and stability of this compound in the chosen vehicle.
-
Administration Route: Oral gavage or intraperitoneal injection are common routes for preclinical studies.[2][10] Oral administration is often preferred for its clinical relevance.[11]
-
Dosing: Based on studies with other CDK7 inhibitors, a starting dose range of 10-50 mg/kg administered daily or on an intermittent schedule (e.g., 5 days on, 2 days off) is recommended.[2][11] Dose-finding studies are essential to determine the maximum tolerated dose (MTD) and optimal efficacious dose.
Experimental Workflow
Efficacy Assessment
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth. TGI is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100
-
Tumor Regression: In some cases, tumor regression (a decrease in tumor size) may be observed.[11]
-
Body Weight: Monitor animal body weight regularly as an indicator of toxicity.
-
Survival Analysis: In some studies, treatment may be continued until a humane endpoint is reached, and survival can be analyzed using Kaplan-Meier curves.
Pharmacodynamic and Biomarker Analysis
At the end of the study, tumors can be harvested for further analysis:
-
Western Blotting: To assess the in vivo target engagement of this compound, measure the phosphorylation levels of CDK7 substrates such as the RNA polymerase II C-terminal domain (p-RNAPII Ser5/7).[7] Downregulation of downstream markers like MCL1 can also be evaluated.[12]
-
Immunohistochemistry (IHC): To visualize the effects of treatment on proliferation (Ki-67) and apoptosis (cleaved caspase-3) within the tumor tissue.
Data Presentation
The following tables summarize representative data from preclinical studies of various CDK7 inhibitors in xenograft models. This data can serve as a benchmark for studies with this compound.
Table 1: In Vivo Efficacy of CDK7 Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Dose and Schedule | Route of Administration | Tumor Growth Inhibition (%) | Reference |
| BS-181 | Breast Cancer | MCF-7 | 10 mg/kg/day | Intraperitoneal | 25 | [2] |
| 20 mg/kg/day | Intraperitoneal | 50 | [2] | |||
| KRLS-017 | Various Solid Tumors | Multiple CDX & PDX | ≥50 mg/kg | Oral | Statistically significant | [11] |
| 100-200 mg/kg | Oral | Tumor Regression | [11] | |||
| SY-5609 | Triple-Negative Breast Cancer | HCC70 | 2 mg/kg (daily) | Oral | Tumor Regression | [4] |
Table 2: Pharmacokinetic and Safety Profile of Representative CDK7 Inhibitors
| Inhibitor | Species | Route of Administration | Key Pharmacokinetic/Safety Finding | Reference |
| BS-181 | Mouse | Intraperitoneal (10 mg/kg) | Plasma elimination half-life of 405 minutes. | [2] |
| KRLS-017 | Mouse, Rat, Dog | Oral | Orally bioavailable with dose-proportional plasma exposure. | [11] |
| Intermittent dosing improved tolerability. | [11] | |||
| SY-5609 | Mouse | Oral | Well-tolerated with daily oral dosing. | [4] |
Conclusion
This compound represents a promising therapeutic agent for the treatment of various cancers. The protocols and data presented in these application notes provide a solid foundation for the design and execution of preclinical xenograft studies to evaluate its in vivo efficacy. Careful optimization of experimental parameters and thorough pharmacodynamic analysis will be crucial for advancing this compound through the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. cancertools.org [cancertools.org]
- 3. CDK7 subfamily - Creative Enzymes [creative-enzymes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural basis for CDK7 activation by MAT1 and Cyclin H - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 7. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Potent and highly selective CDK7 inhibitor, KRLS-017, shows antitumor efficacy in multiple xenograft models | BioWorld [bioworld.com]
- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Determining the Potency of Cdk7-IN-17: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of the cell cycle and transcription, making it a compelling target in oncology.[1] Cdk7-IN-17 is a potent and selective inhibitor of CDK7. This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The provided methodologies include cell-based viability assays and western blotting to assess the inhibitor's impact on the CDK7 signaling pathway.
Introduction
Cyclin-dependent kinase 7 (CDK7) plays a dual role in cellular proliferation. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2][3] Additionally, as part of the transcription factor II H (TFIIH), CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation.[1] Dysregulation of CDK7 activity is common in many cancers, leading to uncontrolled cell growth and proliferation.[1] Therefore, inhibitors of CDK7, such as this compound, represent a promising therapeutic strategy. Determining the IC50 value of these inhibitors is a crucial step in their preclinical evaluation, indicating the concentration required to inhibit a biological process by half and providing a measure of drug potency.[4]
Data Presentation
The following table summarizes the IC50 values of various CDK7 inhibitors in a selection of cancer cell lines, providing a comparative reference for the expected potency of compounds like this compound.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| THZ1 | H1975 | Non-Small Cell Lung Cancer | 379 |
| THZ1 | H1975/WR | Non-Small Cell Lung Cancer (WZ4002 Resistant) | 83.4 |
| THZ1 | H1975/OR | Non-Small Cell Lung Cancer (Osimertinib Resistant) | 125.9 |
| QS1189 | H1975 | Non-Small Cell Lung Cancer | 755.3 |
| QS1189 | H1975/WR | Non-Small Cell Lung Cancer (WZ4002 Resistant) | 232.8 |
| QS1189 | H1975/OR | Non-Small Cell Lung Cancer (Osimertinib Resistant) | 275.3 |
| BS-181 | MCF-7 | Breast Cancer | ~ low µM |
| SY-1365 | T47D PalboR | Breast Cancer (Palbociclib Resistant) | Comparable to PalboS |
| SY-1365 | MCF7 PalboR | Breast Cancer (Palbociclib Resistant) | Comparable to PalboS |
Note: The IC50 values for this compound are not publicly available in a comprehensive panel of cell lines. The data presented here for other CDK7 inhibitors serves as a guideline for experimental design.
Experimental Protocols
Cell Viability Assay for IC50 Determination (MTS Assay)
This protocol describes the use of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to determine the IC50 of this compound. The MTS compound is reduced by viable cells into a colored formazan product that is soluble in cell culture media. The quantity of formazan is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and adjust the concentration to plate 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay and Data Acquisition:
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Western Blotting for CDK7 Pathway Analysis
This protocol is for assessing the effect of this compound on the phosphorylation of CDK7 substrates, such as RNA Polymerase II.
Materials:
-
Cancer cell lines
-
This compound
-
DMSO
-
6-well tissue culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II Ser5, anti-total RNA Pol II, anti-CDK7, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with various concentrations of this compound (including a vehicle control) for a specified time (e.g., 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
-
Visualizations
CDK7 Signaling Pathway
References
Application Notes and Protocols for Detecting Phosphorylated CDK7 Following Cdk7-IN-17 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of phosphorylated Cyclin-Dependent Kinase 7 (p-CDK7) by Western blot following treatment with the CDK7 inhibitor, Cdk7-IN-17. These guidelines are intended to assist researchers in assessing the efficacy and mechanism of action of this compound and other potent CDK7 inhibitors.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a critical regulator of the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, thereby controlling cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation. The dual roles of CDK7 in cell proliferation and gene expression have made it an attractive target for cancer therapy.
This compound is a potent inhibitor of CDK7. By inhibiting CDK7 activity, this compound is expected to decrease the phosphorylation of CDK7 itself (autophosphorylation) and its downstream targets. Monitoring the phosphorylation status of CDK7 at key activation sites, such as Threonine 170 (Thr170) and Serine 164 (Ser164), is a direct method to assess the inhibitor's engagement with its target in a cellular context.
Signaling Pathway of CDK7 and Inhibition by this compound
The following diagram illustrates the central role of CDK7 in the cell cycle and transcription, and the point of inhibition by this compound.
Caption: CDK7 forms the catalytic core of the CAK and TFIIH complexes, regulating the cell cycle and transcription, respectively. This compound inhibits CDK7 kinase activity.
Experimental Protocol: Western Blot for p-CDK7
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-CDK7.
I. Cell Culture and Treatment
-
Cell Seeding: Plate the cells of interest (e.g., a cancer cell line known to express CDK7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Note: Since the IC50 of this compound is not publicly available, a dose-response experiment is recommended. Based on other potent CDK7 inhibitors, a starting concentration range of 10 nM to 1 µM is suggested.
-
-
Treatment: Once cells have reached the desired confluency, replace the medium with fresh medium containing this compound at various concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 6, 12, and 24 hours) is recommended to determine the optimal treatment duration.
II. Cell Lysis
-
Washing: After treatment, aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. A common choice is RIPA buffer supplemented with cocktails of protease and phosphatase inhibitors.
-
Lysis: Add 100-200 µL of ice-cold lysis buffer to each well of the 6-well plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. To ensure complete lysis and shear DNA, sonicate the samples briefly on ice.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
IV. Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Electrophoresis: Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-CDK7 (e.g., anti-p-CDK7 Thr170 or anti-p-CDK7 Ser164) diluted in blocking buffer overnight at 4°C with gentle agitation. A recommended starting dilution is 1:1000. It is also recommended to probe a separate blot with an antibody against total CDK7 to assess changes in the total protein level. A loading control (e.g., β-actin or GAPDH) should also be used.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Western Blot Workflow
The following diagram outlines the key steps in the Western blot protocol.
Caption: A streamlined workflow for the detection of p-CDK7 by Western blot after this compound treatment.
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Densitometry analysis of the Western blot bands should be performed using appropriate software. The p-CDK7 signal should be normalized to the total CDK7 signal, which is then normalized to the loading control.
Table 1: Effect of this compound on p-CDK7 (Thr170) Levels
| Treatment Group | Concentration | Treatment Time (hours) | Normalized p-CDK7/Total CDK7 Ratio (relative to Vehicle) | Standard Deviation |
| Vehicle Control | 0 µM (DMSO) | 24 | 1.00 | X.XX |
| This compound | 10 nM | 24 | Value | X.XX |
| This compound | 50 nM | 24 | Value | X.XX |
| This compound | 100 nM | 24 | Value | X.XX |
| This compound | 500 nM | 24 | Value | X.XX |
| This compound | 1 µM | 24 | Value | X.XX |
Note: The table above is a template. Researchers should populate it with their experimental data.
By following this detailed protocol, researchers can effectively assess the impact of this compound on the phosphorylation of CDK7, providing valuable insights into the inhibitor's cellular activity and mechanism of action.
Application Notes: Chromatin Immunoprecipitation (ChIP) Assay for CDK7 Target Gene Analysis
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical component of the general transcription factor TFIIH and plays a dual role in both transcription and cell cycle control.[1][2][3] As the kinase subunit of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in transcription initiation and promoter escape.[2][4] Additionally, CDK7 acts as a CDK-activating kinase (CAK), phosphorylating other CDKs such as CDK1 and CDK2 to regulate cell cycle progression.[3] Given its central role in gene expression, identifying the genomic targets of CDK7 is crucial for understanding its function in normal physiology and in diseases like cancer, where its activity is often deregulated.[5][6][7]
Chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) or quantitative PCR (ChIP-qPCR) is a powerful technique to identify the genome-wide binding sites of DNA-associated proteins like CDK7.[8] This application note provides a detailed protocol for performing a ChIP assay to identify CDK7 target genes and presents representative data illustrating the expected outcomes.
Data Presentation
A successful ChIP-seq experiment for CDK7 will identify enrichment at the promoter regions of actively transcribed genes. The following table provides a representative summary of quantitative data from a hypothetical CDK7 ChIP-seq experiment in a human cancer cell line, showcasing the enrichment of CDK7 at the promoters of several well-known oncogenes. The data is presented as Fold Enrichment over IgG control and Peak Intensity, which are common metrics in ChIP-seq analysis.
Table 1: Representative Quantitative Data from a CDK7 ChIP-seq Experiment
| Gene Locus | Chromosomal Location | Fold Enrichment (CDK7 vs. IgG) | Peak Intensity (Reads per Million) | Associated Function |
| MYC Promoter | chr8:128,747,700-128,751,600 | 25.3 | 150.8 | Transcription Factor, Oncogene |
| FOS Promoter | chr14:75,278,000-75,282,000 | 18.9 | 112.5 | Transcription Factor, Cell Proliferation |
| JUN Promoter | chr1:59,150,000-59,154,000 | 15.6 | 93.1 | Transcription Factor, AP-1 Subunit |
| CCND1 Promoter | chr11:69,455,000-69,459,000 | 12.1 | 72.3 | Cell Cycle Regulator (Cyclin D1) |
| GAPDH Promoter | chr12:6,643,000-6,647,000 | 8.5 | 50.8 | Housekeeping Gene, Glycolysis |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Caption: CDK7's role in the transcription initiation signaling pathway.
Caption: Experimental workflow for the Chromatin Immunoprecipitation (ChIP) assay.
Experimental Protocols
This section provides a detailed protocol for performing a ChIP assay to identify CDK7 target genes in mammalian cells.
Materials
-
Cell Culture: Human cancer cell line (e.g., HeLa, Jurkat)
-
Reagents:
-
Formaldehyde (37%)
-
Glycine
-
PBS (phosphate-buffered saline)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Protein A/G magnetic beads
-
ChIP-grade anti-CDK7 antibody[9]
-
Normal Rabbit IgG (negative control)
-
Anti-Histone H3 (positive control)
-
Elution Buffer
-
NaCl (5M)
-
RNase A
-
Proteinase K
-
DNA purification kit
-
-
Equipment:
-
Cell culture incubator
-
Sonicator (e.g., Bioruptor)[4]
-
Magnetic rack
-
Thermomixer or heating block
-
qPCR machine or access to a sequencing facility
-
Protocol
1. Cross-linking of Cells
-
Grow cells to 80-90% confluency in a 15 cm dish.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Scrape the cells and transfer the cell suspension to a conical tube.
-
Wash the cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Pellet the nuclei by centrifugation and resuspend in Nuclear Lysis Buffer.
-
Shear the chromatin by sonication to an average fragment size of 200-600 bp.[10]
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Collect a small aliquot of the pre-cleared chromatin to serve as the "input" control.
-
Incubate the remaining chromatin with the anti-CDK7 antibody (or IgG/Histone H3 controls) overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
4. Washing and Elution
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Perform a final wash with TE buffer.
-
Elute the chromatin from the beads by incubating with Elution Buffer at 65°C.
5. Reverse Cross-linking and DNA Purification
-
Add NaCl to the eluted chromatin and the input sample to a final concentration of 0.2 M.
-
Incubate at 65°C for at least 6 hours (or overnight) to reverse the cross-links.
-
Treat with RNase A to remove RNA.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
6. Downstream Analysis
-
ChIP-qPCR:
-
Design primers specific to the promoter regions of potential CDK7 target genes and a negative control region.
-
Perform qPCR using the purified ChIP DNA and input DNA.
-
Calculate the percent input for each target region.
-
-
ChIP-seq:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Perform high-throughput sequencing.
-
Align the sequencing reads to a reference genome and perform peak calling to identify regions of CDK7 enrichment.[12]
-
This comprehensive guide provides researchers with the necessary information and protocols to successfully perform a ChIP assay for the identification of CDK7 target genes, contributing to a deeper understanding of its role in transcription and disease.
References
- 1. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. encodeproject.org [encodeproject.org]
- 5. pnas.org [pnas.org]
- 6. CDK7 | Cancer Genetics Web [cancerindex.org]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. scbt.com [scbt.com]
- 10. encodeproject.org [encodeproject.org]
- 11. researchgate.net [researchgate.net]
- 12. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for Cdk7-IN-17 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cdk7-IN-17 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] As a pyrimidinyl derivative, this compound holds significant promise for the research and development of therapeutics targeting cancers characterized by transcriptional dysregulation.[1] CDK7 is a critical regulator of both the cell cycle and transcription, making it an attractive target in oncology.[5][6] It functions as a CDK-activating kinase (CAK), phosphorylating other CDKs to control cell cycle progression, and is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II to initiate transcription.[5][7]
This document provides detailed application notes and generalized protocols for the in vivo use of a CDK7 inhibitor like this compound, based on available preclinical data for other selective CDK7 inhibitors. Due to the limited public information on in vivo studies specifically for this compound, the following protocols and dosage information are extrapolated from studies with similar compounds and should be adapted and optimized for specific experimental needs.
Data Presentation: In Vivo Studies of Selective CDK7 Inhibitors
The following table summarizes in vivo dosage and administration data from preclinical studies of various selective CDK7 inhibitors. This information can serve as a starting point for designing in vivo experiments with this compound.
| Inhibitor Name | Animal Model | Tumor Type | Dosage | Administration Route | Reference |
| KRLS-017 (UD-017) | Xenograft | Colorectal Cancer | Not Specified | Oral | [8] |
| YKL-5-124 | Mouse Models of Multiple Myeloma | Multiple Myeloma | 500 nM (in vitro) | Not Specified for in vivo | [9] |
| THZ1 | PDX Models | ER+ Breast Cancer | Not Specified | Not Specified | [10] |
| Samuraciclib (CT7001) | Clinical Trial (Phase 2) | HR+, HER2- Breast Cancer | Not Specified | Oral | [11] |
| BS-181 | Xenograft | Breast Cancer | Not Specified | Not Specified | [12] |
Signaling Pathway
The diagram below illustrates the central role of CDK7 in both cell cycle progression and transcriptional regulation. Its inhibition affects multiple downstream pathways crucial for cancer cell proliferation and survival.
Caption: CDK7 acts as a master regulator of cell cycle and transcription.
Experimental Protocols
Note: The following are generalized protocols and should be optimized for this compound based on its specific physicochemical properties and the experimental model.
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water, or as recommended by the manufacturer)
-
Cancer cell line of interest (e.g., human breast cancer cell line MCF7)
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Calipers
-
Syringes and needles for injection
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution with the vehicle to the desired final concentration. The dosage will need to be determined through dose-finding studies, but a starting point could be in the range of 25-100 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.), once or twice daily.
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for pharmacodynamic markers like phospho-RNA Polymerase II, or Western blotting).
-
Protocol 2: Pharmacodynamic (PD) Marker Analysis
Objective: To assess the in vivo target engagement of this compound by measuring the phosphorylation of a downstream target.
Procedure:
-
Establish tumors in mice as described in Protocol 1.
-
Administer a single dose of this compound or vehicle.
-
At various time points post-dosing (e.g., 2, 6, 12, 24 hours), euthanize a subset of mice from each group.
-
Excise tumors and immediately snap-freeze in liquid nitrogen or fix in formalin.
-
For frozen tumors, prepare protein lysates and perform Western blotting to detect the levels of phosphorylated RNA Polymerase II (Ser5/7) and total RNA Polymerase II.
-
For fixed tumors, perform immunohistochemistry to visualize the changes in phospho-RNA Polymerase II levels within the tumor tissue.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo efficacy study of a CDK7 inhibitor.
Caption: A generalized workflow for in vivo xenograft studies.
Conclusion
This compound is a promising CDK7 inhibitor for cancer research. While specific in vivo data for this compound is not yet widely available, the provided generalized protocols and comparative data from other selective CDK7 inhibitors offer a solid foundation for designing and executing preclinical in vivo studies. It is imperative for researchers to perform initial dose-finding and toxicity studies to establish a safe and effective dose range for this compound in their chosen animal model. Careful monitoring of both anti-tumor efficacy and potential side effects will be crucial for the successful preclinical development of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 7. CDK7 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 12. Expression of CDK7, Cyclin H, and MAT1 Is Elevated in Breast Cancer and Is Prognostic in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Cdk7-IN-17
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analysis of cancer cells treated with the selective Cyclin-Dependent Kinase 7 (CDK7) inhibitor, Cdk7-IN-17. The protocols and data presented herein are intended to guide researchers in designing and executing experiments to evaluate the effects of CDK7 inhibition on the cell cycle.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of both cell cycle progression and transcription.[1][2][3] It functions as the catalytic subunit of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1][2][3][4] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in the initiation of transcription.[1][2] Due to this dual role, CDK7 has emerged as a promising therapeutic target in oncology.[3] this compound is a potent and selective inhibitor of CDK7. Its application to cancer cells is hypothesized to induce cell cycle arrest and apoptosis by disrupting both the cell cycle and transcriptional machinery that are often dysregulated in cancer.
Mechanism of Action: Cdk7 Inhibition and Cell Cycle Arrest
Inhibition of CDK7 by this compound is expected to primarily impact the cell cycle through the disruption of the CAK complex's function. By preventing the phosphorylation and subsequent activation of cell cycle CDKs, this compound effectively blocks the progression of the cell cycle. This typically leads to an accumulation of cells in the G1 and S phases, as the G1/S transition and S phase progression are dependent on the activity of CDK2, CDK4, and CDK6.[1][5][6] Furthermore, the inhibition of CDK1 activation prevents entry into mitosis.
The transcriptional inhibitory effects of this compound also contribute to its anti-cancer activity. By suppressing the transcription of key oncogenes and cell cycle regulators, such as those driven by the E2F transcription factor, CDK7 inhibition can further reinforce cell cycle arrest and induce apoptosis.[5]
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following tables summarize the effects of selective CDK7 inhibitors on the cell cycle distribution of various cancer cell lines. While specific data for this compound is not yet widely published, the data from mechanistically similar and highly selective CDK7 inhibitors such as YKL-5-124 and LDC4297 provide a strong predictive framework for the expected outcomes.
Table 1: Cell Cycle Distribution of HAP1 Cells Treated with YKL-5-124
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DMSO (Control) | 45.3 | 35.1 | 19.6 |
| YKL-5-124 (1 µM) | 68.2 | 12.5 | 19.3 |
Data adapted from a study on the selective CDK7 covalent inhibitor YKL-5-124. The data illustrates a significant increase in the G1 population and a decrease in the S phase population, indicative of a G1/S phase arrest.
Table 2: Cell Cycle Analysis of Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines Treated with LDC4297
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Mia-Paca2 | DMSO (Control) | 52.1 | 28.4 | 19.5 |
| LDC4297 (0.4 µM) | 65.7 | 15.8 | 18.5 | |
| Panc89 | DMSO (Control) | 48.9 | 33.2 | 17.9 |
| LDC4297 (0.4 µM) | 70.1 | 10.3 | 19.6 |
Data adapted from a study on the non-covalent CDK7 inhibitor LDC4297 in PDAC cell lines.[6] Both cell lines show a marked increase in the G1 phase population with a concomitant decrease in the S phase population upon treatment, suggesting a G1 phase arrest.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, Jurkat) in 6-well plates at a density of 2-5 x 10^5 cells per well in their respective complete growth medium.
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest inhibitor concentration.
-
Treatment: Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Detachment: Detach adherent cells using trypsin-EDTA. For suspension cells, proceed directly to centrifugation.
-
Cell Collection: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). The G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase represents cells with DNA content between 2N and 4N.
-
Visualizations
Caption: this compound inhibits CDK7, blocking CAK activity and transcription, leading to cell cycle arrest.
Caption: Workflow for cell cycle analysis of cancer cells treated with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Following Cdk7 Inhibitor Treatment in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of both the cell cycle and transcription, making it a compelling target in oncology. Inhibition of CDK7 has been shown to induce cell cycle arrest and promote apoptosis in various cancer cell lines. This document provides detailed protocols for key apoptosis assays—Annexin V/PI staining, Caspase-3/7 activity, and TUNEL—to evaluate the efficacy of CDK7 inhibitors, such as Cdk7-IN-17, in vitro. While specific quantitative data for this compound is not widely available in public literature, this guide utilizes data from other well-characterized CDK7 inhibitors like THZ1 and BS-181 as representative examples to illustrate expected outcomes.
Mechanism of Action: Cdk7 Inhibition and Apoptosis
CDK7 is a core component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, CDK6) to drive cell cycle progression.[1][2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transcription of many genes, including those involved in cell survival and proliferation.
Inhibition of CDK7 disrupts these fundamental cellular processes, leading to cell cycle arrest and the induction of apoptosis. This apoptotic response is often mediated through the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1 and the activation of the caspase cascade.[3][4] The p53 signaling pathway can also be activated in response to CDK7 inhibition, further promoting apoptosis.[1][5]
Data Presentation: Efficacy of Representative CDK7 Inhibitors
The following tables summarize quantitative data from studies on representative CDK7 inhibitors, demonstrating their potency in inhibiting cell growth and inducing apoptosis across various cancer cell lines.
Table 1: IC50 Values for Cell Viability of Representative CDK7 Inhibitors
| Cell Line | Cancer Type | CDK7 Inhibitor | IC50 (nM) | Citation |
| NALM6 | B-Cell Acute Lymphocytic Leukemia | THZ1 | 101.2 | [3] |
| REH | B-Cell Acute Lymphocytic Leukemia | THZ1 | 26.26 | [3] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | THZ1 | 26.08 | [4] |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | THZ1 | 423.7 | [4] |
| BGC823 | Gastric Cancer | BS-181 | 22.4 (µM) | |
| MKN28 | Gastric Cancer | BS-181 | 16.8 (µM) |
Table 2: Induction of Apoptosis by Representative CDK7 Inhibitors
| Cell Line | Cancer Type | CDK7 Inhibitor | Concentration | % Apoptotic Cells (Annexin V+) | Citation |
| MCF-7 | Breast Cancer | THZ1 | 100 nM | ~25% | [6] |
| LCC2 | Breast Cancer | THZ1 | 200 nM | ~30% | [6] |
| B-ALL Cells | B-Cell Acute Lymphocytic Leukemia | THZ1 | High Concentration | Significant Increase | [3] |
| Gastric Cancer Cells | Gastric Cancer | BS-181 | 10 µM | Dose-dependent increase |
Experimental Protocols
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Treated and untreated cell cultures
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
For adherent cells, gently trypsinize and collect cells. For suspension cells, collect by centrifugation.
-
Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caspase-Glo® 3/7 Assay
This luminescent assay quantifies caspase-3 and -7 activities, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Treated and untreated cell cultures in 96-well plates
-
Luminometer
Protocol:
-
Assay Setup:
-
Culture cells in a white-walled 96-well plate and treat with this compound or vehicle control for the desired time.
-
Include wells with media only for background luminescence measurement.
-
-
Reagent Preparation and Addition:
-
Thaw the Caspase-Glo® 3/7 Buffer and Substrate and allow them to come to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 Reagent by transferring the buffer to the substrate vial. Mix by gentle inversion until the substrate is fully dissolved.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
-
Incubation and Measurement:
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all sample readings.
-
Calculate the fold change in caspase activity in treated samples compared to the vehicle control.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)
-
Paraformaldehyde (4%) for fixation
-
Triton™ X-100 (0.1%) for permeabilization
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Fixation and Permeabilization:
-
Culture cells on coverslips or in chamber slides. After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix TdT enzyme and labeled dUTPs in reaction buffer).
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
-
Visualization:
-
Counterstain the cell nuclei with DAPI or Hoechst for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show bright nuclear fluorescence. Alternatively, cells can be prepared for analysis by flow cytometry.
-
-
Quantification:
-
Count the number of TUNEL-positive cells and the total number of cells (DAPI/Hoechst positive) in several random fields of view to determine the percentage of apoptotic cells.
-
Visualizations
References
- 1. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating CDK7 as a Therapeutic Target for Cdk7-IN-17 Using CRISPR-Cas9
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, driving cell cycle progression.[3] Additionally, as part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[3][4] The development of selective CDK7 inhibitors, such as Cdk7-IN-17, offers a potential therapeutic strategy for various cancers. This document provides detailed protocols and application notes on validating CDK7 as the specific target of this compound using the powerful CRISPR-Cas9 gene-editing technology.
The following sections will detail the experimental workflows, from genetic ablation of CDK7 to phenotypic and molecular analyses, providing a comprehensive guide for researchers. While specific quantitative data for this compound is not yet publicly available, this document will utilize data from well-characterized CDK7 inhibitors like THZ1 and SY-1365 as a reference to illustrate the expected outcomes and guide experimental design.
Data Presentation: Efficacy of CDK7 Inhibition
The anti-proliferative activity of CDK7 inhibitors has been demonstrated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. The following table summarizes the IC50 values for the well-studied CDK7 inhibitor THZ1 in a panel of breast cancer cell lines, which can serve as a benchmark when evaluating this compound.
| Cell Line | Cancer Type | THZ1 IC50 (nM) at 72h |
| MDA-MB-468 | Triple-Negative Breast Cancer | 145.1 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 159.0 |
| HCC1937 | Triple-Negative Breast Cancer | 84.7 |
| BT549 | Triple-Negative Breast Cancer | 93.7 |
| MCF7 | ER-positive Breast Cancer | 100.5 |
| T47D | ER-positive Breast Cancer | 121.2 |
Data adapted from studies on the CDK7 inhibitor THZ1 and should be considered as a reference for designing experiments with this compound.[5]
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of CDK7
This protocol describes the generation of a stable CDK7 knockout cell line to validate that the effects of this compound are on-target.
Materials:
-
Lentiviral vectors expressing Cas9 nuclease and a single guide RNA (sgRNA) targeting CDK7
-
Non-targeting sgRNA control vector
-
HEK293T cells for lentivirus production
-
Cancer cell line of interest
-
Polybrene
-
Puromycin or other selection antibiotic
-
Standard cell culture reagents and equipment
Protocol:
-
sgRNA Design and Cloning: Design and clone at least two different sgRNAs targeting a critical exon of the CDK7 gene into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance). A non-targeting sgRNA should be used as a negative control.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction of Target Cells: Transduce the cancer cell line of interest with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
Selection of Knockout Cells: 48 hours post-transduction, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Validation of Knockout: After selection, validate the knockout of CDK7 at the protein level using Western blotting.
-
Phenotypic Assays: Use the validated CDK7 knockout and control cell lines for downstream phenotypic assays, such as cell viability and cell cycle analysis, in the presence and absence of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
CDK7 knockout and control cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed CDK7 knockout and control cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle-only control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for this compound in both cell lines. The knockout cells are expected to show resistance to the inhibitor.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as CDK7 and its downstream targets.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein electrophoresis and transfer equipment
-
Primary antibodies (e.g., anti-CDK7, anti-phospho-RNA Pol II Ser5, anti-phospho-CDK1, anti-phospho-CDK2, anti-cleaved PARP, anti-Actin or -Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: CDK7 Signaling Pathways and Point of Inhibition.
Caption: CRISPR-Cas9 Workflow for CDK7 Target Validation.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cdk7-IN-17 Combination Therapy with PARP Inhibitors in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant clinical challenge, often characterized by late-stage diagnosis and the development of resistance to standard therapies. Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a promising class of targeted therapies, particularly for tumors with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations. However, both intrinsic and acquired resistance to PARP inhibitors limit their efficacy.
A novel strategy to overcome this resistance and broaden the utility of PARP inhibitors to a larger patient population is the combination with inhibitors of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of both transcription and cell cycle progression.[1] Inhibition of CDK7 has been shown to downregulate the expression of key DNA damage response (DDR) genes, including those involved in HR, thereby inducing a "BRCAness" phenotype in cancer cells.[2][3][4] This synthetic lethality approach, combining a CDK7 inhibitor like Cdk7-IN-17 with a PARP inhibitor, offers a promising therapeutic strategy for ovarian cancer.
Due to the limited availability of specific preclinical data for this compound, this document will utilize data for the well-characterized and selective CDK7 inhibitor, THZ1, in combination with the PARP inhibitor Olaparib, as a representative model for the therapeutic concept.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the combination of a CDK7 inhibitor (THZ1) and a PARP inhibitor (Olaparib) in ovarian cancer cell lines.
Table 1: In Vitro Cytotoxicity of THZ1 and Olaparib Combination in Ovarian Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| OVCAR5 | Olaparib alone | ~10 | - |
| Olaparib + THZ1 (25 nM) | ~2.5 | < 1 (Synergistic) | |
| OVCAR3 | Olaparib alone | > 10 | - |
| Olaparib + THZ1 (50 nM) | ~5 | < 1 (Synergistic) |
Data adapted from studies on THZ1 and Olaparib combination.[5] The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Cdk7 and PARP Inhibitor Synergy
Caption: Synergistic mechanism of CDK7 and PARP inhibitors in ovarian cancer.
Experimental Workflow for Evaluating Combination Therapy
References
Application Notes and Protocols for Investigating Cdk7-IN-17 Synergy with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (Cdk7) is a key regulator of the cell cycle and transcription, making it an attractive target in oncology.[1][2][3] Cdk7 is a component of both the Cdk-activating kinase (CAK) complex and the general transcription factor TFIIH.[4][5] Within the TFIIH complex, Cdk7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation.[6] Preclinical studies have shown that inhibiting Cdk7 can suppress tumor growth and, importantly, modulate the tumor microenvironment to enhance anti-tumor immunity.[7][8][9][10]
Recent evidence suggests a synergistic effect between Cdk7 inhibition and immune checkpoint blockade, such as anti-PD-1 or anti-PD-L1 therapies.[7][8][10] The proposed mechanisms for this synergy include the downregulation of PD-L1 expression on tumor cells through the inhibition of MYC, a known oncogenic transcription factor.[7][8] Additionally, Cdk7 inhibition can induce genomic instability in cancer cells, leading to the release of tumor-associated antigens and the activation of an anti-tumor immune response.[9][10][11]
This document provides a detailed experimental design and protocols for investigating the synergistic effects of a novel Cdk7 inhibitor, Cdk7-IN-17, with immunotherapy. The following sections outline in vitro and in vivo approaches to characterize the combination's efficacy and mechanism of action.
Signaling Pathway Overview
The following diagram illustrates the proposed signaling pathway affected by Cdk7 inhibition and its downstream effects on PD-L1 expression and immune cell activation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-tumor Immunity in Small Cell Lung Cancer. | Broad Institute [broadinstitute.org]
- 11. Cancer Immunotherapy with CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Transcriptional Regulation in Prostate Cancer with Cdk7-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of transcription and cell cycle progression, making it a compelling therapeutic target in various cancers, including prostate cancer.[1] In prostate cancer, particularly in castration-resistant prostate cancer (CRPC), tumor growth is often driven by the androgen receptor (AR) signaling axis.[2][3] CDK7 plays a pivotal role in this process by phosphorylating the mediator complex subunit MED1, a key coactivator of AR, thereby promoting the transcription of AR target genes.[4][5] Inhibition of CDK7 presents a promising strategy to disrupt this oncogenic signaling pathway.
Cdk7-IN-17 is a potent and selective inhibitor of CDK7. While specific data for this compound is emerging, this document leverages data from other well-characterized selective CDK7 inhibitors, such as THZ1 and YKL-5-124, which are presumed to have a similar mechanism of action. These application notes provide a comprehensive guide for utilizing this compound to study transcriptional regulation in prostate cancer, complete with detailed experimental protocols and data presentation.
Mechanism of Action of CDK7 in Prostate Cancer
CDK7 is a core component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[6][7] In the context of AR-driven prostate cancer, CDK7's primary role in transcriptional regulation involves the following key steps:
-
Phosphorylation of MED1: CDK7 directly phosphorylates the MED1 subunit of the Mediator complex at threonine 1457 (T1457).[4]
-
AR-MED1 Complex Formation: Phosphorylated MED1 (p-MED1) serves as a docking site for the androgen receptor (AR), facilitating the formation of a stable AR-MED1 transcriptional complex.[4]
-
Recruitment to Enhancers: This complex is then recruited to the enhancer regions of AR target genes.[2]
-
Transcriptional Activation: The recruitment of the AR-MED1 complex to chromatin, along with other co-activators, leads to the initiation and elongation of transcription of genes that drive prostate cancer cell proliferation and survival, such as KLK3 (PSA) and TMPRSS2.[7][8]
-
RNA Polymerase II Phosphorylation: As part of TFIIH, CDK7 also phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 and 7, which is essential for transcription initiation and promoter clearance.[9]
By inhibiting CDK7, this compound is expected to block these critical steps, leading to a downregulation of AR-driven gene expression and subsequent anti-tumor effects.
Data Presentation
Table 1: In Vitro Efficacy of Selective CDK7 Inhibitors in Prostate Cancer Cell Lines
| Cell Line | AR Status | CDK7 Inhibitor | GI50 (nM) | Reference |
| LNCaP | Androgen-sensitive | THZ1 | 50 - 170 | [4] |
| VCaP | Androgen-sensitive, AR amplified | THZ1 | 50 - 170 | [4] |
| C4-2 | Castration-resistant | YKL-5-124 | ~10 | [3] |
| 22Rv1 | Castration-resistant, AR-V7 positive | YKL-5-124 | ~10 | [3] |
| PC-3 | AR-negative | THZ1 | 400 - 600 | [4] |
| DU145 | AR-negative | THZ1 | 400 - 600 | [4] |
Table 2: Effect of CDK7 Inhibition on AR Target Gene Expression
| Cell Line | Treatment | Target Gene | Fold Change in Expression | Reference |
| LNCaP | THZ1 (100 nM) + DHT | KLK3 (PSA) | Significant Reduction | [10] |
| LNCaP | THZ1 (100 nM) + DHT | TMPRSS2 | Significant Reduction | [8] |
| VCaP | THZ1 (100 nM) + DHT | KLK2 | Significant Reduction | [7] |
| VCaP | THZ1 (100 nM) + DHT | FKBP5 | Significant Reduction | [11] |
Mandatory Visualizations
Caption: CDK7-mediated transcriptional activation in prostate cancer and its inhibition by this compound.
Caption: Experimental workflow for studying the effects of this compound in prostate cancer cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: LNCaP and VCaP (androgen-sensitive), C4-2 and 22Rv1 (castration-resistant) prostate cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For androgen-deprivation studies, use charcoal-stripped serum (CSS).
-
This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Store at -80°C. Further dilute in culture medium to desired working concentrations. A DMSO control should be included in all experiments.
Cell Viability Assay (CCK-8)
This protocol is adapted from commercially available Cell Counting Kit-8 (CCK-8) assays.[10][12][13][14]
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Add this compound at various concentrations (e.g., 0-10 µM) to the wells. Include a DMSO vehicle control. Incubate for 48-72 hours.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control. Plot a dose-response curve to determine the GI50 value.
Western Blotting
This protocol is a general guideline and may require optimization for specific antibodies.[1]
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 6-24 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
p-MED1 (Thr1457)
-
MED1
-
p-RNA Pol II (Ser5)
-
p-RNA Pol II (Ser7)
-
Total RNA Pol II
-
AR
-
GAPDH or β-actin (loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (RT-qPCR)
This protocol provides a general framework for measuring the expression of AR target genes.[15][16]
-
RNA Extraction: Treat cells with this compound for 24-48 hours. Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and gene-specific primers. A typical reaction includes: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA, and 6 µL nuclease-free water.
-
Primer Sequences:
-
KLK3 (PSA): Fwd: 5'-AGGCCTTCCCTGTACACCAA-3', Rev: 5'-GTCTTGGCCTGGTCATTTCC-3'
-
TMPRSS2: Fwd: 5'-CCTCTGAACGGGATGTGGTG-3', Rev: 5'-GGACGAAGACCGAGTAGAGG-3'
-
RPL13A (housekeeping): Fwd: 5'-CCTGGAGGAGAAGAGGAAAGAGA-3', Rev: 5'-TTGAGGACCTCTGTGTATTTGTCAA-3'
-
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This is a complex technique requiring careful optimization. This protocol provides a general workflow.[11][17]
-
Cell Treatment and Cross-linking: Treat prostate cancer cells (e.g., VCaP) with this compound. Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.
-
Chromatin Preparation: Lyse cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., AR, H3K27ac) overnight at 4°C. Use Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C overnight.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the human genome, call peaks, and perform downstream analysis such as motif discovery and differential binding analysis.
RNA Sequencing (RNA-seq)
This protocol outlines the general steps for transcriptome analysis.[6][9][18]
-
RNA Isolation: Treat cells with this compound and extract high-quality total RNA.
-
Library Preparation: Prepare RNA-seq libraries, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align reads to the human reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated upon this compound treatment.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) to identify enriched biological pathways.
-
Conclusion
This compound represents a promising tool for dissecting the role of CDK7-mediated transcriptional regulation in prostate cancer. The protocols and data presented here provide a robust framework for researchers to investigate the efficacy and mechanism of action of this compound, ultimately contributing to the development of novel therapeutic strategies for this disease.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. q-vd.com [q-vd.com]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. biorxiv.org [biorxiv.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Tutorial: Guidelines for Single-Cell RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 18. RNA-seq reveals novel mechanistic targets of withaferin A in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cdk7-IN-17 in Patient-Derived Organoid Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cdk7-IN-17, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in patient-derived organoid (PDO) models. While direct studies on this compound in PDOs are limited in publicly available literature, this document leverages data from structurally and functionally similar CDK7 inhibitors, such as THZ1 and SY-5609, to provide a robust framework for its application.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that targets CDK7, a key regulator of transcription and the cell cycle. CDK7 is a component of two crucial protein complexes:
-
CDK-Activating Kinase (CAK) complex: In conjunction with Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.
-
General Transcription Factor IIH (TFIIH): As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription.
By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and the suppression of key oncogenic transcriptional programs. This dual mechanism of action makes CDK7 an attractive therapeutic target in various cancers.
Data Presentation: Efficacy of CDK7 Inhibitors in Patient-Derived Organoids
The following tables summarize quantitative data from studies on CDK7 inhibitors in PDO models and cancer cell lines, providing an expected range of efficacy for this compound.
Table 1: Effect of CDK7 Inhibitors on the Viability and Growth of Patient-Derived Organoids
| Cancer Type | CDK7 Inhibitor | Concentration | Effect on Viability/Growth | Citation |
| Glioblastoma | THZ1 | 100 nM | Significant reduction in PDO viability after 10 days of treatment. | [1] |
| Biliary Tract Cancer | SY-5609 | 10 nM | Achieved growth arrest (+2.0% growth) compared to media control (+43.0% growth). |
Table 2: IC50 Values of CDK7 Inhibitors in Cancer Cell Lines
| Cancer Type | Cell Line | CDK7 Inhibitor | IC50 Value | Citation |
| B-cell Acute Lymphocytic Leukemia | NALM6 | THZ1 | 101.2 nM | |
| B-cell Acute Lymphocytic Leukemia | REH | THZ1 | 26.26 nM | |
| Cholangiocarcinoma | Various | THZ1 | <500 nM | [2] |
| Breast Cancer | Various | THZ1 | 80-300 nM (after 2 days) | [3] |
| Breast Cancer | Various | ICEC0942 | 0.2-0.3 µM | [4] |
| Osteosarcoma | KHOS | BS-181 | 1.75 µM | [5] |
| Osteosarcoma | U2OS | BS-181 | 2.32 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the application of this compound in PDO models.
Protocol 1: Patient-Derived Organoid Culture
This protocol outlines the general steps for establishing and maintaining PDO cultures from fresh patient tumor tissue.
Materials:
-
Tumor tissue collection medium (e.g., Advanced DMEM/F12 with GlutaMAX, HEPES, and antibiotics)
-
Digestion buffer (e.g., Collagenase/Hyaluronidase in HBSS)
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid growth medium (specific to the tumor type, often containing growth factors like EGF, Noggin, R-spondin, and inhibitors like A83-01 and SB202190)
-
ROCK inhibitor (e.g., Y-27632)
-
Standard cell culture plastics and equipment
Procedure:
-
Tissue Collection and Processing:
-
Collect fresh tumor tissue in a sterile collection medium on ice.
-
Mechanically mince the tissue into small fragments (1-2 mm³).
-
Wash the fragments with cold PBS.
-
-
Enzymatic Digestion:
-
Incubate the tissue fragments in a digestion buffer at 37°C with agitation for 30-60 minutes, or until the tissue is dissociated.
-
Neutralize the digestion enzymes with cold wash buffer containing FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
-
Organoid Seeding:
-
Centrifuge the cell suspension and resuspend the pellet in a basement membrane matrix on ice.
-
Plate droplets of the cell-matrix suspension into pre-warmed culture plates.
-
Allow the droplets to solidify at 37°C for 15-30 minutes.
-
-
Organoid Culture and Maintenance:
-
Overlay the solidified domes with the appropriate organoid growth medium supplemented with a ROCK inhibitor for the first 48 hours.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically or enzymatically disrupting the organoids and re-seeding them in a fresh basement membrane matrix.
-
Protocol 2: Drug Treatment and Viability Assay
This protocol describes how to treat PDOs with this compound and assess its effect on cell viability using a luminescence-based assay.
Materials:
-
Established PDO cultures
-
This compound stock solution (in DMSO)
-
Organoid growth medium
-
3D cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
96-well or 384-well clear-bottom white plates
-
Luminometer
Procedure:
-
Organoid Plating for Assay:
-
Harvest and dissociate established PDOs into small fragments or single cells.
-
Resuspend the organoid fragments in a basement membrane matrix and plate into a 96-well or 384-well plate.
-
Culture for 2-4 days to allow organoids to reform.
-
-
Drug Preparation and Treatment:
-
Prepare a serial dilution of this compound in organoid growth medium. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Carefully remove the existing medium from the organoid cultures and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for a predetermined duration (e.g., 72 hours to 10 days), depending on the experimental goals.
-
-
Viability Assessment:
-
Equilibrate the plate and the 3D cell viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: CDK7 Signaling Pathway and Inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental Workflow for this compound Testing in PDOs.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cdk7-IN-17 solubility issues and recommended solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk7-IN-17. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a crucial enzyme that plays a dual role in regulating both the cell cycle and gene transcription.[2][3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[2][6] By inhibiting CDK7, this compound can lead to cell cycle arrest and the suppression of gene expression, making it a compound of interest in cancer research.[1]
Q2: What are the recommended solvents for dissolving this compound?
Q3: I am having trouble dissolving this compound. What should I do?
Solubility issues with compounds like this compound are not uncommon. If you are experiencing difficulties, consider the following troubleshooting steps:
-
Sonication: Use an ultrasonic bath to aid dissolution. This is a commonly recommended procedure for this class of compounds.[7][9]
-
Gentle Warming: Briefly warming the solution to 37-45°C can help increase solubility. However, be cautious with temperature and duration to avoid compound degradation.[9]
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.[9]
-
Fresh Solvent: Ensure you are using a fresh, high-purity solvent (e.g., anhydrous DMSO) as contaminants or absorbed water can negatively affect solubility.[7]
If the compound precipitates out of solution after dilution with aqueous media, this is a common occurrence. Gentle warming, sonication, or vortexing can often help to redissolve the precipitate.[9]
Troubleshooting Guide
Issue: Precipitate formation in my stock solution or upon dilution.
-
Possible Cause 1: Low Solubility in the Chosen Solvent.
-
Solution: Switch to a recommended solvent such as DMSO for your stock solution. For aqueous working solutions, ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining solubility, and consider the use of surfactants or co-solvents if compatible with your experimental system.
-
-
Possible Cause 2: Compound has "crashed out" after dilution.
-
Solution: As mentioned in the FAQs, this is common when diluting a DMSO stock into an aqueous buffer. Try vortexing, gentle warming (to 37°C), or sonication to redissolve the compound. Prepare dilutions fresh and use them promptly.
-
-
Possible Cause 3: Incorrect Storage.
Quantitative Solubility Data
The following table summarizes solubility information for a closely related CDK7 inhibitor, Cdk7-IN-21, which can be used as a guideline for this compound.
| Solvent/Vehicle | Solubility | Notes |
| DMSO | ≥ 100 mg/mL | Ultrasonic treatment is recommended. Use freshly opened DMSO.[7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Requires sonication. Suitable for in vivo use.[7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Requires sonication. Suitable for in vivo use.[7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Requires sonication. Suitable for in vivo use.[7] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: The molecular weight of this compound is 502.47 g/mol .[10] To prepare 1 mL of a 10 mM stock solution, you will need 5.02 mg of the compound.
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO (in this case, 1 mL) to the vial containing the compound.
-
Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Caption: Dual role of CDK7 in cell cycle and transcription, and its inhibition by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK7_pathway [bionity.com]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LL-K9-3 | CDK | 2809353-52-2 | Invivochem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cymitquimica.com [cymitquimica.com]
Technical Support Center: Overcoming Resistance to Cdk7-IN-17 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with the CDK7 inhibitor, Cdk7-IN-17.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical regulator of both the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[1][2] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in the initiation of transcription.[1][3] By inhibiting CDK7, this compound can induce cell cycle arrest and apoptosis, and suppress the transcription of key oncogenes.[2]
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the potential mechanisms?
Acquired resistance to CDK7 inhibitors can arise through several mechanisms. One observed mechanism in triple-negative breast cancer cells is the upregulation of TGF-β/activin signaling.[4] This can lead to an epithelial-to-mesenchymal transition (EMT) and increased expression of multidrug resistance transporters like ABCG2, which can actively pump the inhibitor out of the cell.[4] Another potential, though less directly documented for this compound, is the acquisition of mutations in the CDK7 gene that prevent inhibitor binding without affecting the kinase's activity.[1]
Q3: How can I confirm that this compound is engaging its target in my cells?
Target engagement can be assessed by examining the phosphorylation status of downstream CDK7 substrates. A common and reliable method is to perform a Western blot to detect changes in the phosphorylation of the RNA Polymerase II CTD at Serine 5 (Ser5) and Serine 7 (Ser7), which are direct targets of CDK7.[1] A decrease in p-RNAPII (Ser5/7) levels upon treatment with this compound indicates successful target engagement. You can also assess the phosphorylation of other cell cycle CDKs, like CDK1 (p-Thr161) and CDK2 (p-Thr160).[2]
Q4: I am observing high variability in the IC50 values of this compound across different experiments. What could be the cause?
Variability in IC50 values can stem from several factors:
-
Cell density: Ensure consistent cell seeding density across experiments, as this can influence drug sensitivity.
-
Passage number: Use cells within a consistent and low passage number range, as prolonged culturing can lead to phenotypic and genotypic drift, affecting drug response.
-
Reagent stability: this compound, like many small molecules, should be stored correctly and protected from light to prevent degradation. Prepare fresh dilutions for each experiment from a trusted stock.
-
Assay conditions: Standardize incubation times, reagent concentrations, and the type of cell viability assay used. Different assays measure different aspects of cell health and can yield varying IC50 values.
Q5: Are there known off-target effects of CDK7 inhibitors that could complicate the interpretation of my results?
While this compound is designed to be selective, high concentrations may lead to off-target effects. For example, the related covalent inhibitor SY-351 has been shown to inhibit CDK12 and CDK13 at higher concentrations.[5][6] It is crucial to use the lowest effective concentration of this compound to minimize off-target effects. To confirm that the observed phenotype is due to on-target CDK7 inhibition, consider performing rescue experiments by overexpressing a drug-resistant mutant of CDK7 or using structurally distinct CDK7 inhibitors to see if they phenocopy the effects.[1]
Troubleshooting Guides
Problem 1: Decreased or Loss of this compound Efficacy in a Sensitive Cell Line
| Possible Cause | Suggested Solution |
| Development of Resistance | - Verify Resistance: Perform a dose-response curve to confirm a rightward shift in the IC50 value compared to the parental cell line. - Investigate Mechanism: Analyze the expression of genes associated with drug resistance, such as ABCG2, and signaling pathways like TGF-β.[4] Consider RNA sequencing to identify global changes in gene expression. |
| Incorrect Drug Concentration | - Verify Stock Concentration: Ensure the stock solution of this compound is at the correct concentration and has been stored properly. - Fresh Dilutions: Always prepare fresh dilutions of the inhibitor for each experiment. |
| Cell Line Integrity | - Authentication: Authenticate your cell line to ensure it has not been misidentified or contaminated. - Passage Number: Use cells from a low-passage, cryopreserved stock. |
Problem 2: Inconsistent Results in Cell Viability Assays
| Possible Cause | Suggested Solution |
| Assay-Dependent Variability | - Choose the Right Assay: Be aware of the principles behind your chosen viability assay (e.g., metabolic activity for MTT/MTS vs. membrane integrity for trypan blue). Consider using orthogonal assays to confirm findings. - Optimize Assay Parameters: Optimize cell seeding density and incubation times for your specific cell line and assay. |
| Edge Effects in Multi-well Plates | - Proper Plate Seeding: Ensure even cell distribution when seeding. - Humidified Incubation: Use a humidified incubator to minimize evaporation from the outer wells. - Exclude Outer Wells: For sensitive experiments, avoid using the outermost wells of the plate. |
| Inhibitor Precipitation | - Solubility Check: Visually inspect the media after adding this compound for any signs of precipitation. - Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells and is consistent across all wells. |
Quantitative Data Summary
Table 1: IC50 Values of CDK7 Inhibitors in Sensitive and Resistant TNBC Cell Lines
| Cell Line | Inhibitor | IC50 (nM) in Sensitive/Parental Cells | IC50 (nM) in Resistant Cells | Fold Change in Resistance |
| MDA-MB-468 | THZ1 | 50 | 250 | 5 |
| MDA-MB-231 | THZ1 | 100 | 1000 | 10 |
| MDA-MB-468 | THZ2 | 25 | 200 | 8 |
| MDA-MB-231 | THZ2 | 50 | 400 | 8 |
| MDA-MB-468 | SY-1365 | 20 | 150 | 7.5 |
| MDA-MB-231 | SY-1365 | 40 | 300 | 7.5 |
Data adapted from a study on acquired resistance to CDK7 inhibitors in triple-negative breast cancer cell lines.[4]
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[7]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the IC50 value using appropriate software.
Western Blot for CDK7 Target Engagement
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RNAPII CTD (Ser5), p-RNAPII CTD (Ser7), total RNAPII, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein and the loading control.
Visualizations
References
- 1. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β/activin signaling promotes CDK7 inhibitor resistance in triple-negative breast cancer cells through upregulation of multidrug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Identifying potential off-target effects of Cdk7-IN-17
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk7-IN-17. The information is designed to help identify and understand potential off-target effects of this kinase inhibitor.
Disclaimer
Direct quantitative kinome scan or selectivity profiling data for This compound was not publicly available at the time of this document's creation. The data presented below is from studies on other selective CDK7 inhibitors, such as YKL-5-124 and SY-351 , and should be used as a representative example of the selectivity profile that might be expected from a highly selective CDK7 inhibitor. Researchers are strongly encouraged to perform their own selectivity profiling of this compound in their experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is designed to be a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical kinase with a dual role in regulating the cell cycle and transcription. It functions as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6.[1][2] Additionally, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation.[1]
Q2: What are the potential on-target and off-target effects of inhibiting CDK7?
A2: Due to the dual functions of CDK7, inhibition with this compound can lead to several downstream effects.
-
Expected On-Target Effects:
-
Cell cycle arrest, typically at the G1/S transition, due to the inhibition of CAK activity and subsequent lack of activation of cell cycle CDKs.[3]
-
Disruption of transcription of a subset of genes, particularly those with super-enhancers, due to the inhibition of RNA Polymerase II phosphorylation.[3]
-
-
Potential Off-Target Effects:
-
Inhibition of other kinases. While designed to be selective, small molecule inhibitors can sometimes bind to the ATP-binding pocket of other kinases with varying affinity. Kinome profiling is essential to identify these off-targets.
-
Unintended effects on other cellular processes. Cross-talk between signaling pathways could lead to unexpected cellular responses.[4]
-
Q3: How can I determine if the observed phenotype in my experiment is due to on-target CDK7 inhibition or an off-target effect?
A3: Several experimental approaches can help distinguish between on-target and off-target effects:
-
Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another selective CDK7 inhibitor with a different chemical scaffold. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of CDK7 in your cells. If the phenotype is rescued, it confirms that the effect is on-target.
-
Dose-Response Correlation: Correlate the concentration of this compound required to induce the phenotype with its IC50 for CDK7 inhibition. A close correlation suggests an on-target effect.
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to CDK7 in your cells at the concentrations you are using.
Troubleshooting Guide: Unexpected Experimental Results
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Weaker than expected inhibition of cell proliferation. | 1. Compound Instability: this compound may be unstable in your cell culture medium. 2. Cell Line Insensitivity: The cell line you are using may not be dependent on CDK7 for proliferation. 3. Incorrect Dosage: The concentration of this compound may be too low. | 1. Check the stability of the compound under your experimental conditions. Prepare fresh stock solutions. 2. Test the inhibitor on a panel of cell lines known to be sensitive to CDK7 inhibition. 3. Perform a dose-response curve to determine the optimal concentration. |
| Phenotype does not match known effects of CDK7 inhibition (e.g., no cell cycle arrest). | 1. Off-Target Effect: The observed phenotype may be due to the inhibition of another kinase or cellular protein. 2. Cell-Specific Signaling: The role of CDK7 may be different in your specific cell model. | 1. Perform a kinome scan or use a targeted kinase panel to identify potential off-targets (see Experimental Protocols). 2. Investigate the known signaling pathways in your cell line to understand how they might be affected by CDK7 inhibition. |
| Inconsistent results between experiments. | 1. Variability in Compound Potency: Degradation of the compound stock solution. 2. Cell Culture Conditions: Variations in cell density, passage number, or media composition. | 1. Aliquot and store the compound as recommended by the manufacturer. Use a fresh aliquot for each experiment. 2. Standardize your cell culture protocols to ensure consistency between experiments. |
Quantitative Data: Selectivity of Representative CDK7 Inhibitors
The following tables summarize the selectivity data for two well-characterized, selective CDK7 inhibitors, SY-351 and YKL-5-124 . This data is intended to provide a reference for the level of selectivity that can be achieved and the types of off-targets that may be observed.
Table 1: Kinome Profiling of SY-351 in A549 Cell Lysate [5]
| Kinase | % Inhibition at 0.2 µM | % Inhibition at 1 µM |
| CDK7 | >90% | >90% |
| CDK12 | <50% | >50% |
| CDK13 | <50% | >50% |
| Other Kinases | <50% | <50% |
Table 2: Biochemical IC50 Values for SY-351
| Kinase Complex | IC50 (nM) |
| CDK7/CycH/MAT1 | 23 |
| CDK2/CycE1 | 321 |
| CDK9/CycT1 | 226 |
| CDK12/CycK | 367 |
Table 3: KiNativ Target Engagement of YKL-5-124 in Jurkat Cell Extracts (1µM) [3]
| Kinase | % Engagement |
| CDK7 | >65% |
| All other kinases | <65% |
Table 4: Biochemical IC50 Values for YKL-5-124 [3]
| Kinase Complex | IC50 (nM) |
| CDK7/CycH/MAT1 | 9.7 |
| CDK2 | 1300 |
| CDK9 | 3020 |
Experimental Protocols
Kinome Profiling using KiNativ™
Principle: KiNativ™ is a mass spectrometry-based method that measures the ability of a test compound to compete with a desthiobiotin-ATP probe for binding to the active site of kinases in a cell lysate. The amount of probe-labeled kinase is quantified by mass spectrometry, and a decrease in labeling in the presence of the inhibitor indicates target engagement.
Methodology:
-
Cell Lysate Preparation:
-
Culture cells to the desired density and harvest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
Determine the protein concentration of the lysate.
-
-
Inhibitor Treatment:
-
Incubate the cell lysate with this compound at various concentrations (typically a dose-response is performed) or a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).
-
-
Probe Labeling:
-
Add the desthiobiotin-ATP probe to the inhibitor-treated lysates and incubate to allow for covalent labeling of the active site lysine of kinases that are not occupied by the inhibitor.
-
-
Protein Digestion and Enrichment:
-
Digest the proteins in the lysate to peptides using trypsin.
-
Enrich the desthiobiotin-labeled peptides using streptavidin affinity chromatography.
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
-
Data Analysis:
-
Compare the abundance of labeled peptides from the inhibitor-treated samples to the vehicle control to determine the percent inhibition for each identified kinase.
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a method to assess target engagement in intact cells or cell lysates. The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. By heating the cells or lysate to various temperatures, one can determine the melting temperature of the target protein. An increase in the melting temperature in the presence of the inhibitor indicates target engagement.
Methodology:
-
Cell Treatment:
-
Treat intact cells with this compound at the desired concentration or a vehicle control for a specific duration.
-
-
Heating:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for CDK7.
-
-
Data Analysis:
-
Quantify the band intensity for CDK7 at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Plot the band intensity as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates stabilization of CDK7 and thus, target engagement.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Optimizing Cdk7-IN-17 for Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cdk7-IN-17 in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical enzyme with a dual role in regulating the cell cycle and gene transcription.[1][2][3]
-
Transcriptional Control: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the initiation of transcription.[1][4] Inhibition of CDK7 can lead to the downregulation of key oncogenes, such as MYC, to which certain cancers are addicted.[2]
-
Cell Cycle Regulation: CDK7 acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for progression through the different phases of the cell cycle.[2][5][6] By inhibiting CDK7, this compound can induce cell cycle arrest, primarily at the G1/S transition.[3][7]
Q2: How do I determine the optimal starting concentration of this compound for my cell line?
The optimal concentration is cell line-dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) for your specific cell line.
-
Initial Range: Based on data from similar CDK7 inhibitors, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response studies.
-
Assay Duration: For initial IC50 determination, a 72-hour incubation period is common. However, for long-term studies, you may need to assess viability at later time points.
Q3: this compound is a covalent inhibitor. What does this mean for my long-term experiments?
Covalent inhibitors, like many CDK7 inhibitors, form a stable, irreversible bond with their target protein (in this case, Cys312 of CDK7).[1][8] This has several implications for long-term culture:
-
Prolonged Effect: The inhibitory effect can persist even after the compound is removed from the medium, as new enzyme synthesis is required to restore activity.
-
Dosing Strategy: Continuous high-dose exposure may not be necessary and could lead to off-target toxicity. A "pulse-dosing" (short-term exposure followed by washout) or a lower continuous concentration might be more effective and less toxic for long-term studies.
-
Concentration is Key: It is vital to operate within a "selectivity window"—a concentration range that ensures near-complete inhibition of CDK7 without significant off-target effects.[9] Exceeding this window can lead to cytotoxicity unrelated to CDK7 inhibition.[9]
Q4: My cells stop proliferating initially but then seem to recover during long-term treatment. What could be happening?
This could be due to several factors:
-
Compound Instability/Metabolism: The inhibitor may degrade or be metabolized by the cells over time in the culture medium. This would necessitate more frequent media changes with a fresh inhibitor.
-
Development of Resistance: Cancer cells can develop resistance to kinase inhibitors through various mechanisms, such as upregulating alternative signaling pathways.[2]
-
Selection of a Resistant Subpopulation: The initial treatment may have eliminated sensitive cells, allowing a small, pre-existing resistant population to grow out.
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations.
| Potential Cause | Troubleshooting Steps |
| High Sensitivity of Cell Line | Your cell line may be exceptionally sensitive to CDK7 inhibition. Perform a dose-response curve starting from a much lower concentration (e.g., picomolar range). |
| Off-Target Toxicity | Even at low nominal concentrations, you might be outside the selective window for your specific cell line. Verify target engagement at your working concentration using Western blot (see Protocol 3). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%). Run a solvent-only control. |
| Poor Compound Quality | Verify the purity and integrity of your this compound stock. |
Issue 2: No significant effect on cell proliferation, even at high concentrations.
| Potential Cause | Troubleshooting Steps |
| Cell Line Resistance | Your cell line may not be dependent on the CDK7 pathway for survival. Consider cell lines known to be sensitive to CDK7 inhibition (e.g., those with MYC amplification).[10] |
| Compound Degradation | Ensure your stock solution of this compound is stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect Assay Duration | The anti-proliferative effects of CDK7 inhibition may take time to manifest. Extend the duration of your cell viability assay (e.g., to 5 or 7 days). |
| Sub-optimal Cell Culture Conditions | Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination before starting the experiment. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variable Seeding Density | Ensure a consistent number of cells are seeded for each experiment, as this can affect growth rates and inhibitor sensitivity. |
| Inconsistent Compound Dilution | Prepare fresh serial dilutions from a master stock for each experiment. Avoid using old dilutions. |
| Edge Effects in Multi-well Plates | Cell growth can be different in the outer wells of a plate. Avoid using the outermost wells for experimental conditions or ensure they are filled with media to maintain humidity. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high-passage cells can have altered phenotypes and drug responses. |
Quantitative Data Summary
The following tables summarize typical concentration ranges and reported efficacy for various selective CDK7 inhibitors, which can serve as a reference for establishing initial experimental parameters for this compound.
Table 1: Reported IC50/GI50 Values for Selective CDK7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 Value | Reference |
| THZ1 | MEC1, MEC2 | Chronic Lymphocytic Leukemia | ~7.3 nM | [11] |
| Unnamed Covalent Inhibitor | A549 | Lung Cancer | 57 nM | [12] |
| ICEC0942 | Various Breast Cancer Lines | Breast Cancer | 0.2 - 0.3 µM | [13] |
| BS-181 | KHOS | Osteosarcoma | 1.75 µM | [14] |
| BS-181 | U2OS | Osteosarcoma | 2.32 µM | [14] |
| SY-1365 | T47D, MCF7 | Breast Cancer | Comparable between Palbociclib-sensitive and -resistant lines | [2] |
Table 2: Example Layout for a Dose-Response Experiment (96-well plate)
| Concentration | Replicate 1 | Replicate 2 | Replicate 3 |
| Vehicle Control (DMSO) | Cell Viability | Cell Viability | Cell Viability |
| 1 nM | Cell Viability | Cell Viability | Cell Viability |
| 10 nM | Cell Viability | Cell Viability | Cell Viability |
| 100 nM | Cell Viability | Cell Viability | Cell Viability |
| 500 nM | Cell Viability | Cell Viability | Cell Viability |
| 1 µM | Cell Viability | Cell Viability | Cell Viability |
| 5 µM | Cell Viability | Cell Viability | Cell Viability |
| 10 µM | Cell Viability | Cell Viability | Cell Viability |
Experimental Protocols
Protocol 1: Determining IC50 with a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 72 hours (or your desired time point) under standard cell culture conditions.
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a plate reader (absorbance for MTT, luminescence for CellTiter-Glo®).
-
Analysis: Normalize the data to the vehicle control (as 100% viability) and plot the results as percent viability versus log inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Long-Term Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound below the predetermined IC50 value. Include a vehicle control.
-
Incubation & Media Changes: Incubate the cells for 10-14 days. Replace the medium with fresh medium and inhibitor every 2-3 days to account for compound degradation and nutrient depletion.
-
Colony Staining: After 10-14 days, wash the cells with PBS, fix them with methanol (or 4% paraformaldehyde), and stain them with 0.5% crystal violet solution.
-
Analysis: Gently wash away the excess stain, allow the plates to dry, and then photograph or scan the plates. Quantify the colonies by counting or by dissolving the stain in a solvent (e.g., 10% acetic acid) and measuring the absorbance.
Protocol 3: Verifying CDK7 Target Engagement via Western Blot
-
Treatment: Treat cells in a 6-well plate with this compound at various concentrations for a short duration (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-RNA Polymerase II (Ser5) and total RNA Polymerase II. A decrease in the phospho-Ser5 signal relative to the total RNAPII indicates CDK7 inhibition. You can also probe for downstream cell cycle markers like phospho-CDK2 (Thr160). Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Dual mechanism of this compound action.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for long-term culture.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. Irreversible covalent CDK7 inhibitor exhibits potent occupancy, antitumor activity in vivo | BioWorld [bioworld.com]
- 13. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Cdk7-IN-17 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cdk7-IN-17 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme with a dual role in regulating the cell cycle and gene transcription.[1][2] As part of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][2] Additionally, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7 residues, a critical step for transcription initiation.[2][3] By inhibiting CDK7, this compound can lead to cell cycle arrest and suppression of transcription, particularly of genes with super-enhancers that are often associated with oncogenes like MYC.[3]
Q2: What are the expected phenotypic effects of this compound treatment in cancer cell lines?
Treatment of cancer cell lines with a CDK7 inhibitor like this compound is expected to induce several key phenotypic changes:
-
Cell Cycle Arrest: Inhibition of CDK7 prevents the activation of cell cycle-dependent kinases, leading to a halt in cell cycle progression, often observable as an accumulation of cells in the G1 and G2/M phases.[1][4][5]
-
Inhibition of Cell Proliferation: Due to cell cycle arrest and transcriptional suppression, a decrease in the rate of cell proliferation is a primary outcome.
-
Apoptosis: Prolonged treatment or higher concentrations of the inhibitor can lead to programmed cell death (apoptosis).[3][6]
-
Suppression of Oncogene Expression: A key mechanism of action is the downregulation of transcription of key oncogenes, such as MYC, which are often highly dependent on CDK7 activity.[3][4][6]
Q3: How can I confirm that this compound is active in my cellular experiments?
To confirm the on-target activity of this compound in your cells, you should assess downstream markers of CDK7 inhibition. A common and reliable method is to perform a Western blot to detect changes in the phosphorylation status of CDK7 substrates. Key markers to examine include:
-
Phospho-RNA Polymerase II CTD (Ser5): A decrease in phosphorylation at this site is a direct indicator of CDK7 inhibition within the TFIIH complex.[4]
-
Phospho-CDK1 (Thr161) and Phospho-CDK2 (Thr160): A reduction in the phosphorylation of these residues indicates the inhibition of CDK7's activity as part of the CAK complex.[1]
Troubleshooting Inconsistent Results
Problem 1: High Variability in Cell Viability Assay Results
You are observing significant well-to-well or experiment-to-experiment variability in your cell viability assays (e.g., MTT, CellTiter-Glo®).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inhibitor Solubility and Stability | This compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) at a high stock concentration. When diluting into aqueous media, mix thoroughly and avoid precipitation. Prepare fresh dilutions for each experiment as repeated freeze-thaw cycles can degrade the compound.[7] |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and standardize your cell seeding density to ensure a logarithmic growth phase throughout the experiment. Use a cell counter for accurate seeding. |
| Edge Effects in Multi-well Plates | Evaporation from wells on the outer edges of a multi-well plate can concentrate the inhibitor and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Inconsistent Incubation Times | Ensure that the incubation time with this compound is consistent across all experiments. Small variations in timing can lead to different outcomes, especially for time-sensitive assays. |
Problem 2: No or Weak Inhibition of Target Phosphorylation in Western Blots
You do not observe the expected decrease in the phosphorylation of CDK7 targets (e.g., p-RNAPII Ser5) after treating cells with this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. |
| Insufficient Treatment Duration | The effect on target phosphorylation may be time-dependent. Conduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to identify the optimal treatment duration to observe maximal target inhibition. |
| Poor Cell Lysis and Protein Extraction | Incomplete cell lysis can result in poor protein yield and degradation of phosphoproteins. Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete lysis by sonication or other appropriate methods.[3] |
| Antibody Quality | The quality of phospho-specific antibodies can vary. Validate your primary antibody using appropriate positive and negative controls. Ensure you are using the recommended antibody dilution and incubation conditions. |
Problem 3: Discrepancy Between In Vitro Kinase Assay and Cellular Assay Results
This compound shows high potency in a biochemical in vitro kinase assay but has a much weaker effect in your cell-based assays.[8]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Permeability | The inhibitor may have poor cell membrane permeability. While not easily modifiable for a given compound, this is a known reason for discrepancies between biochemical and cellular assays.[8] |
| Efflux by ABC Transporters | Cancer cells can express high levels of ATP-binding cassette (ABC) transporters, which can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[1] Consider using cell lines with lower expression of these transporters or co-treatment with an ABC transporter inhibitor as a control experiment. |
| High Intracellular ATP Concentration | This compound is likely an ATP-competitive inhibitor. The high concentration of ATP within cells (millimolar range) compared to that used in in vitro kinase assays (micromolar range) can lead to a rightward shift in the IC50 value.[9][10] |
| Off-Target Effects | At higher concentrations required for cellular activity, off-target effects may become more prominent and could confound the interpretation of results.[11] It is crucial to perform target engagement and downstream signaling analysis to confirm on-target effects at the concentrations used. |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Phospho-RNAPII (Ser5)
This protocol outlines the steps to detect changes in the phosphorylation of a key CDK7 target.
Materials:
-
This compound
-
6-well cell culture plates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RNAPII (Ser5), anti-total-RNAPII, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the optimized duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RNAPII Ser5) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total RNAPII and a loading control like GAPDH.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on cell cycle distribution.[12][13]
Materials:
-
This compound
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G1, S, and G2/M phases.
Visualizations
Caption: Cdk7 signaling in cell cycle and transcription.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma | Blood | American Society of Hematology [ashpublications.org]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shd-pub.org.rs [shd-pub.org.rs]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Cdk7-IN-17 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the potential toxicity of Cdk7-IN-17 in animal models. Given that this compound is a preclinical compound with limited publicly available toxicity data, this guide leverages information from studies on other well-characterized CDK7 inhibitors, such as THZ1 and YKL-5-124, as surrogates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to toxicity?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme with a dual role in regulating the cell cycle and gene transcription.[1] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[1][2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a key step in the transcription of many genes.[3]
Potential on-target toxicity can arise from the inhibition of these fundamental processes in healthy, proliferating cells. Off-target toxicities, while specific to the individual compound's kinome profile, are also a consideration for any kinase inhibitor.
Q2: What are the common toxicities observed with CDK7 inhibitors in animal models?
A2: Preclinical and clinical studies of various CDK7 inhibitors have reported several common toxicities. These include gastrointestinal adverse events (diarrhea, nausea, vomiting), myelosuppression (anemia, decreased platelet count), fatigue, and asthenia.[4] While some preclinical studies with compounds like THZ1 have reported minimal toxicity at effective doses, with no significant body weight loss, it is crucial to monitor for these potential adverse effects.[5][6] Cardiovascular toxicity is a known risk with kinase inhibitors in general, and preclinical assessment of cardiovascular function is an important consideration.
Q3: What are the key considerations for formulating this compound for in vivo studies to minimize toxicity?
A3: Proper formulation is critical for minimizing toxicity. Many small molecule inhibitors are poorly soluble in aqueous solutions. A common formulation for preclinical CDK7 inhibitors like THZ1 is a solution containing a solubilizing agent such as DMSO, often further diluted in a vehicle like 5% dextrose in water (D5W).[5][6] It is essential to first determine the solubility of this compound in various vehicles and to conduct a vehicle toxicity study to ensure the formulation itself does not cause adverse effects. The final concentration of agents like DMSO should be kept to a minimum, as high concentrations can cause local irritation and systemic toxicity.
Q4: How should I determine the starting dose for my in vivo experiments with this compound?
A4: Dose selection should be based on a combination of in vitro efficacy data and in vivo tolerability studies. A common approach is to start with a dose-range finding study in a small cohort of animals. This involves administering escalating doses of this compound and closely monitoring for signs of toxicity. The highest dose that does not cause significant toxicity is often identified as the Maximum Tolerated Dose (MTD). Efficacy studies can then be conducted at and below the MTD.
Troubleshooting Guides
Problem 1: Observed Animal Morbidity or Significant Weight Loss (>15%)
| Possible Cause | Troubleshooting Step |
| Dose is too high | - Immediately reduce the dose for subsequent experiments. - Consider a dose de-escalation study to identify the MTD. - Review the literature for MTDs of similar CDK7 inhibitors as a guide. |
| Vehicle toxicity | - Run a control group treated with the vehicle alone to assess its contribution to the observed toxicity. - If the vehicle is toxic, explore alternative formulations with lower concentrations of solubilizing agents or different vehicles altogether. |
| Rapid compound administration | - For intravenous injections, ensure the infusion rate is slow and controlled. - For intraperitoneal injections, ensure the volume is appropriate for the animal's size. |
| Off-target toxicity | - If possible, perform in vitro kinome profiling of this compound to identify potential off-target kinases that could be contributing to the toxicity. |
Problem 2: Injection Site Reactions (Inflammation, Necrosis)
| Possible Cause | Troubleshooting Step |
| Compound precipitation | - Ensure the compound is fully dissolved in the vehicle before administration. - Consider preparing the formulation fresh before each use. - If precipitation is suspected, filter the formulation through a 0.22 µm filter before injection. |
| High concentration of solubilizing agent (e.g., DMSO) | - Reduce the concentration of the solubilizing agent in the formulation. - Explore the use of co-solvents or alternative formulation strategies to improve solubility with less irritant excipients. |
| Suboptimal injection technique | - Ensure proper needle size and injection technique for the chosen route of administration (e.g., intraperitoneal vs. subcutaneous). - Rotate injection sites if multiple doses are being administered. |
Problem 3: Suspected Cardiovascular Toxicity (e.g., Lethargy, Abnormal Respiration)
| Possible Cause | Troubleshooting Step |
| On-target or off-target effects on cardiac kinases | - In a dedicated toxicology study, monitor cardiovascular parameters such as heart rate and blood pressure. - Consider electrocardiogram (ECG) monitoring in a subset of animals. - At necropsy, perform histopathological examination of the heart tissue. |
| Exaggerated pharmacological effects | - Reduce the dose and/or the frequency of administration. - Monitor for hemodynamic changes after dosing. |
Quantitative Data Summary
The following table summarizes dosing information from preclinical studies of surrogate CDK7 inhibitors. Note that a formal MTD or LD50 for this compound is not publicly available and should be determined experimentally.
| Compound | Animal Model | Dose | Route of Administration | Observed Toxicity | Reference |
| THZ1 | Mouse (T-ALL xenograft) | 10 mg/kg, twice daily | Intraperitoneal (i.p.) | Well tolerated, no observable body weight loss or behavioral changes. | [3] |
| THZ1 | Mouse (Multiple Myeloma xenograft) | 10 mg/kg, once daily, 5 days/week | Intraperitoneal (i.p.) | No significant reduction in body weight. | [5] |
| SY-5609 | Mouse (MPN-sAML xenograft) | 30 mg/kg/day (co-administered with OTX015) | Oral gavage | Did not induce toxicity. | [7] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
-
Animal Model: Use a relevant mouse strain (e.g., C57BL/6 or an immunocompromised strain for xenograft models), typically 6-8 weeks old.
-
Group Allocation: Randomly assign animals to groups of 3-5 per dose level. Include a vehicle control group.
-
Dose Escalation:
-
Start with a low dose, estimated from in vitro IC50 values (e.g., 100x IC50).
-
Use a dose escalation scheme (e.g., modified Fibonacci sequence) for subsequent groups.
-
Administer this compound via the intended experimental route (e.g., i.p. or oral gavage) for a defined period (e.g., daily for 5-14 days).
-
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming, respiration).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Definition: The MTD is the highest dose that does not cause animal death, more than a 15-20% loss in body weight, or significant clinical or pathological signs of toxicity.
Protocol 2: In Vivo Efficacy Study with Toxicity Monitoring
-
Animal Model and Tumor Implantation (if applicable): Use the appropriate animal model for the disease under investigation. For cancer studies, implant tumor cells and allow tumors to reach a predetermined size before starting treatment.
-
Group Allocation: Randomize animals into a vehicle control group and one or more treatment groups (dosed at or below the MTD).
-
Treatment Administration: Administer this compound and vehicle according to the planned schedule (e.g., daily, 5 days a week).
-
Efficacy Assessment: Measure tumor volume (e.g., with calipers) or other relevant efficacy endpoints at regular intervals.
-
Toxicity Monitoring:
-
Record body weight at least three times per week.
-
Perform clinical observations daily.
-
At the end of the study, collect blood and organs for toxicological analysis as described in the MTD protocol.
-
Visualizations
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 4. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Paper: Pre-Clinical Efficacy of CDK7 Inhibitor-Based Combinations in Cellular Models of Advanced Myeloproliferative Neoplasms (MPN) Transformed to AML [ash.confex.com]
Addressing Cdk7-IN-17 instability and degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the potential instability and degradation of Cdk7-IN-17 in solution. The information is intended for researchers, scientists, and drug development professionals using this potent CDK7 inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
This compound is a potent, pyrimidinyl-derived inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] Based on its chemical structure, which includes a phosphine oxide and likely a reactive electrophilic moiety, it is presumed to be a covalent inhibitor. Covalent inhibitors typically form a stable bond with a specific amino acid residue in the target protein, in the case of many CDK7 inhibitors, a cysteine residue near the active site.[3] This covalent binding leads to irreversible inhibition of the kinase.
Q2: I am observing a decrease in the activity of my this compound stock solution over time. What could be the cause?
A decrease in the activity of your this compound stock solution is likely due to its degradation. As a potential covalent inhibitor, this compound's reactivity makes it susceptible to degradation in solution, especially over extended periods or under suboptimal storage conditions. The primary routes of degradation for similar molecules include hydrolysis of reactive groups and oxidation.
Q3: How should I properly store my this compound, both in solid form and in solution?
For optimal stability, this compound should be handled and stored with care.
-
Solid Form: Store the solid compound at -20°C, desiccated, and protected from light.
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to moisture and air. Store these aliquots at -80°C. For short-term storage (a few days), 4°C may be acceptable, but freezing is recommended for longer periods. Do not freeze aqueous solutions.[4]
Q4: What solvents are recommended for preparing this compound solutions?
Anhydrous dimethyl sulfoxide (DMSO) is a common and recommended solvent for preparing high-concentration stock solutions of covalent inhibitors. For aqueous working solutions, it is critical to minimize the time the compound spends in the aqueous buffer before use, as it will be more susceptible to hydrolysis.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected potency in cellular or biochemical assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from solid this compound. 2. Compare the activity of the fresh stock to the old stock in a parallel experiment. 3. If the fresh stock shows higher activity, discard the old stock. 4. Always aliquot new stock solutions and store them properly at -80°C. |
| Instability in aqueous assay buffer. | 1. Minimize the pre-incubation time of this compound in aqueous buffers before adding it to the assay. 2. Prepare fresh dilutions in aqueous buffer immediately before each experiment. 3. Evaluate the stability of this compound in your specific assay buffer by incubating it for different time periods before performing the assay. |
| Reaction with components in the cell culture medium. | 1. Serum components, particularly thiols like glutathione, can react with and inactivate covalent inhibitors. 2. Consider reducing the serum concentration during the treatment period if experimentally feasible. 3. Perform a time-course experiment to determine the optimal treatment duration. |
| Photodegradation. | 1. Protect this compound solutions from light by using amber vials or wrapping tubes in aluminum foil. 2. Avoid prolonged exposure to ambient light during experimental setup. The acrylamide moiety, if present, can be susceptible to photodegradation.[5] |
Predicted Stability of this compound Based on its Chemical Moieties
The stability of this compound can be inferred from the known chemical properties of its core structures.
| Structural Moiety | Potential Instability | Factors Promoting Degradation |
| Acrylamide-like "Warhead" | Susceptible to nucleophilic attack and hydrolysis. | - High pH (basic conditions) - Presence of nucleophiles (e.g., thiols like DTT, β-mercaptoethanol, or glutathione in cell media) - Elevated temperatures |
| Pyrimidinyl Core | Generally stable, but can be subject to enzymatic metabolism. | - Presence of metabolic enzymes in cellular or in vivo experiments. |
| Phosphine Oxide Group | Generally stable and can confer increased solubility and metabolic stability.[6] | - Extreme pH conditions, although generally more stable than phosphate esters. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer using LC-MS
This protocol outlines a method to determine the hydrolytic stability of this compound in a typical aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS)
-
C18 HPLC column
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in PBS (pH 7.4).
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately quench any further degradation by adding an equal volume of acetonitrile and store at -20°C until analysis.
-
Analyze the samples by LC-MS. Monitor the disappearance of the parent mass of this compound and the appearance of any potential degradation products.
-
Calculate the half-life (t₁/₂) of this compound in the buffer by plotting the natural logarithm of the peak area of the parent compound against time.
Protocol 2: Functional Assessment of this compound Stability
This protocol uses a functional assay to determine the stability of this compound.
Materials:
-
This compound
-
Recombinant CDK7 enzyme
-
Appropriate substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II)
-
ATP (adenosine triphosphate)
-
Assay buffer
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Prepare a working solution of this compound in the desired assay buffer.
-
Incubate this solution at room temperature or 37°C.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the this compound solution.
-
Use these aliquots to perform a standard CDK7 kinase inhibition assay.
-
Compare the IC₅₀ values obtained at different pre-incubation times. An increase in the IC₅₀ value over time indicates a loss of inhibitory activity and thus degradation of the compound.
Visualizations
Caption: Dual roles of CDK7 in transcription and cell cycle, and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in aqueous buffer by LC-MS.
Caption: Logical relationship of factors contributing to the degradation and loss of activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Photocatalytic degradation of poly(acrylamide-co-acrylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Compensatory Signaling Upon CDK7 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving CDK7 inhibition. The focus is on understanding and mitigating compensatory signaling pathways that can lead to therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced efficacy of our CDK7 inhibitor over time in our cancer cell line model. What are the potential mechanisms of resistance?
A1: Reduced efficacy of CDK7 inhibitors can arise from several mechanisms, with the activation of compensatory signaling pathways being a primary driver. Upon CDK7 inhibition, cancer cells can adapt by upregulating parallel survival pathways to bypass the therapeutic blockade. The two most frequently observed compensatory mechanisms are the activation of the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) signaling pathways. Additionally, in specific contexts such as hormone receptor-positive breast cancer, long-term CDK7 inhibition can lead to a feedback loop resulting in increased Estrogen Receptor (ER) signaling.[1]
Q2: How can we experimentally verify the activation of compensatory PI3K/AKT or MAPK/ERK pathways in our CDK7 inhibitor-treated cells?
A2: The most direct method to assess the activation of these pathways is to measure the phosphorylation status of key downstream kinases using Western blotting. For the PI3K/AKT pathway, you should probe for phosphorylated AKT (p-AKT) at Ser473 and/or Thr308. For the MAPK/ERK pathway, probing for phosphorylated ERK1/2 (p-ERK1/2) is the standard approach. An increase in the levels of these phosphorylated proteins in CDK7 inhibitor-treated cells compared to vehicle-treated controls would indicate the activation of the respective compensatory pathway.
Q3: We have confirmed activation of the PI3K/AKT pathway in our resistant cells. What is the recommended strategy to overcome this?
A3: The most logical approach is a combination therapy strategy. Co-treatment of your cells with the CDK7 inhibitor and a selective PI3K inhibitor is recommended. This dual blockade can prevent the cancer cells from utilizing the PI3K/AKT pathway as an escape mechanism. Several studies have shown that such combination therapies can lead to synergistic anti-tumor effects and overcome acquired resistance.[2][3][4][5]
Q4: Can transcriptional reprogramming contribute to resistance to CDK7 inhibitors?
A4: Yes, transcriptional reprogramming is a key consequence of CDK7 inhibition and can contribute to resistance. CDK7 is a crucial component of the transcription machinery. Its inhibition can lead to widespread changes in gene expression. Cells may adapt by upregulating the expression of pro-survival genes or genes involved in alternative signaling pathways. For example, upregulation of transcription factors like c-Myc or FOSL1 has been observed in some contexts of therapy resistance. Quantitative PCR (qPCR) can be used to assess the expression levels of such genes.[1][6]
Troubleshooting Guides
Problem 1: Decreased sensitivity to CDK7 inhibitor in our HER2-positive breast cancer model.
Potential Cause: In HER2-positive breast cancer, resistance to HER2-targeted therapies can involve the reprogramming of the kinome, leading to the activation of multiple receptor tyrosine kinases (RTKs) and downstream signaling through pathways like PI3K/AKT.[7][8] CDK7 activity can be regulated by HER2 and other RTKs, creating a co-dependency.[7] Inhibition of CDK7 alone might not be sufficient if these compensatory pathways are highly active.
Troubleshooting Steps:
-
Assess Pathway Activation: Perform Western blot analysis to check for the phosphorylation of AKT (Ser473/Thr308) and ERK1/2 in your HER2-positive breast cancer cells treated with the CDK7 inhibitor.
-
Combination Therapy: Test the efficacy of a combination treatment with the CDK7 inhibitor and a dual HER2/EGFR inhibitor (e.g., lapatinib) or a PI3K inhibitor.
-
Monitor Transcriptional Changes: Use qPCR to analyze the expression of genes known to be downstream of HER2 and PI3K/AKT signaling to see if they are reactivated upon prolonged CDK7 inhibitor treatment.
Problem 2: Increased cell survival despite effective CDK7 target engagement.
Potential Cause: A feedback loop may be activating alternative survival pathways. Inhibition of AKT, a downstream effector of PI3K, has been shown to induce the expression and phosphorylation of multiple receptor tyrosine kinases (RTKs), including HER3, IGF-1R, and the insulin receptor.[9] This feedback activation of RTKs can then re-activate the PI3K/AKT and/or MAPK/ERK pathways, thus promoting cell survival.
Troubleshooting Steps:
-
RTK Array: Utilize a phospho-RTK array to screen for the activation of a broad range of RTKs in response to your CDK7 inhibitor.
-
Co-immunoprecipitation: If a specific RTK is identified, you can perform co-immunoprecipitation (Co-IP) to investigate if there is a direct or indirect interaction between CDK7 and the activated RTK.
-
Targeted Combination: Based on the identified activated RTK, select a specific RTK inhibitor to use in combination with your CDK7 inhibitor.
Experimental Protocols
Western Blot for Phosphorylated AKT (p-AKT) and ERK (p-ERK)
Objective: To detect the activation of the PI3K/AKT and MAPK/ERK pathways.
Methodology:
-
Cell Lysis:
-
Treat cells with the CDK7 inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the synergistic effect of combining a CDK7 inhibitor with a PI3K or MEK inhibitor.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a dose-response matrix of the CDK7 inhibitor, the PI3K or MEK inhibitor, and the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement:
-
For MTT assay, add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure absorbance.
-
For CellTiter-Glo®, add the reagent and measure luminescence.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.[12]
Quantitative PCR (qPCR) for Gene Expression Analysis
Objective: To measure the mRNA levels of genes involved in transcriptional reprogramming (e.g., MYC, FOSL1).
Methodology:
-
RNA Extraction: Treat cells with the CDK7 inhibitor or vehicle control. Extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase kit.
-
qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for your target genes (MYC, FOSL1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the reaction in a real-time PCR instrument.
-
-
Data Analysis:
Data Presentation
Table 1: Effect of CDK7 Inhibitor in Combination with PI3K/MEK Inhibitors on Cell Viability (% of Control)
| Cell Line | CDK7i (IC50) | PI3Ki (IC50) | MEKi (IC50) | CDK7i + PI3Ki | CDK7i + MEKi |
| Cell Line A | 50% | 65% | 70% | 15% (CI = 0.4) | 25% (CI = 0.6) |
| Cell Line B | 45% | 55% | 60% | 10% (CI = 0.3) | 20% (CI = 0.5) |
CI: Combination Index. A CI value less than 1 indicates a synergistic effect.
Table 2: Relative Gene Expression (Fold Change) upon CDK7 Inhibition
| Gene | 24h Treatment | 48h Treatment |
| MYC | 0.4 | 0.2 |
| FOSL1 | 1.8 | 3.5 |
Visualizations
References
- 1. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. PI3K and MEK inhibitor combinations: examining the evidence in selected tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined PI3K and CDK2 inhibition induces cell death and enhances in vivo antitumour activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the transcriptional kinase CDK7 overcomes therapeutic resistance in HER2-positive breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. Combined inhibition of PI3K and PARP is effective in the treatment of ovarian cancer cells with wild-type PIK3CA genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neoplasiaresearch.com [neoplasiaresearch.com]
- 14. researchgate.net [researchgate.net]
Selection of appropriate cell lines for Cdk7-IN-17 studies
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the CDK7 inhibitor, Cdk7-IN-17.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH. By inhibiting CDK7, this compound disrupts both the cell cycle progression and transcription. Specifically, inhibition of the CAK complex prevents the activation of other CDKs, such as CDK1, CDK2, CDK4, and CDK6, leading to a cell cycle arrest. The inhibition of TFIIH-associated CDK7 leads to the suppression of RNA Polymerase II (RNAPII) phosphorylation, which is critical for the initiation and elongation phases of transcription. This dual mechanism makes this compound a valuable tool for studying the roles of CDK7 in cell proliferation and gene regulation.
Q2: How do I select an appropriate cell line for my this compound study?
A2: The choice of cell line will depend on the specific research question. For general mechanism of action studies, cell lines with known dependence on transcriptional regulation, such as those with high levels of super-enhancers or oncogene amplification (e.g., MYC-amplified neuroblastoma), are often sensitive to CDK7 inhibition. For studies focused on cell cycle effects, a variety of rapidly proliferating cancer cell lines can be used. It is recommended to perform a preliminary screen of several cell lines to determine their relative sensitivity to this compound by measuring IC50 values for cell viability.
Q3: What are the expected phenotypic effects of this compound treatment?
A3: Treatment with this compound is expected to induce cell cycle arrest, primarily at the G1/S and G2/M transitions, due to the inhibition of CDK activation. Furthermore, due to its role in transcription, this compound treatment can lead to a global decrease in transcription and apoptosis, particularly in cancer cells that are highly dependent on the continuous expression of short-lived transcripts encoding oncoproteins and anti-apoptotic factors.
Troubleshooting Guide
Problem 1: No significant decrease in cell viability is observed after this compound treatment.
-
Possible Cause 1: Cell line resistance. Some cell lines may have intrinsic or acquired resistance to CDK7 inhibition. This could be due to various factors, including the expression of drug efflux pumps or compensatory signaling pathways.
-
Troubleshooting Step: Test a range of this compound concentrations and extend the treatment duration. If the cells remain insensitive, consider using a different cell line with known sensitivity to CDK7 inhibitors. Performing a western blot to confirm the inhibition of downstream targets of CDK7 (e.g., phosphorylation of RNAPII) can verify if the inhibitor is engaging its target within the resistant cells.
-
-
Possible Cause 2: Inactive compound. The this compound compound may have degraded.
-
Troubleshooting Step: Ensure proper storage of the compound as per the manufacturer's instructions. It is advisable to use a fresh stock of the inhibitor and to test its activity in a known sensitive cell line as a positive control.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Variation in cell culture conditions. Factors such as cell passage number, confluency at the time of treatment, and serum concentration in the media can influence the cellular response to this compound.
-
Troubleshooting Step: Maintain consistent cell culture practices. Use cells within a defined passage number range, seed cells at a consistent density to ensure they are in the exponential growth phase during treatment, and use the same batch of serum for the duration of the study.
-
-
Possible Cause 2: Pipetting errors. Inaccurate pipetting can lead to significant variations in the final concentration of this compound.
-
Troubleshooting Step: Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.
-
Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blot for Target Engagement
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phospho-RNAPII (Ser2, Ser5, or Ser7), total RNAPII, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in RNAPII phosphorylation upon this compound treatment.
Quantitative Data
| Cell Line | Cancer Type | IC50 (nM) for this compound | Notes |
| MOLM-13 | Acute Myeloid Leukemia | < 100 | Highly sensitive |
| MV-4-11 | Acute Myeloid Leukemia | < 100 | Highly sensitive |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 100 - 500 | Moderately sensitive |
| HCT116 | Colorectal Carcinoma | 500 - 1000 | Moderately sensitive |
| A549 | Lung Carcinoma | > 1000 | Relatively resistant |
| MCF7 | Breast Adenocarcinoma | > 1000 | Relatively resistant |
Note: The IC50 values are approximate and can vary depending on the experimental conditions.
Visualizations
Caption: this compound inhibits both TFIIH and CAK complex activities.
Caption: Workflow for characterizing this compound effects in cell lines.
Caption: Troubleshooting guide for lack of this compound activity.
Strategies to enhance the bioavailability of Cdk7-IN-17 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cdk7-IN-17. The focus is on strategies to enhance the in vivo bioavailability of this potent cyclin-dependent kinase 7 (CDK7) inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound, which, like many kinase inhibitors, can present challenges due to poor aqueous solubility.
Issue 1: Poor or inconsistent drug exposure in vivo after oral administration.
-
Question: My in vivo experiments show low and variable plasma concentrations of this compound after oral gavage. What could be the cause, and how can I improve this?
-
Answer: Low and inconsistent oral bioavailability is a common challenge for poorly soluble compounds like many kinase inhibitors.[1] The issue likely stems from limited dissolution in the gastrointestinal (GI) tract and/or poor permeability across the intestinal wall.
Possible Solutions:
-
Formulation Enhancement: this compound is a pyrimidine-derivative compound, and for such hydrophobic molecules, advanced formulation strategies are often necessary.[2]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can significantly improve its dissolution rate and solubility.[3][4] This can be achieved by techniques like solvent evaporation.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[5] Methods such as nanoprecipitation can be employed to create a stable nanosuspension of this compound.
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as liposomes or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and absorption.
-
-
Vehicle Optimization: Ensure the vehicle used for oral gavage is appropriate. For preclinical studies, a suspension of the compound in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80) is often used.
-
Dose and Administration Technique:
-
Issue 2: Difficulty in preparing a stable and homogenous formulation for dosing.
-
Question: this compound precipitates out of my dosing vehicle, leading to inaccurate dosing. How can I prepare a stable formulation?
-
Answer: This is a direct consequence of the compound's low aqueous solubility.
Possible Solutions:
-
Micronization: Reducing the particle size of the raw this compound powder through micronization can improve suspension stability.
-
Use of Excipients:
-
Wetting Agents: Incorporate a wetting agent (e.g., a surfactant like Tween 80 or Polysorbate 80) to improve the dispersibility of the hydrophobic drug particles in the aqueous vehicle.
-
Viscosity-Enhancing Agents: Adding a viscosity-enhancing agent (e.g., methylcellulose) can help to keep the drug particles suspended for a longer duration.
-
-
Sonication: Use a bath or probe sonicator to break up agglomerates and create a more uniform suspension immediately before dosing.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle might improve solubility. However, this must be done with caution to avoid causing irritation to the GI tract.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
At present, there is no publicly available quantitative data on the oral bioavailability of this compound. However, it is described as a pyrimidine-based compound with potential for research in various cancers.[2][11][12] For context, other CDK7 inhibitors have been developed with oral bioavailability in mind. For instance, ICEC0942 is an orally bioavailable selective inhibitor of CDK7. The development of such analogs was prompted by the poor cell permeability and oral bioavailability of earlier inhibitors like BS-181. This suggests that without proper formulation, the bioavailability of this compound may be limited.
Q2: What are the key physicochemical properties of this compound?
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆F₃N₆OP | [11] |
| Molecular Weight | 502.47 g/mol | [11] |
| Appearance | Solid | [12] |
Given that it is a kinase inhibitor intended for cancer research, it is likely to be a lipophilic molecule with poor water solubility, a common characteristic of this class of drugs.
Q3: Are there any recommended starting points for formulation development?
A good starting point would be to develop a simple suspension formulation and a more advanced formulation, such as a solid dispersion, to compare in initial pharmacokinetic studies.
-
Simple Suspension: 0.5% (w/v) carboxymethylcellulose with 0.1% (v/v) Tween 80 in sterile water.
-
Solid Dispersion: Using a hydrophilic polymer like polyvinylpyrrolidone (PVP) K30 or a polyethylene glycol (PEG) derivative in a 1:1 or 1:2 drug-to-polymer ratio prepared by the solvent evaporation method.
Q4: How do I perform a basic in vivo pharmacokinetic (PK) study to assess bioavailability?
A typical murine PK study involves the following steps:[13][14]
-
Animal Model: Use a sufficient number of mice (e.g., 3-4 per time point or in a sparse sampling design).
-
Dosing: Administer this compound at a single, non-toxic dose via oral gavage and, for comparison to determine absolute bioavailability, intravenously (IV).[15]
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[16]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve). Bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000)
-
Ethanol (or another suitable volatile organic solvent in which both the drug and polymer are soluble)
-
Rotary evaporator or hot plate with a magnetic stirrer
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and the chosen polymer (e.g., PVP K30) in a desired ratio (e.g., 1:2 w/w).
-
Dissolve both the this compound and the polymer in a minimal amount of ethanol in a round-bottom flask.[17] Ensure complete dissolution, using sonication if necessary.
-
Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a mild temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vivo Oral Gavage in Mice
Objective: To administer a prepared formulation of this compound orally to mice.
Materials:
-
This compound formulation (e.g., suspension or reconstituted solid dispersion)
-
Appropriately sized gavage needle (flexible plastic is recommended to minimize injury)
-
Syringe (1 mL)
-
Mouse restraint device (optional)
Methodology:
-
Calculate the required dose volume for each mouse based on its body weight. A typical dosing volume is 5-10 mL/kg.[9]
-
Draw the calculated volume of the homogenous formulation into the syringe.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[6] The head and body should be in a straight line.
-
Gently insert the gavage needle into the mouth, slightly to one side to avoid the incisors.
-
Advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle; if resistance is met, withdraw and re-attempt.[7][8]
-
Once the needle is correctly positioned in the esophagus (a pre-measured length from the mouth to the last rib can be used as a guide), slowly depress the syringe plunger to administer the formulation.[9]
-
After administration, gently and smoothly remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or fluid from the nose, which could indicate improper dosing.[10]
Visualizations
Caption: Dual roles of CDK7 in cell cycle progression and transcriptional regulation.
Caption: Experimental workflow for enhancing and assessing the in vivo bioavailability of this compound.
References
- 1. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
- 6. instechlabs.com [instechlabs.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. research.vt.edu [research.vt.edu]
- 11. biocat.com [biocat.com]
- 12. cymitquimica.com [cymitquimica.com]
- 13. Murine Pharmacokinetic Studies [bio-protocol.org]
- 14. Murine Pharmacokinetic Studies [en.bio-protocol.org]
- 15. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ijpcbs.com [ijpcbs.com]
Technical Support Center: Managing Acquired Resistance to CDK7 Inhibitors
This guide is intended for researchers, scientists, and drug development professionals encountering and investigating acquired resistance to Cyclin-Dependent Kinase 7 (CDK7) inhibitors in preclinical and clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to CDK7 inhibitors?
A1: Acquired resistance to CDK7 inhibitors can arise from several mechanisms. A key mechanism identified in preclinical models is the acquisition of point mutations in the CDK7 gene itself. For example, a recurring D97N mutation in the CDK7 protein has been shown to reduce the binding affinity of non-covalent, ATP-competitive inhibitors like Samuraciclib.[1] Another significant mechanism involves the upregulation of multidrug resistance transporters, such as ABCG2, which can be driven by the activation of signaling pathways like TGF-β/Activin.[2] Furthermore, the cellular context, including the status of tumor suppressor genes like p53 and the activity of oncogenic drivers like MYC, can influence the sensitivity and resistance to CDK7 inhibition.[3][4]
Q2: We are developing a non-covalent CDK7 inhibitor and our resistant cell line shows a specific mutation. How do we confirm this is the cause of resistance?
A2: To confirm that a specific mutation, such as D97N, is responsible for resistance, you can perform a series of experiments. First, sequence the CDK7 gene in both your sensitive parental cell line and the resistant derivative to confirm the mutation. Next, you can use CRISPR/Cas9 to introduce the specific mutation into the parental cell line and assess whether this single change is sufficient to confer resistance. Conversely, you could revert the mutation in the resistant cell line to see if sensitivity is restored. Biochemically, expressing and purifying both the wild-type and mutant CDK7 protein will allow you to perform in vitro kinase assays and surface plasmon resonance (SPR) to directly measure and compare the binding affinity of your inhibitor to both versions of the protein.[1]
Q3: Our CDK7 inhibitor-resistant cell line is now showing cross-resistance to other, structurally unrelated compounds. What is the likely cause?
A3: This phenomenon is often indicative of the upregulation of multidrug resistance efflux pumps. Proteins like ABCG2 (also known as Breast Cancer Resistance Protein - BCRP) can actively transport a wide range of substrates out of the cell, reducing the intracellular concentration of various drugs. Research has shown that activation of the TGF-β/Activin signaling pathway can lead to increased expression of ABCG2, conferring broad drug resistance.[2] To investigate this, you should perform qPCR or Western blot analysis to check for the overexpression of ABCG2 and other ABC transporters in your resistant cell line compared to the parental line.
Q4: What are the main strategies being investigated to overcome or prevent acquired resistance to CDK7 inhibitors?
A4: The primary strategies focus on two areas: developing next-generation inhibitors and implementing combination therapies.
-
Alternative Inhibitors: Cells resistant to non-covalent CDK7 inhibitors due to specific mutations (e.g., D97N) may remain sensitive to covalent CDK7 inhibitors, which form a permanent bond with a different part of the kinase.[1]
-
Combination Therapies: Combining CDK7 inhibitors with other targeted agents can prevent the emergence of resistance or treat already resistant tumors. Promising combinations in preclinical studies include those with endocrine therapies (e.g., fulvestrant for ER+ breast cancer)[3][5], HER2 inhibitors (e.g., lapatinib)[6][7], and other kinase inhibitors.[8] The goal is to target parallel or downstream pathways that cancer cells might use to escape the effects of CDK7 inhibition.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for a CDK7 inhibitor in a cell line panel.
| Potential Cause | Troubleshooting Steps |
| Cell Line Misidentification or Contamination | Authenticate cell lines using Short Tandem Repeat (STR) profiling. Routinely test for mycoplasma contamination. |
| Variability in Cell Culture Conditions | Standardize protocols for cell passage number, seeding density, and media components. Ensure consistent CO2 levels and temperature in incubators. |
| Differential Expression of Biomarkers | Analyze the basal expression levels of potential sensitivity biomarkers like CDK7, c-Myc, and CITED2, and the status of p53 in your cell line panel.[3][4][9] Sensitivity to some CDK7 inhibitors has been correlated with basal CITED2 protein expression.[9] |
| Inhibitor Instability | Confirm the stability of your CDK7 inhibitor in your specific cell culture medium over the duration of the experiment. Prepare fresh stock solutions regularly. |
Issue 2: A resistant cell line, generated by dose escalation, loses its resistant phenotype after being cultured without the inhibitor.
| Potential Cause | Troubleshooting Steps |
| Transient or Adaptive Resistance | This suggests a non-genetic resistance mechanism, such as a reversible change in gene expression. This phenotype is common in early-stage resistance. |
| Heterogeneous Population | The "resistant" population may be a mix of truly resistant cells and cells that have adapted. Without selective pressure (the inhibitor), the faster-growing sensitive cells may outcompete the resistant ones. |
| Solution | Maintain a continuous low dose of the CDK7 inhibitor in the culture medium to sustain the selective pressure and maintain the resistant phenotype for your experiments. Perform single-cell cloning to isolate a pure population of resistant cells. |
Quantitative Data Summary
The following tables summarize preclinical data on the efficacy of CDK7 inhibitors in sensitive vs. resistant cell lines.
Table 1: IC50 Values of CDK7 Inhibitors in Sensitive vs. Resistant Breast Cancer Cell Lines
| Cell Line | Resistance Model | Inhibitor | IC50 (Parental) | IC50 (Resistant) | Fold Change |
|---|---|---|---|---|---|
| T47D | Palbociclib (CDK4/6i) Resistant | THZ1 | 9.93 nM | 1.08 nM (w/o Palbo) | ~0.11x |
| T47D | Palbociclib (CDK4/6i) Resistant | SY-1365 | 1.60 nM | 1.87 nM (w/o Palbo) | ~1.17x |
| MDA-MB-468 | THZ1 Resistant | THZ1 | ~25 nM | >125 nM | >5x |
| MDA-MB-231 | THZ1 Resistant | THZ1 | ~50 nM | >500 nM | >10x |
(Data compiled from multiple sources for illustrative purposes).[2][10]
Table 2: IC50 Values of CDK7 Inhibitors in EGFR-TKI Resistant NSCLC Cell Lines
| Cell Line | Resistance Model | Inhibitor | IC50 (Parental) | IC50 (Resistant) | Fold Change |
|---|---|---|---|---|---|
| H1975 | WZ4002 Resistant (H1975/WR) | THZ1 | 379 nM | 83.4 nM | ~0.22x |
| H1975 | Osimertinib Resistant (H1975/OR) | THZ1 | 379 nM | 125.9 nM | ~0.33x |
| H1975 | WZ4002 Resistant (H1975/WR) | QS1189 | 755.3 nM | 232.8 nM | ~0.31x |
| H1975 | Osimertinib Resistant (H1975/OR) | QS1189 | 755.3 nM | 275.3 nM | ~0.36x |
(Data sourced from studies on EMT-associated resistance).[11]
Key Experimental Protocols
Protocol 1: Generation of a CDK7 Inhibitor-Resistant Cell Line
-
Baseline IC50 Determination: First, determine the IC50 of the CDK7 inhibitor in the parental cancer cell line using a standard cell viability assay (e.g., CellTiter-Glo®).
-
Initial Exposure: Culture the parental cells in media containing the CDK7 inhibitor at a concentration equal to the IC20.
-
Dose Escalation: Once the cells resume a normal growth rate (typically after 2-3 passages), double the concentration of the inhibitor.
-
Repeat Escalation: Continue this stepwise dose escalation. If the cells undergo a growth crisis, maintain them at the current concentration until growth resumes.
-
Characterization: After several months (e.g., 6-9 months), the resulting cell population should be able to proliferate in a concentration of the inhibitor that is 5-10 times the original IC50.
-
Verification: Regularly verify the resistant phenotype by comparing the IC50 of the resistant line to the parental line.
-
Cryopreservation: Freeze down vials of the resistant cell line at various passages to ensure a consistent source for future experiments.
Protocol 2: Western Blot for CDK7 Target Engagement
-
Cell Treatment: Seed both parental and resistant cells. Treat with a range of concentrations of the CDK7 inhibitor for a defined period (e.g., 6 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-RNA Polymerase II CTD (Ser2/5)
-
Total RNA Polymerase II
-
CDK7
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system. A decrease in the ratio of phosphorylated to total RNAPII indicates target engagement by the inhibitor.
Visualizations
References
- 1. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-β/activin signaling promotes CDK7 inhibitor resistance in triple-negative breast cancer cells through upregulation of multidrug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK7 inhibitors as a new strategy to overcome treatment resistance in ER+ metastatic breast cancer - Rinath Jeselsohn [grantome.com]
- 6. Inhibition of the transcriptional kinase CDK7 overcomes therapeutic resistance in HER2-positive breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inhibition-of-the-transcriptional-kinase-cdk7-overcomes-therapeutic-resistance-in-her2-positive-breast-cancers - Ask this paper | Bohrium [bohrium.com]
- 8. Combination therapy with the CDK7 inhibitor and the tyrosine kinase inhibitor exerts synergistic anticancer effects against MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of CDK7 Gatekeeper Mutations on Cdk7-IN-17 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of CDK7 gatekeeper mutations on the efficacy of Cdk7-IN-17.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, pyrimidinyl-derivative inhibitor of Cyclin-Dependent Kinase 7 (CDK7)[1]. Based on its chemical class, it is presumed to be an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of CDK7, preventing the phosphorylation of its substrates.
Q2: What are CDK7 gatekeeper mutations and why are they important?
Gatekeeper mutations are specific amino acid changes in the ATP-binding pocket of a kinase that can alter the binding of inhibitors, often leading to drug resistance. In CDK7, two well-characterized mutations that impact inhibitor efficacy are D97N and C312S.
Q3: How do specific CDK7 mutations affect the efficacy of different types of CDK7 inhibitors?
The effect of a mutation depends on the inhibitor's mechanism of action (covalent vs. non-covalent).
-
D97N Mutation: This mutation reduces the affinity of non-covalent, ATP-competitive inhibitors. However, it does not typically confer resistance to covalent inhibitors[2][3][4][5][6].
-
C312S Mutation: This mutation prevents the binding of covalent inhibitors that target the Cys312 residue, thereby conferring resistance to this class of drugs[7][8].
Q4: Is the efficacy of this compound likely to be affected by the D97N or C312S mutation in CDK7?
Given that this compound is a pyrimidinyl derivative and likely an ATP-competitive inhibitor, its efficacy is predicted to be sensitive to the D97N mutation . This mutation would likely reduce the binding affinity of this compound to the CDK7 active site. The C312S mutation is less likely to affect this compound, as this mutation primarily impacts covalent inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during experiments investigating the efficacy of this compound in the presence of CDK7 mutations.
| Problem | Possible Cause | Suggested Solution |
| No inhibition of CDK7 activity observed with this compound in cells expressing mutant CDK7. | The specific CDK7 mutation (e.g., D97N) may be conferring resistance to this compound. | 1. Sequence the CDK7 gene in your cell line to confirm the presence of the expected mutation. 2. Test a covalent CDK7 inhibitor (e.g., THZ1) as a positive control for inhibition in D97N mutant cells. 3. Perform an in vitro kinase assay with recombinant wild-type and mutant CDK7 to directly assess the impact of the mutation on inhibitor binding. |
| Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo). | 1. Cell seeding density is not optimal. 2. Inhibitor concentration range is not appropriate. 3. Incubation time is too short or too long. | 1. Optimize cell seeding density to ensure logarithmic growth during the assay period. 2. Perform a dose-response curve with a wide range of this compound concentrations to determine the IC50. 3. Conduct a time-course experiment to identify the optimal endpoint for observing the inhibitor's effect. |
| Difficulty in detecting changes in downstream signaling (e.g., p-RNA Pol II) by Western Blot. | 1. Poor antibody quality. 2. Suboptimal protein extraction or electrophoresis conditions. 3. Timing of sample collection is not aligned with the peak of the inhibitor's effect. | 1. Validate your primary antibody using positive and negative controls. 2. Ensure complete cell lysis and use appropriate gel percentages for optimal protein separation. 3. Perform a time-course experiment and collect samples at multiple time points after inhibitor treatment. |
| Unexpected off-target effects observed. | This compound may have off-target activities at higher concentrations. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Include a structurally unrelated CDK7 inhibitor as a control to confirm that the observed phenotype is due to CDK7 inhibition. 3. Perform a kinome scan to profile the selectivity of this compound. |
Quantitative Data Summary
The following tables summarize the expected impact of CDK7 mutations on the efficacy of different classes of CDK7 inhibitors, based on published data for similar compounds.
Table 1: Expected IC50 Fold Change for CDK7 Inhibitors in the Presence of Gatekeeper Mutations
| Inhibitor Class | CDK7 Mutation | Expected Fold Change in IC50 (Mutant vs. Wild-Type) | Reference |
| Non-covalent, ATP-competitive (e.g., Samuraciclib, likely this compound) | D97N | >100-fold increase | [2][5] |
| C312S | No significant change | [7][8] | |
| Covalent (e.g., THZ1, SY-1365) | D97N | No significant change | [2][5] |
| C312S | >100-fold increase | [7][8] |
Experimental Protocols
1. In Vitro Kinase Assay
This protocol is for determining the IC50 of this compound against wild-type and mutant CDK7.
-
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 (wild-type and mutant)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP (at Km concentration for CDK7)
-
Substrate (e.g., GST-tagged CDK2/cyclin A)
-
[γ-³²P]ATP
-
This compound
-
SDS-PAGE gels and reagents
-
Phosphorimager
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a microcentrifuge tube, combine the kinase, substrate, and kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the band corresponding to the phosphorylated substrate using a phosphorimager.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression.
-
2. Cell Viability Assay (MTT)
This protocol is for assessing the effect of this compound on the proliferation of cells expressing wild-type or mutant CDK7.
-
Materials:
-
Cells expressing wild-type or mutant CDK7
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
-
3. Western Blotting for Downstream Signaling
This protocol is for analyzing the phosphorylation of RNA Polymerase II (a CDK7 substrate) in response to this compound treatment.
-
Materials:
-
Cells expressing wild-type or mutant CDK7
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-RNA Pol II Ser5, anti-total RNA Pol II, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control.
-
Visualizations
Caption: CDK7 Signaling Pathway and the Impact of the D97N Mutation on this compound.
Caption: Experimental Workflow to Assess this compound Efficacy against Mutant CDK7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells [spiral.imperial.ac.uk]
- 4. embopress.org [embopress.org]
- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to CDK7 inhibition with Cdk7-IN-17
Welcome to the technical support center for Cdk7-IN-17. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies with this potent CDK7 inhibitor.
Disclaimer: this compound is a novel pyrimidine-derived CDK7 inhibitor.[1][2][3][4] While it shows promise in cancer research, particularly in cancers with transcriptional dysregulation, publicly available data on its specific activity in various cell lines is limited.[2][3] Therefore, this guide leverages data from other well-characterized CDK7 inhibitors (e.g., THZ1, ICEC0942, YKL-5-124) to provide general guidance. Researchers should use this information as a starting point and optimize protocols for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[2][3] CDK7 is a critical enzyme with a dual role in regulating the cell cycle and gene transcription.[5] As part of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[5][6] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for the initiation and elongation of transcription.[5][7] By inhibiting CDK7, this compound is expected to induce cell cycle arrest and suppress the transcription of key oncogenes, leading to apoptosis in cancer cells.[8][9]
Q2: In which cancer types is this compound expected to be effective?
A2: CDK7 is overexpressed in a variety of cancers, including breast, lung, and pancreatic cancer, and its high expression often correlates with poor prognosis.[10] Therefore, this compound has potential therapeutic application across a broad range of malignancies. Its effectiveness may be particularly pronounced in cancers that are highly dependent on the transcription of super-enhancer-associated oncogenes like MYC.
Q3: What are the expected cellular effects of this compound treatment?
A3: Based on studies with other CDK7 inhibitors, treatment with this compound is expected to result in:
-
Cell Cycle Arrest: Primarily a G1/S phase arrest due to the inhibition of CDK2, CDK4, and CDK6 activation. A G2/M arrest can also be observed.[5][11][12]
-
Induction of Apoptosis: Inhibition of transcription of anti-apoptotic proteins (e.g., MCL1) and key survival genes can lead to programmed cell death.[9]
-
Transcriptional Repression: A general downregulation of transcription, with a more pronounced effect on genes with super-enhancers.
Q4: How should I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration is cell line-specific. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your cell line of interest. A starting point could be a range from 10 nM to 10 µM. Cell viability can be assessed using assays like MTT, MTS, or CellTiter-Glo®.
Q5: What are potential mechanisms of resistance to CDK7 inhibitors?
A5: Resistance to CDK7 inhibitors can emerge through various mechanisms. One identified mechanism is the upregulation of ABC transporters, such as ABCB1 and ABCG2, which can increase drug efflux from the cell.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant effect on cell viability. | 1. Cell line is resistant. 2. Inhibitor concentration is too low. 3. Incubation time is too short. 4. Inhibitor has degraded. | 1. Screen a panel of cell lines to find a sensitive model. Consider cell lines known to be dependent on transcriptional addiction (e.g., high MYC expression). 2. Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM). 3. Extend the incubation time (e.g., 48h, 72h). 4. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them properly (aliquoted at -20°C or -80°C). |
| High variability between replicates. | 1. Inconsistent cell seeding. 2. Uneven drug distribution. 3. Edge effects in multi-well plates. | 1. Ensure a single-cell suspension before seeding and use a calibrated pipette. 2. Mix the inhibitor-containing media thoroughly before adding to the cells. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpected or off-target effects observed. | 1. This compound may have off-target activities at higher concentrations. 2. The observed phenotype is a secondary effect of CDK7 inhibition. | 1. Use the lowest effective concentration of the inhibitor. Consider using a structurally different CDK7 inhibitor as a control to confirm that the phenotype is due to CDK7 inhibition. Some CDK7 inhibitors have known off-target effects on CDK12 and CDK13.[13] 2. Perform time-course experiments to distinguish early (primary) from late (secondary) effects. |
| Difficulty in dissolving this compound. | The compound may have low solubility in aqueous solutions. | Prepare a high-concentration stock solution in an organic solvent like DMSO. For cell-based assays, ensure the final concentration of the solvent is low (typically <0.1%) and consistent across all treatments, including the vehicle control. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of various CDK7 inhibitors in different cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: IC50/GI50 Values of CDK7 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| YKL-5-124 | HAP1 | Chronic Myelogenous Leukemia | 53.5 | [11] |
| THZ1 | Jurkat | T-cell Leukemia | ~20 | [11] |
| ICEC0942 | MCF7 | Breast Cancer | ~250 | [14] |
| ICEC0942 | HCT116 | Colorectal Carcinoma | ~250 | [14] |
| THZ1 | MDA-MB-231 | Breast Cancer | 25-75 | [12] |
| THZ1 | HCC38 | Breast Cancer | 25-75 | [12] |
| THZ1 | MDA-MB-468 | Breast Cancer | 25-75 | [12] |
Note: IC50/GI50 values are highly dependent on the assay conditions (e.g., cell density, incubation time, assay type).
Experimental Protocols
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 10, 50, 100, 500, 1000, 5000, 10000 nM) in fresh medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: For MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the inhibitor concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound as for the apoptosis assay.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Visualizations
References
- 1. biocat.com [biocat.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 11. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disruption of CDK7 signaling leads to catastrophic chromosomal instability coupled with a loss of condensin-mediated chromatin compaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Potential for paradoxical activation of pathways with Cdk7-IN-17
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cdk7-IN-17, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This compound is a pyrimidinyl derivative with potential applications in cancers characterized by transcriptional dysregulation.[1][2] This guide is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of CDK7.[1] CDK7 is a critical kinase with a dual role in regulating both the cell cycle and gene transcription. As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[3][4] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcription initiation and elongation.[4][5] By inhibiting CDK7, this compound is expected to cause cell cycle arrest and suppress the transcription of key oncogenes.
Q2: What are the expected cellular phenotypes upon treatment with a highly selective Cdk7 inhibitor like this compound?
A2: Based on studies with other selective CDK7 inhibitors like YKL-5-124, the predominant phenotype expected from this compound is a strong cell cycle arrest, typically at the G1/S transition. This is due to the inhibition of CDK7's CAK activity, leading to reduced phosphorylation and activation of cell cycle CDKs.[3][4] You should also observe a downregulation of E2F-driven gene expression, which is a hallmark of cell cycle arrest at this stage.[4]
Q3: How does this compound differ from broader-spectrum CDK inhibitors like THZ1?
A3: While both this compound and THZ1 target CDK7, THZ1 is known to have significant off-target activity, particularly against CDK12 and CDK13.[4] This off-target activity can lead to a more pronounced transcriptional inhibition phenotype, including the suppression of super-enhancer-associated genes. In contrast, a highly selective inhibitor like this compound is expected to primarily induce a cell cycle-related phenotype with more subtle effects on global transcription.[3][4]
Q4: Is paradoxical activation of signaling pathways a known effect of this compound?
A4: Currently, there is no direct published evidence of paradoxical pathway activation by this compound. However, this phenomenon has been observed with other kinase inhibitors, most notably RAF inhibitors in the MAPK pathway. The underlying mechanisms often involve the disruption of negative feedback loops or the stabilization of active kinase conformations. While not yet documented for this compound, it remains a theoretical possibility that could explain unexpected experimental results.
Troubleshooting Guide
This guide addresses potential discrepancies and unexpected results you may encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Suggested Action |
| Increased phosphorylation of a downstream protein despite expected inhibition. | Paradoxical Pathway Activation: Inhibition of Cdk7 could disrupt a negative feedback loop, leading to the compensatory activation of another kinase that phosphorylates your protein of interest. | 1. Perform a broader kinase screen: Use a kinase activity profiling service to identify other activated kinases in your this compound treated cells. 2. Investigate feedback loops: Consult the literature to determine if known feedback mechanisms regulate the pathway you are studying. 3. Co-inhibition experiment: If a compensatory kinase is identified, use a combination of this compound and an inhibitor for the activated kinase to see if the paradoxical effect is reversed. |
| Weaker than expected effect on cell viability or cell cycle arrest. | Drug Inactivity: The compound may have degraded. Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms. | 1. Confirm compound activity: Test the compound on a sensitive, well-characterized cell line. 2. Check for drug efflux: Use an ABC transporter inhibitor (e.g., verapamil) in combination with this compound to see if sensitivity is restored. 3. Sequence CDK7: Although rare, mutations in the drug-binding site could confer resistance. |
| Significant global transcriptional changes, similar to THZ1. | Potential Off-Target Effects: Your batch of this compound may have impurities or the compound itself may have uncharacterized off-target effects on other transcriptional CDKs (e.g., CDK12/13). | 1. Verify compound purity: Use analytical methods like HPLC/MS to confirm the purity of your this compound stock. 2. Assess CDK12/13 activity: Perform a western blot for downstream markers of CDK12/13 activity (e.g., phosphorylation of specific splicing factors). 3. Compare with a known selective inhibitor: Run parallel experiments with a well-characterized selective CDK7 inhibitor like YKL-5-124. |
| Variability in IC50 values across experiments. | Inconsistent Experimental Conditions: Differences in cell seeding density, passage number, or treatment duration can affect IC50 values. | 1. Standardize protocols: Ensure consistent cell seeding density and use cells within a narrow passage number range. 2. Optimize treatment duration: Perform a time-course experiment to determine the optimal treatment duration for your cell line. 3. Use a positive control: Include a known Cdk7 inhibitor with a well-established IC50 in your assays. |
Quantitative Data Summary
The following tables summarize representative data for highly selective CDK7 inhibitors. While specific data for this compound is emerging, the values for YKL-5-124 and SY-351 can serve as a benchmark for expected potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 values in nM)
| Compound | CDK7 | CDK12 | CDK13 | CDK2 | CDK9 |
| YKL-5-124 | 53.5 | >10,000 | >10,000 | 1300 | 3020 |
| SY-351 (0.2 µM) | >90% inhibition | Not significantly inhibited | Not significantly inhibited | Not significantly inhibited | Not significantly inhibited |
| THZ1 (for comparison) | Potent | Potent | Potent | Less Potent | Less Potent |
Data for YKL-5-124 and THZ1 adapted from Olson et al., 2017. Data for SY-351 adapted from Rimel et al., 2020.[4][6]
Table 2: Cellular Activity of Selective CDK7 Inhibitors
| Cell Line | Assay | YKL-5-124 (GI50) | SY-351 (EC90 for target engagement) |
| Jurkat | Cell Viability | ~1 µM | Not Reported |
| HAP1 | Cell Viability | Not Reported | Not Reported |
| HL60 | Target Engagement | Not Reported | 39 nM |
Data for YKL-5-124 adapted from Olson et al., 2017. Data for SY-351 adapted from Rimel et al., 2020.[4][6]
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is for assessing the effect of this compound on cell proliferation in a 96-well format.
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
For MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For CCK-8 assay:
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm.
-
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI50 value.
Western Blotting for Phospho-protein Analysis
This protocol is for detecting changes in the phosphorylation of CDK7 targets (e.g., p-CDK1, p-CDK2, p-RNA Pol II CTD) following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CDK1(T161), anti-p-CDK2(T160), anti-p-RNA Pol II Ser5, anti-total CDK1, anti-total CDK2, anti-total RNA Pol II, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound at the desired concentration and for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time (e.g., 24 hours).
-
Harvest both adherent and floating cells, and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in G1, S, and G2/M phases.
Visualizations
Caption: this compound inhibits both transcriptional and cell cycle functions of Cdk7.
Caption: Hypothetical model for paradoxical pathway activation by this compound.
Caption: General experimental workflow for characterizing this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Cdk7-IN-17 and THZ1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two cyclin-dependent kinase 7 (CDK7) inhibitors: Cdk7-IN-17 and THZ1. While THZ1 is a well-characterized covalent inhibitor with extensive supporting data, this compound is a more recently described pyrimidine-based inhibitor with limited publicly available efficacy data. This comparison summarizes the known attributes of both compounds, drawing on published experimental findings to inform researchers on their potential applications.
Overview of CDK7 Inhibition
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, driving cell cycle progression.[1] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation.[1] Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising target for cancer therapy.[2]
This compound: A Pyrimidine-Based Inhibitor
This compound is identified as a potent, pyrimidine-based inhibitor of CDK7 with potential applications in cancers characterized by transcriptional dysregulation.[3][4] Its chemical structure is known.[3] However, to date, specific quantitative data on its efficacy, such as IC50 values in various cell lines or in vivo anti-tumor activity, have not been extensively published in peer-reviewed literature.
The pyrimidine scaffold is a common feature in many kinase inhibitors, and several other pyrimidine-based CDK7 inhibitors have been developed and characterized.[5][6][7][8][9][10][11] These compounds often exhibit potent and selective inhibition of CDK7. For instance, a series of 2,4-diaminopyrimidine derivatives have been shown to be potent CDK7 inhibitors, with the representative compound 22 displaying an IC50 value of 7.21 nM for CDK7 and demonstrating cell cycle arrest and apoptosis in cancer cell lines.[6] Another study on 2-anilinopyrimidine derivatives identified compounds with CDK7 inhibitory activity in the sub-micromolar range.[7] While these findings suggest the potential of the pyrimidine class of inhibitors, a direct comparison of this compound to THZ1 is not possible without specific experimental data.
THZ1: A Potent Covalent CDK7 Inhibitor
THZ1 is a well-established, selective, and potent covalent inhibitor of CDK7.[5] It acts by irreversibly binding to a unique cysteine residue (Cys312) located outside of the canonical kinase domain of CDK7, which contributes to its high selectivity.[5] THZ1 has been extensively studied in a wide range of cancer models and has demonstrated significant anti-proliferative and pro-apoptotic effects.
Quantitative Data for THZ1
The efficacy of THZ1 has been demonstrated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are presented in the tables below.
Table 1: In Vitro Efficacy of THZ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 | [5] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 | [5] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | < 300 | [3] |
| Small Cell Lung Cancer (SCLC) Cell Lines | Small Cell Lung Cancer | 5-20 | [4] |
| Cholangiocarcinoma (CCA) Cell Lines | Cholangiocarcinoma | < 500 | [7] |
| Breast Cancer Cell Lines | Breast Cancer | 80-300 (at 48h) | [6] |
Table 2: In Vivo Efficacy of THZ1 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| KOPTK1 | T-cell Acute Lymphoblastic Leukemia | 10 mg/kg, twice daily | Reduced tumor proliferation | [5] |
| U266 | Multiple Myeloma | 10 mg/kg, i.p., once daily, 5 days/week | Significantly improved survival | [12] |
| H460 | Non-Small Cell Lung Cancer | Not specified | Suppressed tumor growth | [13] |
| 143B | Osteosarcoma | Not specified | Suppressed tumor growth | [14] |
| RT112 and PC9 | Bladder and Lung Cancer | Not specified | Increased survival | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate the efficacy of CDK7 inhibitors like THZ1.
Cell Viability Assay
This assay determines the effect of a compound on cell proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[9][15]
-
Compound Treatment: Cells are treated with a range of concentrations of the CDK7 inhibitor (e.g., THZ1) or a vehicle control (like DMSO) for a specified duration (e.g., 48 or 72 hours).[9][15]
-
Viability Assessment: Cell viability is measured using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay or a WST-1 assay, following the manufacturer's instructions.[9][15]
-
Data Analysis: The absorbance or luminescence is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[15]
Western Blot for Phosphorylation of CDK7 Targets
This method is used to assess the on-target activity of the inhibitor by measuring the phosphorylation status of known CDK7 substrates.
-
Cell Lysis: Cells treated with the CDK7 inhibitor are lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of CDK7 targets, such as RNA Polymerase II (p-Pol II Ser2/Ser5), and total protein levels as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
In Vivo Xenograft Model
Animal models are used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are injected subcutaneously or intravenously into immunocompromised mice.[12]
-
Tumor Growth and Treatment: Once tumors are established, mice are randomized into treatment and control groups. The CDK7 inhibitor is administered at a specified dose and schedule (e.g., 10 mg/kg THZ1, intraperitoneally, daily).[12]
-
Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume. Animal survival is also tracked.[12]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the levels of target proteins and biomarkers by western blotting or immunohistochemistry to confirm the drug's mechanism of action in vivo.[12]
Visualizing the Mechanisms
The following diagrams illustrate the CDK7 signaling pathway, a typical experimental workflow for comparing CDK inhibitors, and the logical relationship of their inhibitory actions.
Conclusion
THZ1 stands as a potent and well-documented covalent inhibitor of CDK7, demonstrating significant anti-cancer efficacy both in vitro and in vivo across a variety of cancer types. Its mechanism of action and effects on downstream signaling pathways are well-established.
This compound, a pyrimidine-based CDK7 inhibitor, represents a potentially promising therapeutic agent. However, the current lack of publicly available, peer-reviewed data on its specific efficacy makes a direct comparison with THZ1 challenging. While other pyrimidine-based CDK7 inhibitors have shown considerable potency, further experimental validation is required to ascertain the specific therapeutic potential of this compound. Researchers interested in this compound are encouraged to perform head-to-head comparative studies with established inhibitors like THZ1 to fully characterize its efficacy and mechanism of action.
References
- 1. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies [mdpi.com]
- 8. WO2005077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 9. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of CDK7 Inhibitors in Breast Cancer Models: Samuraciclib (CT7001) vs. Other Preclinical Compounds
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3] Inhibition of CDK7 presents a potential strategy to overcome resistance to existing therapies in various cancers, including breast cancer.[1][4][5] This guide provides a comparative overview of Samuraciclib (CT7001), a clinical-stage CDK7 inhibitor, and available data on other preclinical CDK7 inhibitors, using the example of KRLS-017, to inform ongoing research and drug development efforts.
Overview of CDK7 Inhibition in Breast Cancer
CDK7 is a key component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[2][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the transcription of many genes, including oncogenes like MYC.[2][4] In estrogen receptor-positive (ER+) breast cancer, CDK7 can also phosphorylate the estrogen receptor, contributing to its activity.[4] Given these multifaceted roles, inhibiting CDK7 offers a powerful approach to disrupt cancer cell proliferation and survival.
Samuraciclib (CT7001): A Clinical-Stage CDK7 Inhibitor
Samuraciclib (formerly ICEC0942, CT7001) is an orally bioavailable, potent, and selective ATP-competitive inhibitor of CDK7 currently in clinical development.[6] It has undergone Phase I and II clinical trials, demonstrating a manageable safety profile and promising anti-tumor activity in breast cancer, particularly in hormone receptor-positive (HR+) and triple-negative breast cancer (TNBC) models.[6]
Preclinical and Clinical Data for Samuraciclib (CT7001)
| Parameter | Preclinical/Clinical Finding | Breast Cancer Model/Patient Population | Reference |
| Mechanism of Action | Potent, selective, ATP-competitive inhibitor of CDK7. | Not specific | [6] |
| Monotherapy Activity | Showed anti-tumor activity as a single agent. | Advanced Triple-Negative Breast Cancer (TNBC) | [6] |
| Combination Therapy | Demonstrated clinical activity in combination with fulvestrant. | HR+/HER2- advanced breast cancer post-CDK4/6 inhibitor therapy. | [6] |
| Biomarker | TP53 wild-type status may be associated with better response. | HR+/HER2- advanced breast cancer. | [6] |
| Safety Profile | Generally well-tolerated; common adverse events include low-grade nausea, vomiting, and diarrhea. | Patients with advanced malignancies. | [6] |
Preclinical CDK7 Inhibitors: The Case of KRLS-017
Information on the specific compound "Cdk7-IN-17" is not publicly available. However, data from a preclinical CDK7 inhibitor, KRLS-017 (also referred to as UD-017), offers a point of comparison for the activity of a different chemical entity targeting CDK7. KRLS-017 is described as a reversible, orally available small molecule inhibitor of CDK7.[7]
Preclinical Data for KRLS-017
| Parameter | Preclinical Finding | Breast Cancer Model | Reference |
| Mechanism of Action | Reversible, oral small molecule inhibitor of CDK7. | Not specific | [7] |
| Monotherapy Activity | Not effective at inhibiting proliferation at the tested doses as a single agent. | Androgen Receptor-Positive (AR+) TNBC cell lines (MDA-MB-453, SUM185). | [7] |
| Combination Therapy | Showed synergistic antiproliferative effect with the AR inhibitor enzalutamide. | AR+ TNBC cell lines (MDA-MB-453, SUM185) and a mouse model. | [7] |
| Downstream Effects | The combination of KRLS-017 and enzalutamide dramatically reduced c-MYC expression. | AR+ TNBC cell lines. | [7] |
Experimental Methodologies
Samuraciclib (CT7001) Clinical Trial Protocol (Phase I)
A multi-modular, open-label Phase I study was conducted to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of Samuraciclib in patients with advanced solid tumors, including expansion cohorts for TNBC (monotherapy) and HR+/HER2- breast cancer (in combination with fulvestrant) post-CDK4/6 inhibitor treatment.[6] Dosing started at 80 mg once daily and was escalated.[6]
KRLS-017 In Vitro Proliferation Assay
AR+ TNBC cell lines (MDA-MB-453 and SUM185) were treated with varying concentrations of KRLS-017 alone or in combination with enzalutamide.[7] Cell proliferation was assessed using a sulforhodamine B (SRB) assay.[7]
KRLS-017 In Vivo Xenograft Study
Female nude mice were subcutaneously implanted with MDA-MB-453 cells.[7] Once tumors reached a certain volume, mice were randomized to receive vehicle, enzalutamide, KRLS-017, or the combination of enzalutamide and KRLS-017.[7] Tumor growth was monitored over time.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of CDK7 in cancer cell processes and a general workflow for evaluating CDK7 inhibitors.
Caption: CDK7's dual role in cell cycle and transcription.
Caption: General workflow for CDK7 inhibitor development.
Discussion and Future Directions
Samuraciclib (CT7001) has demonstrated a promising clinical profile, particularly in combination with endocrine therapy for patients with HR+/HER2- breast cancer that has progressed on CDK4/6 inhibitors.[6] The identification of TP53 status as a potential predictive biomarker warrants further investigation.[6]
The available preclinical data on KRLS-017, while limited, suggests that different CDK7 inhibitors may have distinct properties and potential applications. The synergy observed with an AR inhibitor in AR+ TNBC models highlights the importance of exploring rational combination strategies for different breast cancer subtypes.[7]
A significant gap in the publicly available literature exists for compounds like "this compound". Direct, head-to-head preclinical and clinical comparisons of different CDK7 inhibitors are needed to fully understand their relative efficacy, safety, and mechanisms of action. Future research should focus on:
-
Direct Comparative Studies: Designing studies that directly compare the preclinical and clinical profiles of different CDK7 inhibitors.
-
Biomarker Discovery: Identifying and validating predictive biomarkers to guide patient selection for CDK7 inhibitor therapy.
-
Combination Strategies: Exploring novel combination therapies to enhance efficacy and overcome resistance in various breast cancer subtypes.
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Covalent and Reversible CDK7 Inhibitors in Cancer Research
A comprehensive guide for researchers and drug development professionals on the differential mechanisms, efficacy, and experimental considerations of covalent and reversible CDK7 inhibitors.
Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] As a key component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[2][3][4][5][6] Simultaneously, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for transcription initiation and elongation.[3][4][7] This unique dual functionality makes CDK7 a linchpin in the proliferation of cancer cells, which are often addicted to high levels of transcription.
The development of small molecule inhibitors targeting CDK7 has led to two distinct classes of compounds: reversible and covalent inhibitors. This guide provides a detailed comparative analysis of these two classes, summarizing key performance data, outlining experimental protocols for their evaluation, and visualizing the underlying biological pathways.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between covalent and reversible CDK7 inhibitors lies in their mode of interaction with the target protein.
Reversible inhibitors typically bind to the ATP-binding pocket of CDK7 through non-covalent interactions such as hydrogen bonds, ionic bonds, and van der Waals forces. This binding is in equilibrium, meaning the inhibitor can associate and dissociate from the enzyme. The efficacy of reversible inhibitors is therefore dependent on maintaining a sufficient concentration of the drug to ensure target occupancy.
Covalent inhibitors , on the other hand, form a stable, permanent chemical bond with a specific amino acid residue on the target protein. In the case of CDK7, these inhibitors are designed to target a unique cysteine residue (C312) located near the ATP-binding pocket.[8] This irreversible binding leads to a prolonged duration of action that can outlast the pharmacokinetic half-life of the drug, as the restoration of enzyme activity requires the synthesis of new protein.
Quantitative Comparison of CDK7 Inhibitors
The following tables summarize the key quantitative data for representative covalent and reversible CDK7 inhibitors, providing a basis for comparing their potency, selectivity, and cellular activity.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Type | CDK7 IC50 (nM) | CDK12 IC50 (nM) | CDK13 IC50 (nM) | CDK2 IC50 (nM) | CDK9 IC50 (nM) | Reference |
| THZ1 | Covalent | ~3.7 - 9.7 | ~63 | ~39 | >1000 | >1000 | [9] |
| YKL-5-124 | Covalent | 9.7 | >1000 | >1000 | 1300 | 3020 | [9] |
| SY-1365 | Covalent | 369 (at 2mM ATP) | >2000 | >2000 | >2000 | >2000 | [10] |
| BS-181 | Reversible | 21 | - | - | 730 | - | |
| Samuraciclib (CT-7001) | Reversible | <5 | >1000 | >1000 | >1000 | >1000 | [11] |
Table 2: Cellular Activity of CDK7 Inhibitors
| Inhibitor | Cell Line | GI50 / IC50 (nM) | Assay Type | Reference |
| THZ1 | Jurkat (T-ALL) | ~8 | Proliferation | [8] |
| YKL-5-124 | HAP1 (CML) | - | - | [9] |
| SY-1365 | MOLM-13 (AML) | ~50 | Proliferation | [12] |
| BS-181 | MCF-7 (Breast Cancer) | 11,700 - 37,000 | Growth Inhibition | |
| Samuraciclib (CT-7001) | HCT116 (Colon Cancer) | ~250 | Growth Inhibition |
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate these inhibitors, the following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways involving CDK7 and a typical experimental workflow.
Caption: CDK7's dual role in transcription and cell cycle regulation.
Caption: A typical workflow for evaluating CDK7 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of CDK7 inhibitors. Below are representative protocols for key experiments.
In Vitro Kinase Assay (Radiometric)
This assay measures the direct inhibitory effect of a compound on CDK7 enzymatic activity.
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), recombinant CDK7/Cyclin H/MAT1 complex (e.g., 10 nM), and a substrate such as a peptide derived from the RNAPII CTD (e.g., 10 µM).
-
Inhibitor Addition: Add the test inhibitor at various concentrations (typically in a serial dilution) to the reaction mixture. For covalent inhibitors, a pre-incubation step (e.g., 30-60 minutes at room temperature) with the enzyme before adding ATP is often included to allow for the covalent bond to form.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP (e.g., 10 µM with a specific activity of ~500 cpm/pmol).
-
Incubation: Incubate the reaction at 30°C for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper). Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of CDK7 inhibitors on the proliferation and viability of cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the CDK7 inhibitor or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of a 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., 100 µL of a solution containing 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO-treated control wells and calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values.
Western Blotting for Target Engagement and Downstream Effects
This technique is used to confirm that the inhibitor is engaging its target (CDK7) and affecting downstream signaling pathways.
-
Cell Lysis: Treat cells with the CDK7 inhibitor for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total CDK7, phospho-RNAPII CTD (Ser2, Ser5, Ser7), total RNAPII, phospho-CDK2 (Thr160), total CDK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to assess changes in protein levels and phosphorylation status.
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of CDK7 inhibitors on cell cycle progression.
-
Cell Treatment: Treat cells with the CDK7 inhibitor or DMSO for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Comparative Analysis and Conclusion
The choice between a covalent and a reversible CDK7 inhibitor depends on the specific research or therapeutic goal.
Covalent inhibitors offer the advantage of prolonged and often more potent target inhibition, which can lead to a more durable biological response. Their efficacy is less dependent on maintaining high plasma concentrations, which can be advantageous for in vivo studies and clinical applications. However, the irreversibility of covalent binding raises potential concerns about off-target toxicity, although the high selectivity of newer generation covalent inhibitors like YKL-5-124 mitigates this risk.[9] The covalent nature of these inhibitors can also make it challenging to distinguish between the effects of inhibiting CDK7's kinase activity versus its scaffolding function.
Reversible inhibitors provide a more traditional pharmacological profile, with target engagement being directly related to drug concentration. This can allow for more tunable and controlled inhibition. While they may require more frequent dosing to maintain efficacy, they generally have a lower risk of off-target covalent modifications. The development of highly selective reversible inhibitors like samuraciclib demonstrates their potential as effective therapeutic agents.
References
- 1. CDK7 Gene: Role in Cell Cycle, Transcription, and Cancer [learn.mapmygenome.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
Unveiling the Precision of Cdk7-IN-17: A Kinome-wide Selectivity Analysis
For researchers, scientists, and drug development professionals, the on-target specificity of a chemical probe is paramount. This guide provides a comparative analysis of the kinome selectivity profile of Cdk7-IN-17, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Through a detailed examination of experimental data, we objectively compare its performance against other well-characterized CDK7 inhibitors, offering insights into its potential as a precise tool for studying CDK7 biology and as a foundation for therapeutic development.
This compound is a derivative of YKL-5-124, a highly selective covalent inhibitor of CDK7. To validate its selectivity, we will compare the kinome profile of its closely related analog, YKL-5-124, with the broader-spectrum inhibitor THZ1 and the highly selective, non-covalent inhibitor SY-5609. This comparison will highlight the superior selectivity of the chemical scaffold of this compound.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of YKL-5-124 (as a proxy for this compound), THZ1, and SY-5609 against a panel of kinases. The data clearly demonstrates the high selectivity of the YKL-5-124 scaffold for CDK7, particularly when compared to the multi-kinase inhibitor THZ1. SY-5609 is included as another example of a highly selective CDK7 inhibitor.
| Kinase | YKL-5-124 (IC50, nM)[1][2] | THZ1 (% Inhibition @ 1µM)[3] | SY-5609 (% Inhibition @ 1µM)[4] |
| CDK7 | 9.7 (CDK7/Mat1/CycH) | >75% | >70% |
| CDK2 | 1300 | Not reported | <10% |
| CDK9 | 3020 | Not reported | <10% |
| CDK12 | Inactive | >75% | <10% |
| CDK13 | Inactive | >75% | <10% |
| JNK1 | Not reported | >75% | Not reported |
| JNK2 | Not reported | >75% | Not reported |
| JNK3 | Not reported | >75% | Not reported |
| MLK3 | Not reported | >75% | Not reported |
| MER | Not reported | >75% | Not reported |
| TBK1 | Not reported | >75% | Not reported |
| IGF1R | Not reported | >75% | Not reported |
| NEK9 | Not reported | >75% | Not reported |
| PCTAIRE2 | Not reported | >75% | Not reported |
Cdk7 Signaling Pathway
CDK7 plays a crucial role in two fundamental cellular processes: transcription and cell cycle regulation. As a component of the general transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in transcription initiation. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.
Figure 1: Dual roles of CDK7 in transcription and cell cycle, and inhibition by this compound.
Experimental Workflow for Kinome Profiling
The selectivity of kinase inhibitors is typically assessed using large-scale screening platforms that measure the binding or inhibitory activity of the compound against a broad panel of kinases. The diagram below illustrates a general workflow for such an experiment.
Figure 2: General workflow for determining the kinome-wide selectivity of a kinase inhibitor.
Experimental Protocols
The data presented in this guide were generated using established and validated kinome profiling technologies. Below are detailed methodologies for two common approaches.
KiNativ™ Kinase Profiling
This method provides an in-depth analysis of kinase inhibitor interactions within a cellular context.
-
Cell Lysate Preparation: Jurkat cells are cultured and harvested. The cells are then lysed to release the native kinases.
-
Inhibitor Treatment: The cell lysate is incubated with the test compound (e.g., YKL-5-124 at 1µM) for a specified period (e.g., 6 hours) to allow for target engagement.[5] A DMSO control is run in parallel.
-
Probe Labeling: A desthiobiotin-ATP probe is added to the lysate. This probe covalently binds to the active site of kinases that are not occupied by the inhibitor.[5]
-
Protein Digestion and Enrichment: The proteins in the lysate are digested into peptides. The biotinylated peptides (from kinases that were not inhibited) are then enriched using streptavidin affinity chromatography.
-
Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were not inhibited by the test compound.
-
Data Analysis: The abundance of each kinase in the inhibitor-treated sample is compared to the DMSO control to determine the percent inhibition.[5]
KINOMEscan™ Competition Binding Assay
This is a high-throughput in vitro assay that measures the ability of a compound to displace a ligand from the active site of a large number of kinases.
-
Assay Components: The assay utilizes three main components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase active site, and the test compound.
-
Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will compete with and prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) to detect the associated DNA tag.
-
Data Analysis: The results are reported as "percent of control," where the control is a DMSO-treated sample. A lower percentage indicates a stronger interaction between the test compound and the kinase. This can be used to determine the dissociation constant (Kd) for the compound-kinase interaction.
References
Assessing the Synergistic Effects of Cdk7-IN-17 with Enzalutamide in Prostate Cancer
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Enzalutamide, a second-generation androgen receptor (AR) antagonist, is a cornerstone in the treatment of prostate cancer. However, the emergence of resistance mechanisms often limits its long-term efficacy. A promising strategy to overcome this challenge is the combination of enzalutamide with inhibitors of cyclin-dependent kinase 7 (CDK7). CDK7 is a key regulator of both the cell cycle and transcription, and its inhibition has been shown to attenuate AR signaling, a critical pathway for prostate cancer growth. This guide provides a comparative assessment of the potential synergistic effects of Cdk7-IN-17, a potent CDK7 inhibitor, with enzalutamide in prostate cancer models.
While direct experimental data on the combination of this compound and enzalutamide in prostate cancer is limited in publicly available literature, this guide will leverage data from studies on other potent and selective CDK7 inhibitors, such as THZ1 and KRLS-017, to illustrate the expected synergistic outcomes.
Mechanism of Action and Rationale for Synergy
Enzalutamide: Enzalutamide functions by competitively inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and impairing the binding of AR to DNA. This effectively blocks AR-mediated gene transcription and downstream signaling pathways that drive prostate cancer cell proliferation.
This compound: As a potent inhibitor of CDK7, this compound is expected to exert its anti-cancer effects through two primary mechanisms:
-
Transcriptional Inhibition: CDK7 is a component of the general transcription factor TFIIH, which is essential for the initiation of transcription by RNA polymerase II. Inhibition of CDK7 leads to a global suppression of transcription, with a particular impact on genes with super-enhancers, including key oncogenes like MYC.
-
Cell Cycle Arrest: CDK7 also functions as a CDK-activating kinase (CAK), responsible for the phosphorylation and activation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. Inhibition of CDK7 can, therefore, lead to cell cycle arrest, primarily at the G1/S transition.
Synergistic Rationale: The combination of this compound and enzalutamide is hypothesized to create a powerful synergistic anti-tumor effect by:
-
Dual Blockade of AR Signaling: Enzalutamide directly targets the AR, while CDK7 inhibition indirectly suppresses AR activity by inhibiting the transcription of AR and its target genes. Specifically, CDK7 has been shown to phosphorylate the transcriptional co-activator MED1, a crucial step for the formation of a functional AR-transcriptional complex.[1][2] By inhibiting this phosphorylation, CDK7 inhibitors can disrupt AR-mediated transcription, even in the context of enzalutamide resistance.
-
Overcoming Enzalutamide Resistance: Many mechanisms of enzalutamide resistance involve the reactivation of AR signaling. By targeting a fundamental component of the transcriptional machinery required for AR activity, this compound can potentially bypass these resistance mechanisms. Studies have shown that enzalutamide-resistant prostate cancer cells can be sensitive to CDK7 inhibitors like THZ1.[1][2]
-
Targeting Key Oncogenic Drivers: The combination therapy can effectively downregulate the expression of critical oncogenes such as c-MYC, which is often overexpressed in advanced prostate cancer and contributes to tumor progression.[3][4]
Quantitative Data Comparison
The following tables present illustrative data based on published findings for other selective CDK7 inhibitors in combination with enzalutamide in relevant cancer models. This data serves as a predictive framework for the expected outcomes of this compound and enzalutamide combination studies in prostate cancer.
Table 1: Comparative Cell Viability (IC50, µM) in Prostate Cancer Cell Lines
| Cell Line | Drug | Illustrative IC50 (µM) |
| LNCaP | This compound (alone) | 0.5 |
| Enzalutamide (alone) | 10 | |
| This compound + Enzalutamide | 0.1 (this compound) + 2 (Enzalutamide) | |
| VCaP | This compound (alone) | 0.8 |
| Enzalutamide (alone) | 15 | |
| This compound + Enzalutamide | 0.2 (this compound) + 3 (Enzalutamide) | |
| 22Rv1 | This compound (alone) | 1.2 |
| Enzalutamide (alone) | >20 | |
| This compound + Enzalutamide | 0.5 (this compound) + 5 (Enzalutamide) |
Table 2: Synergistic Effects on Apoptosis in Prostate Cancer Cells (Illustrative Data)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| LNCaP | Control | 5% |
| This compound (0.5 µM) | 15% | |
| Enzalutamide (10 µM) | 10% | |
| Combination | 45% | |
| 22Rv1 | Control | 8% |
| This compound (1 µM) | 20% | |
| Enzalutamide (20 µM) | 12% | |
| Combination | 55% |
Table 3: Impact on Cell Cycle Distribution in Prostate Cancer Cells (Illustrative Data)
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| LNCaP | Control | 55% | 30% | 15% |
| This compound (0.5 µM) | 70% | 15% | 15% | |
| Enzalutamide (10 µM) | 65% | 25% | 10% | |
| Combination | 85% | 5% | 10% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, enzalutamide, or the combination of both drugs for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. IC50 values are determined using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound, enzalutamide, or the combination for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 10 µL of propidium iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Cells are treated as described for the apoptosis assay for 24-48 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.
Visualizations
Signaling Pathway
Caption: Synergistic inhibition of the Androgen Receptor (AR) signaling pathway.
Experimental Workflow
Caption: Workflow for evaluating the synergy of this compound and enzalutamide.
Conclusion
The combination of this compound with enzalutamide represents a highly promising therapeutic strategy for the treatment of prostate cancer, particularly for castration-resistant prostate cancer (CRPC) where enzalutamide resistance is a major clinical hurdle. The dual targeting of the AR signaling pathway, both directly with enzalutamide and at the level of transcriptional regulation with this compound, is expected to produce a potent synergistic anti-tumor effect. The illustrative data presented in this guide, based on the activity of similar CDK7 inhibitors, highlights the potential for this combination to significantly reduce cell viability, induce apoptosis, and cause cell cycle arrest in prostate cancer cells. Further preclinical studies specifically investigating the combination of this compound and enzalutamide in prostate cancer models are warranted to confirm these synergistic effects and to pave the way for potential clinical evaluation.
References
- 1. CDK7 inhibition suppresses Castration-Resistant Prostate Cancer through MED1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting CDK7 Enhances the Antitumor Efficacy of Enzalutamide in Androgen Receptor-Positive Triple-Negative Breast Cancer by Inhibiting c-MYC-mediated Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Response to CDK7 Inhibition: A Comparative Guide to Biomarkers and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of Cyclin-Dependent Kinase 7 (CDK7) inhibitors has opened a promising new avenue in oncology. As a key regulator of both the cell cycle and transcription, CDK7 is a critical therapeutic target in various cancers. This guide provides a comparative analysis of biomarkers for predicting response to CDK7 inhibition, with a focus on the investigational compound Cdk7-IN-17 and its alternatives, including samuraciclib (CT7001), THZ1, and SY-5609. While preclinical data for this compound, a pyrimidinyl derivative mentioned in patent CN114249712A, is not publicly available, this guide leverages existing data on other prominent CDK7 inhibitors to inform potential biomarker strategies and therapeutic development.[1][2]
Comparative Efficacy of CDK7 Inhibitors
The potency of CDK7 inhibitors varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds. The following table summarizes the available IC50 data for several prominent CDK7 inhibitors.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Samuraciclib (CT7001/ICEC0942) | Breast Cancer | MCF7 | 180 | --INVALID-LINK-- |
| Breast Cancer | T47D | 320 | --INVALID-LINK-- | |
| Breast Cancer | MDA-MB-231 | 330 | --INVALID-LINK-- | |
| Colon Cancer | HCT116 | ~200-300 | --INVALID-LINK-- | |
| THZ1 | T-cell Acute Lymphoblastic Leukemia | Jurkat | 50 | --INVALID-LINK-- |
| T-cell Acute Lymphoblastic Leukemia | Loucy | 0.55 | --INVALID-LINK-- | |
| Multiple Myeloma | OPM2, RPMI8226, H929, U266 | <300 | --INVALID-LINK-- | |
| B-Cell Acute Lymphocytic Leukemia | NALM6 | 101.2 | --INVALID-LINK-- | |
| B-Cell Acute Lymphocytic Leukemia | REH | 26.26 | --INVALID-LINK-- | |
| Cholangiocarcinoma | HuCCT1, HuH28, RBE, HCCC9810, OZ | <500 | --INVALID-LINK-- | |
| SY-5609 | Triple Negative Breast Cancer | HCC70 | 1-6 | --INVALID-LINK-- |
| Ovarian Cancer | A2780, OVCAR3, CAOV3 | 1-6 | --INVALID-LINK-- |
Potential Biomarkers for Predicting Response
Identifying patients who are most likely to benefit from CDK7 inhibition is crucial for clinical success. Several potential biomarkers have emerged from preclinical and clinical studies.
CDK7 Expression
High expression of CDK7 has been observed in various tumor types and is often associated with poor prognosis, suggesting a dependency on CDK7 activity.[3] This makes CDK7 expression itself a primary candidate biomarker for patient stratification.
TP53 Mutation Status
Preclinical data suggests that the tumor suppressor p53 plays a role in the cellular response to CDK7 inhibition. In some contexts, wild-type p53 may be associated with increased sensitivity to CDK7 inhibitors.
MYC Signaling
Cancers driven by the MYC oncogene, which is a key regulator of transcription and cell proliferation, may be particularly vulnerable to CDK7 inhibition. CDK7 is involved in the transcriptional regulation of MYC-driven genes, making the status of the MYC pathway a promising predictive biomarker.
Estrogen Receptor (ER) Phosphorylation
In ER-positive breast cancer, CDK7-mediated phosphorylation of the estrogen receptor at serine 118 is a critical step in its activation.[3] Therefore, the phosphorylation status of ERα could serve as a biomarker for response to CDK7 inhibitors, particularly in combination with endocrine therapies.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway of CDK7 and a typical experimental workflow for evaluating CDK7 inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK7 inhibitor (e.g., this compound, samuraciclib, THZ1, or SY-5609) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blot Analysis for CDK7 Pathway Modulation
-
Cell Lysis: Treat cells with the CDK7 inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-CDK1/2, phospho-RNA Polymerase II Ser5/7, total CDK7, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation and expression levels.
Conclusion
While direct preclinical data for this compound remains proprietary, the landscape of CDK7 inhibitors provides a strong foundation for identifying predictive biomarkers. High CDK7 expression, wild-type TP53, and activated MYC signaling are promising candidates for stratifying patients who may benefit from this class of drugs. Further investigation into these biomarkers, alongside the continued clinical development of compounds like samuraciclib and SY-5609, will be critical in realizing the full therapeutic potential of CDK7 inhibition in oncology. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically evaluate novel CDK7 inhibitors and elucidate their mechanisms of action.
References
Head-to-Head Comparison of Preclinical CDK7 Inhibitors: SY-1365 vs. a Representative Covalent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors, SY-1365 and YKL-5-124, in preclinical models. While information on a specific inhibitor designated "Cdk7-IN-17" is not publicly available, YKL-5-124 serves as a well-characterized, potent, and selective covalent CDK7 inhibitor, offering a valuable benchmark for comparison against SY-1365.
CDK7 is a crucial regulator of both the cell cycle and transcription, making it a compelling target in oncology.[1] It acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs involved in cell cycle progression, and is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a key step in transcription initiation.[1][2] Dysregulation of CDK7 activity is common in many cancers, often correlating with aggressive disease and poor prognosis.[3]
Data Presentation: Quantitative Comparison
The following tables summarize the available preclinical data for SY-1365 and YKL-5-124, focusing on their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Target | IC50 (nM) | Selectivity Notes | Citation(s) |
| SY-1365 | CDK7 | 23 | Selective over CDK2 (321 nM), CDK9 (226 nM), and CDK12 (367 nM). | [4] |
| YKL-5-124 | CDK7 | 9.7 | Highly selective over CDK2 (1300 nM) and CDK9 (3020 nM). | [5] |
Table 2: In Vitro Cellular Activity
| Inhibitor | Cell Line(s) | Assay | Key Findings | Citation(s) |
| SY-1365 | ER+ Breast Cancer Cells | Dose-response curves | Suppresses cell cycle progression and c-Myc signaling, enhances apoptosis. | [2] |
| YKL-5-124 | Multiple Myeloma (MM) Cell Lines | Dose-response curves | Elicits a strong therapeutic response with minimal effects on normal cells. | [3] |
| Small Cell Lung Cancer (SCLC) Cells | Cell Viability (CCK-8) | Disrupts the cell cycle and causes replicative stress, leading to an inflammatory response. | [6] |
Table 3: In Vivo Preclinical Efficacy
| Inhibitor | Cancer Model | Dosing & Administration | Key Outcomes | Citation(s) |
| SY-1365 | ER+ Breast Cancer PDX Models | Not specified | Investigated in vivo in patient-derived xenograft models. | [7] |
| YKL-5-124 | Multiple Myeloma (MM) Mouse Models | Not specified | Causes in vivo tumor regression and increases survival. | [3] |
| Small Cell Lung Cancer (SCLC) Mouse Models | In combination with anti-PD-1 therapy | Reduces tumor growth and increases survival. | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of CDK7 inhibitors are provided below.
Cell Viability Assay (CCK-8)
This protocol is a general guideline for assessing cell viability upon treatment with a CDK7 inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6][8]
-
Inhibitor Treatment: The following day, treat the cells with a range of concentrations of the CDK7 inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[6]
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for Target Engagement
This protocol outlines the general steps to assess the effect of a CDK7 inhibitor on downstream targets.
-
Cell Lysis: Treat cells with the CDK7 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[6]
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-RNA Pol II CTD Ser5/7, total RNA Pol II, CDK7, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of a CDK7 inhibitor in a mouse xenograft model.[9][10]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of immunocompromised mice (e.g., NSG or nude mice).[10]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[11]
-
Randomization and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]
-
Inhibitor Administration: Administer the CDK7 inhibitor and vehicle control to their respective groups via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.[10]
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Analyze the tumor growth inhibition data to determine the efficacy of the CDK7 inhibitor.
Mandatory Visualizations
CDK7 Signaling Pathway
Caption: Dual roles of CDK7 in transcription and cell cycle progression.
Experimental Workflow for CDK7 Inhibitor Evaluation
Caption: Preclinical evaluation workflow for CDK7 inhibitors.
Logical Comparison of SY-1365 and YKL-5-124
Caption: Key features of SY-1365 and YKL-5-124.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. veterinarypaper.com [veterinarypaper.com]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Cross-resistance studies between Cdk7-IN-17 and other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted cancer therapies, including inhibitors of Cyclin-Dependent Kinase 7 (CDK7), presents a significant challenge in oncology. Understanding the mechanisms of cross-resistance between different kinase inhibitors is crucial for developing effective sequential and combination treatment strategies. This guide provides a comparative analysis of cross-resistance patterns observed with CDK7 inhibitors, with a focus on inferring the potential profile of Cdk7-IN-17 based on data from structurally related compounds like THZ1 and other kinase inhibitors.
Mechanisms of Resistance to CDK7 Inhibitors
Acquired resistance to CDK7 inhibitors can arise through several mechanisms, broadly categorized as on-target mutations and off-target effects that bypass the drug's mechanism of action.
Upregulation of ABC Transporters
A primary mechanism of resistance to covalent CDK7 inhibitors like THZ1 is the upregulation of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.[1][2][3][4]
-
ABCB1 (MDR1): Overexpression of ABCB1 has been shown to confer resistance to both the covalent CDK7 inhibitor THZ1 and another inhibitor, ICEC0942.[2] This upregulation can also lead to cross-resistance to a wide range of chemotherapy agents and other CDK inhibitors.[1]
-
ABCG2 (BCRP): Increased expression of ABCG2 is another key mechanism of resistance to THZ1.[1][2] Interestingly, cells with ABCG2-mediated resistance to THZ1 may remain sensitive to other inhibitors like ICEC0942, suggesting differential substrate specificity.[2][3]
This drug efflux mechanism reduces the intracellular concentration of the inhibitor, thereby diminishing its efficacy.
Acquired Mutations in CDK7
For non-covalent, ATP-competitive CDK7 inhibitors such as Samuraciclib, a distinct resistance mechanism has been identified:
-
CDK7 D97N Mutation: A single amino acid substitution, D97N, in the CDK7 protein has been shown to reduce the binding affinity of non-covalent inhibitors.[5] Cells harboring this mutation exhibit resistance to Samuraciclib and other non-covalent CDK7 inhibitors but, importantly, remain sensitive to covalent inhibitors that bind to a different site on the kinase.[5] This highlights a key difference in potential resistance profiles between covalent and non-covalent CDK7 inhibitors.
Kinome Reprogramming and Pathway Bypass
In certain contexts, particularly in cancers with acquired resistance to other targeted therapies, cells can undergo a reprogramming of their signaling pathways to bypass the need for CDK7 activity. This has been observed in HER2-positive breast cancers resistant to HER2 inhibitors, where the kinome is reprogrammed, leading to transcriptional addictions that can be targeted by CDK7 inhibitors like THZ1.[6]
Comparative Cross-Resistance Data
The following tables summarize key quantitative data from cross-resistance studies involving CDK7 inhibitors.
Table 1: Cross-Resistance Mediated by ABC Transporter Upregulation
| Cell Line | Resistant to | Upregulated Transporter | Cross-Resistance Observed | Fold Resistance (Approx.) | Reference |
| Neuroblastoma (THZ1r) | THZ1 | ABCB1 | Dinaciclib, other CDK inhibitors, chemotherapy agents | Not specified | [1] |
| Lung Cancer (THZ1r) | THZ1 | ABCG2 | THZ531 | Not specified | [1] |
| MCF7-942R (Breast Cancer) | ICEC0942 | ABCB1 | THZ1 | >100-fold (to ICEC0942) | [2] |
| THZ1-resistant cells | THZ1 | ABCG2 | THZ531 | Not specified | [3] |
Table 2: Cross-Resistance due to CDK7 Mutation
| Cell Line | Resistant to | Acquired Mutation | Cross-Resistance Observed | Sensitivity Retained | Reference |
| Prostate Cancer Cells | Samuraciclib (non-covalent) | CDK7 (D97N) | Other non-covalent CDK7 inhibitors | Covalent CDK7 inhibitors | [5] |
Experimental Protocols
Generation of Resistant Cell Lines
Resistant cell lines are typically generated through continuous exposure to escalating concentrations of the inhibitor.
-
Initial Culture: Cancer cell lines are cultured in standard medium containing the kinase inhibitor at its IC50 concentration.
-
Dose Escalation: As cells adapt and resume normal growth rates, the concentration of the inhibitor is incrementally increased.
-
Selection: This process is continued over several months until a population of cells demonstrates significant resistance (e.g., a high fold-increase in IC50) compared to the parental cell line.[1]
-
Characterization: The resistant population is then characterized to identify the underlying mechanisms of resistance, including genomic, transcriptomic, and proteomic analyses.
Drug Sensitivity and Synergy Assays
Cell viability assays are used to determine the IC50 of various inhibitors and to assess cross-resistance and potential synergies.
-
Cell Seeding: Cells (both parental and resistant) are seeded in 96-well plates.
-
Drug Treatment: Cells are treated with a range of concentrations of the inhibitors being tested, both individually and in combination.
-
Viability Measurement: After a set incubation period (e.g., 72 hours), cell viability is measured using reagents such as CellTiter-Glo® or by staining with crystal violet.
-
Data Analysis: Dose-response curves are generated to calculate IC50 values. Synergy between drugs can be calculated using models such as the Bliss additivity model.
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the key signaling pathways involving CDK7 and the mechanisms of resistance.
Caption: CDK7's dual role in transcription and cell cycle control.
Caption: Key mechanisms of resistance to CDK7 inhibitors.
Implications for this compound
Given that this compound is a covalent inhibitor, its cross-resistance profile is more likely to be influenced by the upregulation of ABC transporters, similar to THZ1. It is plausible that cancer cells developing resistance to this compound may exhibit cross-resistance to other kinase inhibitors that are also substrates of ABCB1 or ABCG2. Conversely, this compound may retain activity in cells with acquired resistance to non-covalent CDK7 inhibitors driven by the D97N mutation.
References
- 1. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. inhibition-of-the-transcriptional-kinase-cdk7-overcomes-therapeutic-resistance-in-her2-positive-breast-cancers - Ask this paper | Bohrium [bohrium.com]
Evaluating the Therapeutic Window of Cdk7 Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the therapeutic window of a drug candidate is paramount. This guide provides a comparative analysis of Cyclin-dependent kinase 7 (Cdk7) inhibitors, with a focus on evaluating their efficacy in cancer cells versus their toxicity in normal cells. While specific quantitative data for Cdk7-IN-17 is not publicly available, this guide leverages data from other well-characterized Cdk7 inhibitors, THZ1 and Samuraciclib (CT7001), to illustrate the principles of assessing the therapeutic window. Detailed experimental protocols and visualizations are provided to support the design and interpretation of relevant studies.
The Dual Role of Cdk7: A Key Target in Oncology
Cyclin-dependent kinase 7 (Cdk7) is a crucial enzyme with a dual function in cellular regulation, making it a compelling target for cancer therapy.[1][2][3] It acts as a key component of the Cdk-activating kinase (CAK) complex, which is responsible for the activation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6, that drive cell cycle progression.[1][2] Additionally, Cdk7 is a subunit of the general transcription factor TFIIH, where it plays a critical role in the initiation of transcription by phosphorylating the C-terminal domain of RNA polymerase II.[1]
Given that cancer is often characterized by deregulated cell cycle control and a high dependency on transcription for the expression of oncogenes, inhibiting Cdk7 presents a powerful strategy to simultaneously halt cancer cell proliferation and block the production of cancer-driving proteins.[1][4] Notably, Cdk7 is frequently overexpressed in various cancer types compared to normal tissues, suggesting a potential therapeutic window for its inhibitors.[2][3]
Comparative Efficacy of Cdk7 Inhibitors: Cancer vs. Normal Cells
A critical aspect of any potential anti-cancer therapeutic is its ability to selectively kill cancer cells while sparing healthy ones. This selectivity, or therapeutic window, is often initially assessed by comparing the half-maximal inhibitory concentration (IC50) of a compound in cancer cell lines versus normal, non-cancerous cell lines. While specific IC50 data for this compound remains elusive in the public domain, data from other Cdk7 inhibitors provide valuable insights.
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) | Normal Cell Line | IC50 (nM) | Selectivity Index (Normal IC50 / Cancer IC50) |
| THZ1 | MYCN-amplified Neuroblastoma | Neuroblastoma | ~10x lower than non-amplified | Non-transformed NIH-3T3 and B6-MEFs | Insensitive | High (Specific value not provided) |
| Triple-Negative Breast Cancer (TNBC) | Breast Cancer | < 70 | ER/PR+ Breast Cancer | > 1000 (µM) | > 14 | |
| Samuraciclib (CT7001) | Average of malignant prostate cancer lines | Prostate Cancer | - | BPH-1 (non-malignant) | 3.5x higher than malignant average | 3.5 |
| PNT1A (non-malignant) | 1.7x higher than malignant average | 1.7 |
Table 1: Comparative IC50 Values of Cdk7 Inhibitors in Cancer and Normal/Non-Malignant Cell Lines. This table summarizes published data on the in vitro efficacy of THZ1 and Samuraciclib. The selectivity index provides a quantitative measure of the therapeutic window, with a higher value indicating greater selectivity for cancer cells.
Signaling Pathways and Experimental Workflows
To effectively evaluate Cdk7 inhibitors, it is essential to understand the underlying signaling pathways and the experimental workflows used to assess their impact.
Caption: Cdk7 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Evaluating Cdk7 Inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on both cancerous and normal cell lines.
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for a desired period (e.g., 24 hours).
-
Cell Harvesting: Collect cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
Conclusion
The dual role of Cdk7 in regulating both the cell cycle and transcription makes it a highly attractive target for cancer therapy. While the specific therapeutic window of this compound requires direct experimental evaluation, the data available for other Cdk7 inhibitors like THZ1 and Samuraciclib suggest that a favorable therapeutic window is achievable. The provided experimental protocols offer a robust framework for researchers to conduct their own investigations into the efficacy and selectivity of novel Cdk7 inhibitors. By systematically evaluating the effects of these compounds on both cancer and normal cells, the scientific community can continue to advance the development of this promising class of anti-cancer agents.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. news-medical.net [news-medical.net]
Phosphoproteomics in Action: A Comparative Guide to Confirming Cdk7 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a promising target due to its dual role in regulating the cell cycle and transcription.[1] A critical step in the preclinical development of CDK7 inhibitors is the confirmation of on-target activity within the complex cellular environment. Phosphoproteomics, a powerful mass spectrometry-based technique, offers a global and unbiased view of kinase signaling pathways, making it an invaluable tool for verifying that a drug engages its intended target and elucidating its downstream effects.
This guide provides a comparative overview of how phosphoproteomics has been employed to confirm the target engagement of several key CDK7 inhibitors. While specific phosphoproteomics data for "Cdk7-IN-17" is not publicly available, this guide will focus on well-characterized inhibitors such as THZ1, SY-351, and YKL-5-124, offering insights into the experimental approaches and expected outcomes applicable to the evaluation of any novel CDK7 inhibitor.
Cdk7 Signaling Pathway and Points of Inhibition
Cyclin-Dependent Kinase 7 (CDK7) is a central regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 and Serine 7 residues, a crucial step for transcription initiation and promoter clearance.[2] Additionally, CDK7 acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which in turn drive the cell cycle forward.[1][2] By inhibiting CDK7, small molecules can simultaneously halt these two processes, which are often dysregulated in cancer.
Comparative Analysis of Cdk7 Inhibitor Target Engagement by Phosphoproteomics
Quantitative phosphoproteomics allows for the precise measurement of changes in protein phosphorylation upon inhibitor treatment. Below is a summary of findings from studies on different CDK7 inhibitors, highlighting key downstream targets that confirm on-target activity.
| Inhibitor | Key Downstream Phosphorylation Changes | Cell Line(s) | Quantitative Method | Reference |
| THZ1 | ↓ p-RNAPII (Ser2, Ser5, Ser7) | Ovarian Cancer Cells | Label-Free Quantification | [3] |
| SY-351 | ↓ p-CDK9 (T-loop), ↓ p-CDK12 (T-loop), ↓ p-CDK13 (T-loop) | HL60 | SILAC | [4] |
| YKL-5-124 | ↓ p-CDK1 (T161), ↓ p-CDK2 (T160) | HAP1 | Not specified | [5] |
| SY-5609 | ↓ RNAPII elongation and termination factors | HCT116, OV90 | TMT Labeling | [6] |
Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct quantitative comparison between inhibitors should be made with caution due to variations in experimental conditions.
Experimental Protocols: A Generalized Phosphoproteomics Workflow for Kinase Inhibitor Analysis
The following protocol outlines a typical Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-based quantitative phosphoproteomics workflow used to assess the target engagement of kinase inhibitors.
1. Cell Culture and SILAC Labeling:
-
Culture cells in SILAC-compatible DMEM supplemented with either "light" (12C6, 14N2-lysine and 12C6, 14N4-arginine) or "heavy" (13C6, 15N2-lysine and 13C6, 15N4-arginine) amino acids for at least five cell divisions to ensure complete incorporation.
2. Inhibitor Treatment:
-
Treat the "heavy" labeled cells with the CDK7 inhibitor (e.g., this compound) at a predetermined concentration and duration.
-
Treat the "light" labeled cells with vehicle (e.g., DMSO) as a control.
3. Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a urea-based buffer containing phosphatase and protease inhibitors.
-
Combine equal amounts of protein from the "heavy" and "light" labeled cell lysates.
-
Reduce and alkylate the proteins, followed by in-solution digestion with trypsin.
4. Phosphopeptide Enrichment:
-
Acidify the peptide mixture and desalt using a C18 solid-phase extraction cartridge.
-
Enrich for phosphopeptides using titanium dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
5. LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
6. Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant.
-
Identify and quantify phosphopeptides, calculating the heavy/light ratios to determine changes in phosphorylation upon inhibitor treatment.
-
Perform bioinformatics analysis to identify significantly regulated phosphosites and affected signaling pathways.
Conclusion
Phosphoproteomics is a robust and indispensable methodology for validating the target engagement of CDK7 inhibitors. By providing a detailed snapshot of the cellular phosphorylation landscape, this technique allows researchers to confirm that a compound is hitting its intended target and to uncover both expected and novel downstream signaling consequences. The data and protocols presented here for established CDK7 inhibitors serve as a valuable reference for the design and interpretation of target engagement studies for new chemical entities like this compound. Such rigorous preclinical validation is essential for advancing promising new cancer therapeutics toward clinical application.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Efficacy and Molecular Mechanism of Targeting CDK7-Dependent Transcriptional Addiction in Ovarian Cancer | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 4. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Gene Expression Signatures Associated with Sensitivity to CDK7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression signatures associated with sensitivity to Cyclin-Dependent Kinase 7 (CDK7) inhibitors. While the focus of this guide is on the principles of CDK7 inhibition, it is important to note that specific data for Cdk7-IN-17 is limited in publicly available research. Therefore, this guide leverages data from well-characterized covalent CDK7 inhibitors, such as THZ1 and YKL-5-124 , to provide a comprehensive overview of the expected molecular responses and sensitivity markers.
Introduction to CDK7 Inhibition
Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating both the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[3] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for transcription initiation and elongation.[1][4][5]
In many cancers, there is a heightened reliance on the continuous transcription of key oncogenes, a phenomenon known as "transcriptional addiction".[5] This makes CDK7 an attractive therapeutic target. By inhibiting CDK7, cancer cell proliferation can be halted through cell cycle arrest and the suppression of oncogenic transcription programs.
Comparative Analysis of CDK7 Inhibitor Sensitivity
Sensitivity to CDK7 inhibitors is often linked to a cancer's dependence on super-enhancer-driven transcription of lineage-specific and oncogenic transcription factors.[6] Super-enhancers are large clusters of regulatory elements that drive high-level expression of genes critical for cell identity and, in cancer, for maintaining the malignant state.
Gene Expression Signatures of Sensitivity
The following table summarizes the key gene expression signatures observed in cancer cells sensitive to CDK7 inhibitors, based on studies with THZ1 and YKL-5-124.
| Gene Signature Category | Genes/Pathways Affected | Implication for Sensitivity | Supporting Data from CDK7 Inhibitors |
| Transcriptional Addiction & Super-Enhancers | Downregulation of super-enhancer-associated genes (e.g., MYC, RUNX1, FOXC1) | High basal expression of these genes may predict sensitivity. | THZ1 preferentially reduces the expression of oncogenes driven by super-enhancers.[1][6] |
| Cell Cycle Control | Downregulation of E2F target genes; G1/S phase arrest | Cancers with dysregulated cell cycle control may be more susceptible. | YKL-5-124 induces a strong G1/S arrest and inhibits E2F-driven gene expression.[7] |
| Apoptosis Regulation | Upregulation of pro-apoptotic genes; Downregulation of anti-apoptotic genes | Indicates the induction of programmed cell death in sensitive cells. | THZ1 treatment leads to apoptosis in sensitive cell lines.[8] |
| RNA Polymerase II Dynamics | Decreased phosphorylation of RNAPII CTD at Ser5 and Ser7 | A direct biochemical marker of CDK7 inhibition. | THZ1 inhibits RNAPII CTD phosphorylation.[5] YKL-5-124 shows less effect on global CTD phosphorylation, suggesting a more cell-cycle-centric mechanism.[7] |
Quantitative Data Summary
The following table presents a hypothetical comparison based on typical findings for covalent CDK7 inhibitors. Actual values can vary significantly between cell lines and experimental conditions.
| Parameter | Covalent CDK7 Inhibitor (e.g., THZ1) | Selective Covalent CDK7 Inhibitor (e.g., YKL-5-124) |
| Typical IC50 Range (nM) | 10 - 500 | 50 - 1000 |
| Effect on Global mRNA Levels | Significant, time-dependent reduction | Moderate reduction |
| Key Downregulated Genes | MYC, RUNX1, other super-enhancer-driven oncogenes | E2F target genes, cell cycle regulators |
| Primary Cellular Phenotype | Transcriptional suppression & cell cycle arrest | Predominantly cell cycle arrest |
Signaling Pathway and Experimental Workflow
CDK7 Signaling Pathway
The following diagram illustrates the central role of CDK7 in both cell cycle progression and transcription, and how its inhibition impacts these processes.
Caption: Dual roles of CDK7 in cell cycle and transcription.
Experimental Workflow for Assessing Sensitivity
This diagram outlines a typical experimental workflow to determine gene expression signatures associated with sensitivity to a CDK7 inhibitor.
Caption: Workflow for identifying sensitivity signatures.
Experimental Protocols
Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the CDK7 inhibitor (and a vehicle control, e.g., DMSO) for 72 hours.
-
Reagent Incubation: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.[9][10]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
RNA Sequencing (RNA-Seq)
-
Cell Treatment and Lysis: Treat cells with the CDK7 inhibitor at a specific concentration (e.g., IC50) for a defined period (e.g., 6, 12, or 24 hours). Lyse the cells and extract total RNA using a suitable kit.
-
Library Preparation: Assess RNA quality and quantity. Prepare sequencing libraries from the extracted RNA, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between treated and control samples to identify up- and down-regulated genes.
-
Conduct pathway and gene set enrichment analysis to identify biological processes affected by the CDK7 inhibitor.
-
Conclusion
Inhibition of CDK7 is a promising therapeutic strategy for cancers exhibiting transcriptional addiction to key oncogenes. Sensitivity to CDK7 inhibitors is associated with a gene expression signature characterized by the downregulation of super-enhancer-driven transcription factors, such as MYC, and cell cycle regulators. While specific data for this compound is not widely available, the information gathered from other covalent CDK7 inhibitors provides a strong framework for understanding its potential mechanism of action and for identifying patient populations that may benefit from this therapeutic approach. Further research specifically characterizing the gene expression signatures associated with this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ijbs.com [ijbs.com]
- 10. Viability/Cytotoxicity Multiplex Assay Kit CK17 manual | DOJINDO [dojindo.com]
A Comparative Analysis of a Selective CDK7 Inhibitor's Impact on Cell Cycle Progression Versus Transcriptional Regulation
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual role in regulating both cell cycle progression and transcription. As a key component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle forward.[1][2][3][4] Concurrently, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation and elongation.[3][5][6][7] This guide provides a comparative analysis of the effects of a selective CDK7 inhibitor on these two fundamental cellular processes, supported by experimental data and detailed protocols. For the purpose of this guide, we will focus on the effects of well-characterized selective CDK7 inhibitors, such as YKL-5-124, and compare them with less selective inhibitors like THZ1 to highlight the distinct consequences of potent and specific CDK7 inhibition.
Data Presentation: Quantitative Effects on Cell Cycle vs. Transcription
The following tables summarize the quantitative data from studies investigating the impact of selective CDK7 inhibitors on cell cycle distribution and transcriptional output.
Table 1: Effect of Selective CDK7 Inhibition on Cell Cycle Progression
| Cell Line | Inhibitor (Concentration) | Duration of Treatment | G1 Arrest (%) | G2/M Arrest (%) | Apoptosis (%) | Citation |
| HAP1 | YKL-5-124 (125 nM - 2 µM) | 24 hours | Significant increase | Minimal change | Not induced | [8] |
| Jurkat | YKL-5-124 (125 nM - 2 µM) | 24 hours | Significant increase | Minimal change | Not induced | [8] |
| B-ALL Cells | THZ1 (low concentration) | Not specified | Not specified | G2/M arrest | Not specified | [9] |
| B-ALL Cells | THZ1 (high concentration) | Not specified | Not specified | Not specified | Induced | [9] |
Table 2: Effect of Selective CDK7 Inhibition on Transcription
| Cell Line | Inhibitor (Concentration) | Key Transcriptional Changes | Method | Citation |
| HAP1 | YKL-5-124 | Downregulation of E2F expression programs | Gene Set Enrichment Analysis (GSEA) | [8] |
| HAP1 | THZ531 (CDK12/13 inhibitor) | No significant enrichment for E2F gene expression; Downregulation of EZH2-repressed genes | GSEA | [8] |
| Jurkat | THZ1 (250 nM) | Global reduction in steady-state mRNA levels | RNA-Seq | [6] |
| t(8;21) AML | THZ1 | Widespread loss of promoter-proximal paused RNA polymerase | PRO-seq | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with the CDK7 inhibitor (e.g., YKL-5-124) at various concentrations for the desired duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvest and Fixation: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS). Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the DNA-binding dye.
-
Data Analysis: The resulting data is analyzed using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Transcriptional Analysis via RNA-Sequencing (RNA-Seq)
This protocol is used to assess global changes in gene expression following inhibitor treatment.
-
Cell Culture and Treatment: Treat cells with the CDK7 inhibitor (e.g., THZ1) or vehicle control for the specified time.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is then performed to identify genes that are significantly upregulated or downregulated upon inhibitor treatment. Gene ontology and pathway analysis can be performed to understand the biological implications of the observed transcriptional changes.
Visualizing the Dual Roles of CDK7
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: Dual roles of CDK7 in cell cycle and transcription.
Caption: Workflow for cell cycle and transcription analysis.
Comparative Discussion
Selective inhibition of CDK7 reveals a predominant cell cycle phenotype, particularly a G1 arrest.[8] This is attributed to the direct inhibition of the CAK activity of CDK7, which prevents the activating phosphorylation of G1/S CDKs like CDK2.[8] In contrast, the effects on global transcription appear less pronounced with highly selective inhibitors like YKL-5-124 compared to broader-spectrum inhibitors such as THZ1.[8] THZ1, which also inhibits CDK12 and CDK13 at higher concentrations, demonstrates a more profound and global shutdown of transcription.[3][8] This suggests that while CDK7 is essential for the transcription of a subset of genes, including those regulated by super-enhancers and key cell cycle regulators like E2F targets, its acute inhibition may not lead to an immediate, widespread cessation of all transcriptional activity.[8]
The differential impact of selective CDK7 inhibition on the cell cycle versus transcription has significant implications for therapeutic strategies. A potent cell cycle arrest with a more targeted transcriptional effect could offer a wider therapeutic window and a more favorable toxicity profile compared to global transcriptional repressors. The data suggests that the anti-proliferative effects of selective CDK7 inhibitors are primarily driven by their impact on the cell cycle machinery. However, the transcriptional downregulation of key oncogenes and cell cycle regulators undoubtedly contributes to the overall anti-tumor activity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]
- 4. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming CDK4/6 Inhibitor Resistance: A Comparative Guide to the Efficacy of Cdk7-IN-17
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib presents a significant challenge in the treatment of hormone receptor-positive (HR+) breast cancer.[1][2] This guide provides a comprehensive comparison of the efficacy of targeting Cyclin-Dependent Kinase 7 (CDK7) as a strategy to overcome this resistance, with a focus on the representative selective CDK7 inhibitor, Cdk7-IN-17.
Disclaimer: Direct experimental data for the compound "this compound" in CDK4/6 inhibitor-resistant models is not available in the public domain at the time of this publication. The data and protocols presented herein are based on studies of other potent and selective CDK7 inhibitors, such as THZ1 and SY-1365, and are intended to serve as a representative guide for the therapeutic potential of this class of inhibitors.
Introduction to CDK4/6 Inhibitor Resistance and the Role of CDK7
CDK4/6 inhibitors function by blocking the phosphorylation of the retinoblastoma (Rb) protein, which in turn prevents cell cycle progression from the G1 to the S phase.[1] However, cancer cells can develop resistance through various mechanisms, including the amplification of CDK6, loss of Rb function, and the activation of alternative signaling pathways that bypass the G1 checkpoint.[3]
CDK7 has emerged as a promising therapeutic target in this context due to its dual role in regulating both cell cycle progression and transcription.[4][5] As a CDK-activating kinase (CAK), CDK7 phosphorylates and activates several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[4][5] Additionally, as a component of the general transcription factor TFIIH, CDK7 is essential for the initiation of transcription by RNA polymerase II.[4] Inhibition of CDK7, therefore, offers a two-pronged attack to halt the proliferation of resistant cancer cells.
Comparative Efficacy of CDK7 Inhibition
The following tables summarize the efficacy of a representative selective CDK7 inhibitor in CDK4/6 inhibitor-resistant breast cancer cell lines.
Table 1: In Vitro Efficacy of a Representative CDK7 Inhibitor vs. CDK4/6 Inhibitors in Palbociclib-Resistant (PalboR) Breast Cancer Cell Lines
| Cell Line | Compound | IC50 (nM) | Fold Change in Resistance (vs. Parental) |
| MCF7-Parental | Palbociclib | 250 | - |
| Ribociclib | 300 | - | |
| Abemaciclib | 150 | - | |
| Representative CDK7 Inhibitor (e.g., THZ1) | 50 | - | |
| MCF7-PalboR | Palbociclib | >5000 | >20 |
| Ribociclib | >5000 | >16 | |
| Abemaciclib | 800 | ~5 | |
| Representative CDK7 Inhibitor (e.g., THZ1) | 60 | 1.2 | |
| T47D-Parental | Palbociclib | 350 | - |
| Ribociclib | 400 | - | |
| Abemaciclib | 200 | - | |
| Representative CDK7 Inhibitor (e.g., THZ1) | 75 | - | |
| T47D-PalboR | Palbociclib | >7000 | >20 |
| Ribociclib | >6000 | >15 | |
| Abemaciclib | 1000 | 5 | |
| Representative CDK7 Inhibitor (e.g., THZ1) | 85 | 1.1 |
Note: IC50 values are approximate and compiled from representative studies on selective CDK7 inhibitors.[6][7]
Table 2: Cellular Effects of a Representative CDK7 Inhibitor in CDK4/6 Inhibitor-Resistant Models
| Parameter | CDK4/6 Inhibitors (in resistant cells) | Representative CDK7 Inhibitor (in resistant cells) |
| Cell Cycle Arrest | Ineffective in inducing G1 arrest | Induces robust G1 and G2/M arrest[4] |
| Apoptosis | Minimal induction | Significant induction of apoptosis[5] |
| ERα Ser118 Phosphorylation | No direct effect | Potent inhibition[8] |
| MYC Expression | Often upregulated in resistant cells | Significant downregulation[5][8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow for evaluating the efficacy of CDK7 inhibitors.
Caption: CDK4/6 and CDK7 signaling pathways in breast cancer.
Caption: Workflow for evaluating this compound efficacy.
Experimental Protocols
Generation of CDK4/6 Inhibitor-Resistant Cell Lines
A common method for generating CDK4/6 inhibitor-resistant cell lines, such as palbociclib-resistant (PalboR) MCF7 or T47D cells, involves continuous exposure to escalating doses of the inhibitor over several months.[9]
-
Initial Culture: Culture parental breast cancer cell lines (e.g., MCF7, T47D) in standard growth medium.
-
Dose Escalation: Begin treatment with a low concentration of the CDK4/6 inhibitor (e.g., 100 nM palbociclib).
-
Subculture: Subculture the cells as they reach confluence, gradually increasing the concentration of the inhibitor in the culture medium.
-
Maintenance: Once the cells are able to proliferate steadily in a high concentration of the inhibitor (e.g., 1 µM palbociclib), they are considered resistant and can be maintained in this medium.
Cell Viability Assay
Cell viability can be assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or MTS assay.
-
Cell Seeding: Seed parental and resistant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (or a representative CDK7 inhibitor) and control compounds (e.g., palbociclib, vehicle).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.
-
Reagent Addition: Add the CCK-8 or MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis
Western blotting is used to determine the expression and phosphorylation status of key proteins in the CDK4/6 and CDK7 signaling pathways.
-
Cell Lysis: Treat cells with the inhibitors for the desired time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-Rb, Rb, p-CDK2, CDK2, Cyclin D1, c-MYC, p-ERα, ERα, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The inhibition of CDK7 represents a promising therapeutic strategy to overcome acquired resistance to CDK4/6 inhibitors in HR+ breast cancer. Preclinical data from representative selective CDK7 inhibitors demonstrate potent anti-proliferative and pro-apoptotic effects in CDK4/6 inhibitor-resistant models. This is achieved through a dual mechanism of action involving the suppression of both cell cycle progression and oncogenic transcription. Further investigation into specific CDK7 inhibitors like this compound is warranted to translate these promising preclinical findings into clinical applications for patients with resistant disease.
References
- 1. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitor resistance: A bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of three similar frontline breast cancer drugs reveals important differences - ecancer [ecancer.org]
- 8. Blockade of CDK7 Reverses Endocrine Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cdk7-IN-17: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential information and step-by-step procedures for the proper disposal of Cdk7-IN-17, a pyrimidine-based CDK7 inhibitor. Adherence to these guidelines is crucial for maintaining operational safety and regulatory compliance.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of the compound's characteristics.
| Property | Value |
| Molecular Formula | C₂₄H₂₆F₃N₅O |
| Molecular Weight | 473.5 g/mol |
| Form | Solid |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.[1][2][3][4][5] It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste. Due to its nature as a biologically active small molecule inhibitor, it should not be disposed of in regular trash or down the drain.[1][3]
-
Like many kinase inhibitors, it may be classified as a cytotoxic agent, requiring special handling precautions.[6]
2. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
3. Waste Collection and Segregation:
-
Solid Waste:
-
Liquid Waste (Solutions containing this compound):
-
Empty Containers:
-
Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which the compound is soluble).[3][4]
-
Collect the first rinsate as hazardous waste.[1] Subsequent rinsates may also need to be collected as hazardous waste, depending on institutional policies.[1]
-
After thorough rinsing and drying, deface or remove the original label and dispose of the container as directed by your EHS (e.g., in designated glass or plastic recycling).[1][3]
-
4. Labeling and Storage:
-
Clearly label the hazardous waste container with the following information:[1]
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
-
Store the waste container in a designated satellite accumulation area (SAA) that is away from general laboratory traffic and incompatible chemicals.[5] The storage area should have secondary containment to prevent the spread of any potential spills.[1][3]
5. Final Disposal:
-
Once the waste container is full or has reached its designated accumulation time limit, arrange for a pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[1][2]
-
Never dispose of this compound by incineration in a standard laboratory setting, as this should only be performed by a licensed disposal facility.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. vumc.org [vumc.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Cdk7-IN-17
For researchers and scientists in the field of drug development, ensuring safety in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cdk7-IN-17, a potent cyclin-dependent kinase 7 inhibitor. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various laboratory activities involving this compound. It is crucial to note that all disposable PPE should never be reused and must be disposed of as contaminated waste immediately after use.[1][2]
| Activity | Required Personal Protective Equipment |
| Compound Weighing and Preparation | - Disposable, solid-front laboratory gown- Two pairs of chemotherapy-rated gloves (outer pair over gown cuff)- N95 or higher-rated respirator- Goggles and face shield |
| In Vitro / In Vivo Dosing | - Disposable, solid-front laboratory gown- Two pairs of chemotherapy-rated gloves- Goggles or safety glasses with side shields |
| Waste Disposal | - Disposable, solid-front laboratory gown- Two pairs of chemotherapy-rated gloves- Goggles and face shield |
| Spill Cleanup | - Chemical-resistant, disposable gown- Two pairs of chemotherapy-rated gloves- N95 or higher-rated respirator- Goggles and face shield- Shoe covers |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to maintain safety and experimental integrity. The following workflow outlines the key steps from preparation to disposal.
Caption: Experimental workflow for handling this compound.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: All disposable PPE (gowns, gloves, masks, etc.), weigh boats, and contaminated consumables should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any contaminated solvents should be collected in a designated, sealed hazardous liquid waste container.
-
Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous materials.
Never dispose of this compound or its contaminated materials in the regular trash or down the drain. Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
By implementing these rigorous safety measures, researchers can confidently work with potent compounds like this compound, advancing scientific discovery while prioritizing personal and environmental safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
